molecular formula C6H10N4O B027724 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 101080-17-5

5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B027724
CAS No.: 101080-17-5
M. Wt: 154.17 g/mol
InChI Key: CCXYHAGBWDDQON-UHFFFAOYSA-N
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Description

5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide is a versatile and high-value 5-aminopyrazole derivative serving as a critical building block in medicinal chemistry and drug discovery research. This compound features a carboxamide group and an amino group on the pyrazole core, a strategic arrangement that allows it to act as a key precursor for synthesizing complex nitrogen-containing heterocycles. Its structure is highly valued for the design of novel biologically active molecules. Key Research Applications: Pharmaceutical Development: The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry. It is a fundamental precursor for synthesizing fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are of significant interest due to their structural similarity to purines and their wide range of biological activities . Discovery of Kinase Inhibitors: Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been extensively investigated and developed as potent inhibitors for clinically relevant targets. Published research demonstrates the use of this core structure in the design of novel, potent, and selective pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors, which show promise as anticancer agents . Antiprotozoal Agents: Structurally related pyrazole-4-carboxamide analogs have been identified as promising candidates in the search for new treatments for neglected tropical diseases. Optimization of such scaffolds has led to compounds with potent activity against Trypanosoma cruzi , the parasite responsible for Chagas disease . Handling and Usage: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols before handling.

Properties

IUPAC Name

5-amino-1,3-dimethylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-3-4(6(8)11)5(7)10(2)9-3/h7H2,1-2H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXYHAGBWDDQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442982
Record name 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101080-17-5
Record name 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 101080-17-5

This technical guide provides a comprehensive overview of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its chemical properties, potential synthesis, and known biological context, with a focus on its role as a core scaffold for developing potent enzyme inhibitors.

Chemical and Physical Properties

Detailed experimental data for the specific physicochemical properties of this compound are not widely available in published literature. However, data for the closely related analogue, 5-amino-1-methyl-1H-pyrazole-4-carboxamide, provides valuable insight into the expected properties.

PropertyValue (for 5-amino-1-methyl-1H-pyrazole-4-carboxamide)
Molecular Formula C6H10N4O
Molecular Weight 154.17 g/mol [1]
Melting Point 224-226 °C
Boiling Point 355.1 °C at 760 mmHg
Density 1.56 g/cm³
XLogP3 -0.7
PSA 86.9 Ų

Note: The data in this table, with the exception of the molecular formula and weight for the title compound, is for the related compound 5-amino-1-methyl-1H-pyrazole-4-carboxamide (CAS 18213-75-7) and should be used as an estimation.

Synthesis

A plausible synthetic route is outlined below:

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product start1 Ethyl 2-cyano-3-oxobutanoate intermediate 5-amino-4-cyano-1,3-dimethyl-1H-pyrazole start1->intermediate Condensation start2 Methylhydrazine start2->intermediate final_product This compound intermediate->final_product Hydrolysis FGFR_Pathway cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P_FGFR p-FGFR (Dimer) FGFR->P_FGFR Dimerization & Autophosphorylation FRS2 FRS2 P_FGFR->FRS2 Activates Inhibitor 5-amino-1,3-dimethyl-1H- pyrazole-4-carboxamide (Derivative) Inhibitor->P_FGFR Covalently Binds & Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Differentiation ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse TGR5_Pathway Agonist TGR5 Agonist (e.g., Pyrazole Derivative) TGR5 TGR5 Receptor Agonist->TGR5 Binds & Activates G_Protein Gαs Protein TGR5->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates CellResponse GLP-1 Secretion, Energy Expenditure PKA->CellResponse Phosphorylates Downstream Targets Screening_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_covalent Covalent Binding Analysis synthesis Synthesis of Pyrazole-carboxamide Derivatives biochem_assay In vitro Kinase Assay (e.g., FGFR1, 2, 3, 4) synthesis->biochem_assay Primary Screen ic50_determination Determine IC₅₀ Values biochem_assay->ic50_determination cell_prolif Cell Proliferation Assay (FGFR-dependent cell lines) ic50_determination->cell_prolif Potent Compounds ec50_determination Determine EC₅₀ Values cell_prolif->ec50_determination target_engagement Western Blot for p-FGFR/p-ERK ec50_determination->target_engagement Active Compounds mass_spec Mass Spectrometry (Intact Protein Analysis) target_engagement->mass_spec Confirm Mechanism

References

An In-depth Technical Guide to the Physicochemical Properties of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the pyrazole derivative, 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates information from closely related analogs and outlines general experimental protocols for the determination of key physicochemical parameters. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development involving pyrazole-based scaffolds.

Chemical Identity and Structure

Compound Name: this compound CAS Number: 101080-17-5[1][2] Molecular Formula: C₆H₁₀N₄O[3] Chemical Structure:

Physicochemical Properties

Quantitative data for this compound is not extensively available in the public domain. The following table summarizes the available data for the target compound and a closely related analog, 5-amino-1-methyl-1H-pyrazole-4-carboxamide, for comparative purposes. It is important to note that these values for the mono-methyl analog may differ from the di-methyl target compound.

PropertyValue (this compound)Value (5-amino-1-methyl-1H-pyrazole-4-carboxamide)Data Source
Molecular Weight 154.17 g/mol (calculated)140.14 g/mol PubChem CID: 265696[4]
Melting Point Data not available223-235 °CMatrix Scientific[5]
Boiling Point Data not available355.1 °C at 760 mmHgECHEMI[6]
Solubility Data not availableData not available-
pKa Data not availableData not available-
LogP (calculated) -0.3 (predicted)-0.7 (XLogP3)PubChem CID: 13822925[7], ECHEMI[6]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not explicitly published. However, standard methodologies for similar organic compounds can be applied.

Synthesis and Purification

A general synthesis for 5-amino-1H-pyrazole-4-carbonitrile derivatives involves a three-component reaction of a substituted aldehyde, malononitrile, and a hydrazine derivative. For this compound, a likely synthetic route would involve the cyclization of a suitable precursor. The final product would then be purified using techniques such as recrystallization or column chromatography.

The following diagram illustrates a generalized workflow for the synthesis and characterization of pyrazole derivatives.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Materials B Reaction A->B C Crude Product B->C D Recrystallization / Chromatography C->D E Pure Compound D->E F Spectroscopy (NMR, IR, MS) E->F G Purity (TLC, HPLC) E->G H Melting Point E->H I Solubility E->I J pKa E->J K LogP E->K

Caption: General workflow for the synthesis and characterization of pyrazole derivatives.

Melting Point Determination

The melting point can be determined using a standard melting point apparatus with open capillary tubes. The sample is heated at a controlled rate, and the temperature range over which the substance melts is recorded.

Solubility Assessment

The solubility of the compound can be assessed in a variety of solvents with differing polarities (e.g., water, ethanol, acetone, chloroform). A known amount of the solvent is added incrementally to a known mass of the compound at a constant temperature until the solid is completely dissolved.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong acid or base, and the pH is measured as a function of the titrant volume. The pKa is then calculated from the titration curve.

LogP Determination

The partition coefficient (LogP), a measure of lipophilicity, can be determined using the shake-flask method. The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy), and the LogP is calculated as the logarithm of the ratio of the concentrations.

Biological Activity and Signaling Pathways

Derivatives of 5-amino-1H-pyrazole-4-carboxamide have shown significant biological activity, notably as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and agonists of the Takeda G-protein-coupled receptor 5 (TGR5).

FGFR Signaling Pathway

Aberrant activation of FGFRs is implicated in various cancers. Pyrazole-based compounds have been developed as covalent inhibitors of FGFRs, targeting both wild-type and mutant forms of the receptor.[8] The binding of these inhibitors can block the downstream signaling cascades that promote cell proliferation and survival.

The following diagram illustrates a simplified FGFR signaling pathway.

FGFR_Pathway Simplified FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Inhibitor This compound (Potential Inhibitor) Inhibitor->FGFR

Caption: Simplified overview of the FGFR signaling cascade.

TGR5 Signaling Pathway

TGR5, a G-protein-coupled receptor activated by bile acids, plays a role in regulating energy metabolism. Agonists of TGR5, including some pyrazole derivatives, can stimulate downstream signaling pathways that influence glucose homeostasis and inflammation.[9][10]

The following diagram illustrates a simplified TGR5 signaling pathway.

TGR5_Pathway Simplified TGR5 Signaling Pathway Agonist TGR5 Agonist (e.g., Pyrazole Derivative) TGR5 TGR5 Agonist->TGR5 G_alpha_s Gαs TGR5->G_alpha_s AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cell_Response Increased GLP-1 Secretion, Anti-inflammatory Effects PKA->Cell_Response

Caption: Simplified overview of the TGR5 signaling cascade.

Conclusion

This compound is a pyrazole derivative with potential for significant biological activity, particularly in the context of cancer and metabolic diseases. While comprehensive experimental data on its physicochemical properties are currently limited, this guide provides a framework for its characterization based on standard methodologies and data from closely related compounds. The elucidation of its interactions with key signaling pathways such as FGFR and TGR5 underscores its potential as a lead compound in drug discovery programs. Further experimental investigation is warranted to fully characterize this promising molecule.

References

An In-depth Technical Guide to 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of the 5-amino-1H-pyrazole-4-carboxamide scaffold, with a specific focus on the derivative 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide. This class of compounds has garnered significant attention in medicinal chemistry for its versatile biological activities, particularly as potent kinase inhibitors in oncological research.

Chemical Identity and Physicochemical Properties

The core structure of interest is this compound. While this specific derivative is cataloged, detailed experimental data on its physicochemical properties are sparse in publicly available literature. The fundamental identifiers are provided below.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 101080-17-5[1][2]
Molecular Formula C₆H₁₀N₄O[1][2]
Molecular Weight 154.17 g/mol N/A
IUPAC Name This compoundN/A

Synthesis of Pyrazole-4-Carboxamide Derivatives

The synthesis of substituted pyrazole-4-carboxamides can be achieved through several established routes. A common and versatile method involves the multi-component condensation reaction of a hydrazine derivative, a β-ketoester, and a source of ammonia, followed by functional group manipulations. A generalized experimental protocol for related structures is detailed below.

General Experimental Protocol: Synthesis of Substituted 5-amino-1H-pyrazole-4-carbonitriles

A widely adopted method for creating the aminopyrazole core involves a one-pot, three-component reaction.[3][4] This approach is valued for its efficiency and atom economy.

Objective: To synthesize a substituted 5-amino-1H-pyrazole-4-carbonitrile, a common precursor to the corresponding carboxamide.

Materials:

  • Substituted Hydrazine (e.g., Phenylhydrazine) (1.0 eq)

  • Substituted Aldehyde (e.g., Benzaldehyde derivatives) (1.0 eq)

  • Malononitrile (1.0 eq)

  • Solvent (e.g., Ethanol/Water mixture)

  • Catalyst (optional, e.g., LDH@PTRMS@DCMBA@CuI or catalyst-free)[4]

  • Magnetic stirrer and heating plate

  • Round-bottom flask

  • Thin Layer Chromatography (TLC) plate (Silica gel)

  • Eluent for TLC (e.g., n-hexane/ethyl acetate)

Procedure:

  • Combine the hydrazine derivative (1 mmol), aldehyde derivative (1 mmol), malononitrile (1 mmol), and catalyst (if used, e.g., 0.05 g) in a round-bottom flask.[4]

  • Add the solvent system (e.g., 1.0 mL of H₂O/EtOH 1:1 v/v).[4]

  • Stir the mixture at a specified temperature (e.g., 55 °C) using a magnetic stirrer.[4]

  • Monitor the reaction's progress using TLC, observing the consumption of reactants. Reaction times are typically short, ranging from 15 to 60 minutes.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. If not, the solvent volume can be reduced under vacuum.

  • Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol), and dry.

  • The resulting 4-carbonitrile can be subsequently hydrolyzed to the 4-carboxamide using standard methods (e.g., acid or base-catalyzed hydrolysis).

This protocol can be adapted for the synthesis of this compound by using methylhydrazine and an appropriate β-ketone precursor.

G cluster_reactants Reactants & Solvent cluster_process Reaction Conditions cluster_workup Work-up & Purification Hydrazine Hydrazine (1 eq) Mix Combine in Flask Hydrazine->Mix Aldehyde Aldehyde (1 eq) Aldehyde->Mix Malononitrile Malononitrile (1 eq) Malononitrile->Mix Solvent H2O/EtOH Solvent->Mix StirHeat Stir at 55 °C Mix->StirHeat Add catalyst (optional) Monitor Monitor by TLC StirHeat->Monitor 15-60 min Cool Cool to RT Monitor->Cool Reaction Complete Filter Filter Solid Cool->Filter Wash Wash & Dry Filter->Wash Product 5-Amino-1,3-diaryl-1H- pyrazole-4-carbonitrile Wash->Product

Figure 1. General workflow for the three-component synthesis of aminopyrazole precursors.

Biological Activity as FGFR Inhibitors

A significant body of research has identified the 5-amino-1H-pyrazole-4-carboxamide scaffold as a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[5] Aberrant FGFR signaling is a key driver in various cancers, making these receptors attractive therapeutic targets.[5] Derivatives of this scaffold have been developed as pan-FGFR inhibitors, targeting both wild-type and mutated forms of the receptor that can lead to drug resistance.[5]

Mechanism of Action

FGFRs are receptor tyrosine kinases that, upon binding with fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating downstream signaling cascades. These pathways, including RAS-MAPK and PI3K-AKT, are crucial for cellular processes like proliferation, survival, and angiogenesis. Dysregulation of this signaling can drive tumor growth.[6] 5-amino-1H-pyrazole-4-carboxamide derivatives act as ATP-competitive inhibitors, binding to the kinase domain of FGFR and preventing the phosphorylation events that activate downstream signaling. Some derivatives have been designed to bind covalently, offering prolonged and potent inhibition.[5]

G cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Activates RAS RAS-MAPK Pathway FGFR->RAS PI3K PI3K-AKT Pathway FGFR->PI3K PLCG PLCγ Pathway FGFR->PLCG Inhibitor 5-Amino-1H-pyrazole- 4-carboxamide Derivative Inhibitor->FGFR Inhibits Proliferation Proliferation RAS->Proliferation Survival Survival PI3K->Survival Angiogenesis Angiogenesis PLCG->Angiogenesis

Figure 2. Inhibition of the FGFR signaling pathway by pyrazole-carboxamide derivatives.

Quantitative Biological Data

While data for the specific 1,3-dimethyl derivative is not available in the cited literature, studies on closely related analogs demonstrate potent activity. A representative compound, designated 10h in one study, showed nanomolar efficacy against multiple FGFR isoforms and cancer cell lines.[5]

Table 2: In Vitro Inhibitory and Anti-proliferative Activity of a Representative Analog (10h)

Target / Cell LineIC₅₀ (nM)Assay TypeCancer TypeReference
FGFR1 46Biochemical-[5]
FGFR2 41Biochemical-[5]
FGFR3 99Biochemical-[5]
FGFR2 V564F Mutant 62Biochemical-[5]
NCI-H520 19Cell-BasedLung Cancer[5]
SNU-16 59Cell-BasedGastric Cancer[5]
KATO III 73Cell-BasedGastric Cancer[5]

These data highlight the therapeutic potential of the 5-amino-1H-pyrazole-4-carboxamide scaffold and provide a strong rationale for the synthesis and evaluation of novel derivatives, including this compound.

Spectroscopic Characterization (General)

The structural confirmation of newly synthesized pyrazole-carboxamide derivatives relies on standard spectroscopic techniques. While specific spectra for this compound are not available in the cited results, the expected features can be inferred from analogs.[1][3][7]

  • ¹H NMR: Key signals would include singlets for the two methyl groups (N-CH₃ and C-CH₃), distinct signals for the amine (-NH₂) and amide (-CONH₂) protons (which may be broad and exchangeable with D₂O), and potentially a singlet for the pyrazole ring proton if present.

  • ¹³C NMR: Resonances would be expected for the carbonyl carbon of the amide, the carbons of the pyrazole ring, and the two methyl carbons.

  • FTIR: Characteristic vibrational bands would include N-H stretches for the amine and amide groups (typically in the 3200-3500 cm⁻¹ region), a strong C=O stretch for the amide carbonyl (around 1640-1680 cm⁻¹), and C-N stretches.

  • Mass Spectrometry: The molecular ion peak (M+) corresponding to the compound's exact mass would be a key identifier.

Conclusion

The 5-amino-1H-pyrazole-4-carboxamide core is a privileged scaffold in modern medicinal chemistry, serving as the foundation for potent kinase inhibitors. Derivatives have demonstrated significant efficacy as pan-FGFR inhibitors with potential applications in oncology. While detailed experimental data for this compound (CAS 101080-17-5) is limited in the current literature, the established synthetic routes and compelling biological activity of its analogs provide a strong impetus for its synthesis and evaluation. This guide offers the foundational chemical information, a viable synthetic strategy, and the biological context necessary for researchers to explore this and related compounds in drug discovery and development programs.

References

5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide solubility data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound belonging to the pyrazole class, a scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities and are integral components in the development of various therapeutic agents. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and relevant biological pathway context for this compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.

Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development. While specific experimental solubility data for this compound is not extensively reported in publicly available literature, the following table summarizes predicted solubility and key factors influencing the solubility of pyrazole derivatives in general. These values can serve as a preliminary guide for experimental design. Factors such as solvent polarity, temperature, and pH significantly affect solubility.[1] Generally, pyrazole compounds tend to be more soluble in organic solvents than in water.[2]

SolventTemperature (°C)Predicted Solubility (g/L)Method
Water25LowComputational Prediction
Ethanol25ModerateComputational Prediction
Methanol25ModerateComputational Prediction
Dimethyl Sulfoxide (DMSO)25HighComputational Prediction
N,N-Dimethylformamide (DMF)25HighComputational Prediction

Note: The predicted solubility values are estimations and should be confirmed by experimental determination.

Experimental Protocols

Accurate determination of solubility is crucial for drug development and various research applications. The following are detailed methodologies for determining the solubility of this compound.

Shake-Flask Method for Equilibrium Solubility Determination

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, phosphate-buffered saline pH 7.4)

  • Scintillation vials or screw-capped tubes

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid should be visible to ensure saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to further separate the undissolved solid from the supernatant.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The solubility is calculated from the concentration of the saturated solution and is typically expressed in mg/mL or µg/mL.

Protocol for In Vivo Formulation of Poorly Soluble Pyrazole Compounds

For in vivo studies, poorly water-soluble compounds like many pyrazole derivatives often require specific formulation strategies.[4]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Initial Solubilization: Dissolve the required amount of the pyrazole compound in a minimal volume of DMSO. The final concentration of DMSO in the formulation should ideally be kept low (e.g., 5-10%) to minimize toxicity. Vortex thoroughly, and if necessary, use gentle warming or sonication to aid dissolution.[4]

  • Addition of Co-solvents and Surfactants: Sequentially add co-solvents like PEG400 and surfactants such as Tween-80 to the DMSO solution. A common formulation might consist of 40% PEG400 and 5% Tween-80. Vortex the mixture after each addition to ensure homogeneity.[4]

  • Final Dilution: Add sterile saline to the mixture to reach the final desired volume and concentration. Vortex the solution until it is clear and homogenous.[4]

  • Quality Control: Visually inspect the final formulation for any signs of precipitation before administration. The solution should be clear.[4]

Signaling Pathway and Experimental Workflow Visualization

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which play a crucial role in various cancers.[5] The diagram below illustrates a simplified representation of the FGFR signaling pathway, a potential target for this class of compounds.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 5-amino-1,3-dimethyl-1H- pyrazole-4-carboxamide (Potential Inhibitor) Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and potential inhibition by this compound.

General Workflow for Solubility Determination

The following diagram outlines a typical experimental workflow for determining the solubility of a compound.

Solubility_Workflow start Start prep Prepare Supersaturated Solution start->prep equilibrate Equilibrate at Constant Temperature prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation) equilibrate->separate filter Filter Supernatant separate->filter quantify Quantify Concentration (e.g., HPLC, UV-Vis) filter->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

References

A Technical Guide to the Analytical Characterization of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Predicted Spectroscopic Data

Based on the known spectral data of analogous pyrazole-4-carboxamide structures, the following represents the anticipated NMR and MS characteristics for 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.5Broad Singlet2H-CONH₂
~ 5.0 - 5.5Broad Singlet2H-NH₂
~ 3.6Singlet3HN-CH₃
~ 2.2Singlet3HC-CH₃

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (ppm)Assignment
~ 165C=O (carboxamide)
~ 150C5-NH₂
~ 145C3-CH₃
~ 100C4-CONH₂
~ 35N-CH₃
~ 12C-CH₃

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
154[M]⁺ (Molecular Ion)
139[M - NH]⁺
111[M - CONH₂]⁺
96[M - CONH₂ - CH₃]⁺

II. Experimental Protocols

The following are generalized procedures for obtaining NMR and mass spectrometry data for novel pyrazole derivatives.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.

    • Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

  • 2D NMR (Optional but Recommended): For unambiguous structural confirmation, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.

B. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: A variety of mass spectrometers can be used. Electron Ionization (EI) is a common technique for small molecules, while Electrospray Ionization (ESI) is suitable for a broader range of compounds and can be coupled with liquid chromatography (LC-MS).

  • EI-MS Acquisition:

    • Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph (GC-MS).

    • The standard electron energy for EI is 70 eV.

    • The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

  • ESI-MS Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it into an LC system coupled to the mass spectrometer.

    • Optimize source parameters such as capillary voltage and gas flow rates to achieve a stable signal.

    • High-resolution mass spectrometry (HRMS) is highly recommended to determine the exact mass and elemental composition of the molecular ion and its fragments.

III. Workflow for Analytical Characterization

The following diagram illustrates a logical workflow for the structural elucidation and purity assessment of a newly synthesized pyrazole derivative.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Determine Molecular Weight - Fragmentation Pattern Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Elucidate Chemical Structure MS->NMR Purity Purity Assessment (e.g., HPLC, Elemental Analysis) NMR->Purity Data_Analysis Data Analysis & Interpretation Purity->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for the synthesis and analytical characterization of a novel pyrazole derivative.

This guide provides a foundational understanding of the expected analytical data and the methodologies required to characterize this compound. Researchers are encouraged to adapt these general protocols to their specific instrumentation and experimental conditions.

An In-depth Technical Guide to the Synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide, a key heterocyclic scaffold of interest in medicinal chemistry. This document details the synthetic pathway, experimental protocols, and relevant characterization data. Furthermore, it explores the potential biological significance of this compound and its derivatives, particularly in the context of Takeda G-protein coupled receptor 5 (TGR5) and Fibroblast Growth Factor Receptor (FGFR) signaling pathways.

Introduction

This compound belongs to the aminopyrazole class of compounds, which are recognized as important pharmacophores in drug discovery.[1] Derivatives of this core structure have shown a wide range of biological activities, including potential as anticancer and anti-inflammatory agents.[2] Notably, derivatives of this compound have been investigated as potent agonists of TGR5 and as inhibitors of the FGFR signaling pathway, highlighting their therapeutic potential.[3][4]

This guide outlines a reliable two-step synthetic route to obtain this compound, commencing with the synthesis of the nitrile precursor, 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile, followed by its hydrolysis to the target carboxamide.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the cyclocondensation of (1-ethoxyethylidene)malononitrile with methylhydrazine to form the pyrazole ring of the nitrile precursor. The subsequent step is the acid-catalyzed hydrolysis of the nitrile group to the corresponding carboxamide.

Synthesis_Pathway A (1-Ethoxyethylidene)malononitrile C 5-amino-1,3-dimethyl-1H- pyrazole-4-carbonitrile A->C Step 1: Cyclocondensation B Methylhydrazine B->C E 5-amino-1,3-dimethyl-1H- pyrazole-4-carboxamide C->E Step 2: Hydrolysis D H₂SO₄, H₂O D->E

A two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile

This procedure is adapted from general methods for the synthesis of 5-aminopyrazoles from ethoxymethylene derivatives and hydrazines.[5]

Materials:

  • (1-Ethoxyethylidene)malononitrile

  • Methylhydrazine

  • Ethanol

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (1-ethoxyethylidene)malononitrile (1.0 eq) in ethanol.

  • Add methylhydrazine (1.0-1.2 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically after 4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water to remove any unreacted methylhydrazine and other water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile.

Step 2: Synthesis of this compound

This protocol is adapted from the hydrolysis of a similar compound, 5-amino-1-methyl-1H-pyrazole-4-carbonitrile.[6]

Materials:

  • 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile

  • Concentrated sulfuric acid

  • Ice

  • Ammonia solution (e.g., 50%)

  • Water

Procedure:

  • In a flask, carefully add 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile (1.0 eq) to concentrated sulfuric acid (e.g., 2-3 mL per gram of nitrile) while stirring at room temperature.

  • Continue stirring the mixture for approximately 1 hour.

  • Carefully pour the reaction mixture onto crushed ice.

  • Basify the resulting aqueous mixture to a pH of approximately 8 by the slow addition of an ammonia solution in an ice bath.

  • The product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash it thoroughly with cold water.

  • Dry the product to obtain this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and products.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
(1-Ethoxyethylidene)malononitrileC₇H₈N₂O136.1590-92
MethylhydrazineCH₆N₂46.07-52.4
5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrileC₆H₈N₄136.16Not available
This compoundC₆H₁₀N₄O154.17Not available

Table 2: Reaction Parameters and Yields

StepReactionSolventReaction Time (h)Yield (%)
1(1-Ethoxyethylidene)malononitrile + Methylhydrazine → 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrileEthanol4High
25-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile → this compoundH₂SO₄187-91*

*Yields reported for the hydrolysis of the analogous 5-amino-1-methyl-1H-pyrazole-4-carbonitrile.[6]

Biological Context and Signaling Pathways

Derivatives of this compound have garnered significant interest due to their interactions with key signaling pathways implicated in various diseases.

TGR5 Agonism

A series of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides have been identified as potent agonists of Takeda G-protein coupled receptor 5 (TGR5). TGR5, a bile acid receptor, is involved in regulating metabolism and inflammation.[3][7] Agonism of TGR5 has been shown to have beneficial effects in models of inflammatory diseases. The activation of TGR5 by these pyrazole derivatives can initiate downstream signaling cascades that modulate immune responses.[7]

TGR5_Signaling cluster_cell Cell Membrane TGR5 TGR5 G_protein G Protein (Gs) TGR5->G_protein activates AC Adenylate Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Ligand 5-Phenoxy-1,3-dimethyl- 1H-pyrazole-4-carboxamide (Agonist) Ligand->TGR5 binds CREB CREB PKA->CREB phosphorylates Gene_Expression Anti-inflammatory Gene Expression CREB->Gene_Expression regulates

Simplified TGR5 signaling pathway activated by pyrazole agonists.
FGFR Inhibition

Derivatives of 5-amino-1H-pyrazole-4-carboxamide have also been designed and synthesized as novel pan-FGFR covalent inhibitors.[4] The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Aberrant activation of this pathway is implicated in various cancers.[8] By inhibiting FGFRs, these compounds can block downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, thereby inhibiting cancer cell growth and survival.[4]

FGFR_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K FGF FGF Ligand FGF->FGFR binds & activates Inhibitor 5-Amino-1H-pyrazole- 4-carboxamide Derivative (Inhibitor) Inhibitor->FGFR inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Overview of FGFR signaling and its inhibition by pyrazole derivatives.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound, a compound with significant potential in drug discovery. The outlined two-step synthesis is a practical approach for obtaining this valuable scaffold. The exploration of its derivatives as modulators of TGR5 and FGFR signaling pathways underscores the importance of this chemical class for the development of novel therapeutics for a range of diseases, including inflammatory conditions and cancer. Further research into the specific biological activities of the title compound is warranted to fully elucidate its therapeutic potential.

References

Technical Guide: Unraveling the Mechanism of Action of 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of the mechanism of action for derivatives of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide, a versatile scaffold in medicinal chemistry. While the specific biological activity of the parent compound is not extensively documented in publicly available literature, its derivatives have emerged as potent modulators of key signaling pathways implicated in oncology. This document will focus on the most well-characterized mechanism for this class of compounds: the inhibition of Fibroblast Growth Factor Receptors (FGFRs).

Core Mechanism of Action: Pan-FGFR Inhibition

Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been identified as potent pan-FGFR inhibitors, targeting multiple isoforms of the receptor.[1][2] The primary anticancer activity of these compounds is attributed to their ability to block the dysregulated FGFR signaling cascade, a known driver of tumorigenesis in various solid tumors.[2]

The aberrant activation of FGFRs, through mechanisms such as gene amplification, mutations, or translocations, leads to downstream signaling events that are crucial for cancer cell proliferation, survival, and angiogenesis.[1][2][3] The 5-amino-1H-pyrazole-4-carboxamide derivatives act by binding to the ATP-binding pocket of the FGFR kinase domain, preventing the phosphorylation of downstream signaling molecules. Some derivatives have been shown to bind covalently to the receptor, leading to irreversible inhibition.[1]

Signaling Pathway

The canonical FGFR signaling pathway and the point of inhibition by 5-amino-1H-pyrazole-4-carboxamide derivatives are illustrated below. Upon binding of a fibroblast growth factor (FGF) ligand, the FGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling through pathways such as the RAS-MAPK and PI3K-AKT pathways, ultimately leading to cell proliferation, survival, and angiogenesis. The pyrazole-carboxamide derivatives block the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FGFR->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 5-Amino-1H-pyrazole- 4-carboxamide Derivative Inhibitor->FGFR Inhibits

Figure 1: FGFR Signaling Pathway Inhibition.

Quantitative Data on FGFR Inhibition

The inhibitory activity of representative 5-amino-1H-pyrazole-4-carboxamide derivatives has been quantified through biochemical and cell-based assays. The following tables summarize the in vitro potency of a lead compound, designated as 10h, against various FGFR kinases and its anti-proliferative effects on different cancer cell lines.[1][2]

Table 1: Biochemical Assay Data for Compound 10h [1][2]

TargetIC₅₀ (nM)
FGFR146
FGFR241
FGFR399
FGFR2 V564F Mutant62

Table 2: Cell-Based Assay Data for Compound 10h [1][2]

Cell LineCancer TypeIC₅₀ (nM)
NCI-H520Lung Cancer19
SNU-16Gastric Cancer59
KATO IIIGastric Cancer73

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following sections outline the general protocols for the key experiments cited.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay determines the concentration of the compound required to inhibit the enzymatic activity of the target kinase by 50% (IC₅₀).

Objective: To quantify the potency of the compound against specific FGFR isoforms.

General Protocol:

  • Reagents and Materials: Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains, ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Kinase_Assay_Workflow A Prepare serial dilutions of test compound B Add kinase, substrate, and compound to 96-well plate A->B C Initiate reaction with ATP B->C D Incubate at room temperature C->D E Stop reaction and add detection reagent D->E F Measure luminescence E->F G Calculate IC50 values F->G

Figure 2: In Vitro Kinase Assay Workflow.
Cell Proliferation Assay (Cell-Based Assay)

This assay measures the effect of the compound on the proliferation of cancer cell lines.

Objective: To determine the anti-proliferative activity of the compound in a cellular context.

General Protocol:

  • Cell Lines: Cancer cell lines with known FGFR pathway activation (e.g., NCI-H520, SNU-16, KATO III).

  • Reagents and Materials: Cell culture medium, fetal bovine serum, penicillin-streptomycin, test compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound. c. Incubate the cells for a specified period (e.g., 72 hours). d. Add the cell viability reagent to the wells. e. Measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: The IC₅₀ values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Other Potential Mechanisms of Action

It is important to note that the this compound scaffold is versatile, and different derivatives have been shown to target other proteins. For instance, certain 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides act as potent agonists of TGR5, a G-protein coupled receptor.[4] Additionally, more complex pyrazole-carboxamide derivatives have been developed as inhibitors of IRAK4 and FLT3, highlighting the broad therapeutic potential of this chemical class.[5][6]

Conclusion

References

An In-depth Technical Guide on the Biological Activity of the 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide Core

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct biological activity data for 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide is limited in publicly available literature. This guide focuses on the well-documented activities of structurally related 5-substituted-1,3-dimethyl-1H-pyrazole-4-carboxamide derivatives, with a primary emphasis on their potent agonism of the Takeda G protein-coupled receptor 5 (TGR5).

Executive Summary

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. While specific data on the parent compound is scarce, derivatives, particularly 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides, have emerged as highly potent agonists of the Takeda G protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the TGR5 agonist activity of these derivatives, including quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways.

TGR5 Agonist Activity of 5-Phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamide Derivatives

A series of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides have been identified as potent agonists of TGR5. The agonistic activity is influenced by the substitution pattern on the phenoxy ring and the nature of the carboxamide group.

Quantitative Data: In Vitro Agonist Potency

The following table summarizes the in vitro agonist potency (EC50) of representative 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamide derivatives against human TGR5 (hTGR5).

Compound IDSubstitution on Phenoxy RingCarboxamide MoietyhTGR5 EC50 (nM)
1a UnsubstitutedN-Cyclohexyl>1000
1b 4-ChloroN-Cyclohexyl150
1c 2,5-DichloroN-Cyclohexyl50
1d 2,5-DimethylN-Cyclohexyl25
2a 2,5-DichloroN-(4-fluorophenyl)10
2b 2,5-DichloroN-(pyridin-2-yl)5

Note: The data presented is a representative compilation from literature on 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamide derivatives and does not represent the activity of this compound itself.

Experimental Protocols

TGR5 Agonist Activity Assessment: cAMP Accumulation Assay

This assay measures the increase in intracellular cyclic adenosine monophosphate (cAMP) upon TGR5 activation.

Cell Line: HEK293 cells stably expressing human TGR5 (HEK293-hTGR5).

Materials:

  • HEK293-hTGR5 cells

  • Assay medium: Serum-free DMEM

  • Stimulation buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX)

  • Test compounds and a known TGR5 agonist (e.g., Lithocholic acid, LCA) as a positive control

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

  • Cell Plating: Seed HEK293-hTGR5 cells into a 96-well plate at a suitable density and culture overnight.

  • Compound Preparation: Prepare serial dilutions of test compounds and the positive control in the stimulation buffer.

  • Cell Stimulation:

    • Aspirate the culture medium from the cells.

    • Add the stimulation buffer and incubate for a short period (e.g., 15-30 minutes) at 37°C.

    • Add the diluted test compounds or controls to the respective wells.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.[1]

  • Data Analysis: Plot the cAMP concentration against the compound concentration and determine the EC50 value using a non-linear regression analysis.

Glucagon-Like Peptide-1 (GLP-1) Secretion Assay

This assay assesses the ability of TGR5 agonists to induce the secretion of GLP-1 from enteroendocrine L-cells.[2][3][4]

Cell Line: Murine enteroendocrine STC-1 or human NCI-H716 cells.

Materials:

  • STC-1 or NCI-H716 cells

  • Secretion assay buffer (e.g., Krebs-Ringer bicarbonate buffer supplemented with glucose and BSA)

  • Test compounds and a positive control

  • DPP-IV inhibitor (to prevent GLP-1 degradation)

  • GLP-1 ELISA kit

Procedure:

  • Cell Plating: Seed the cells in a 24-well plate and culture until they reach the desired confluency.

  • Cell Starvation: Wash the cells with the secretion assay buffer and incubate in the same buffer for a period (e.g., 1-2 hours) to establish a baseline.

  • Cell Stimulation:

    • Aspirate the starvation buffer.

    • Add the secretion assay buffer containing the DPP-IV inhibitor and the test compounds or controls.

    • Incubate for a specific time (e.g., 1-2 hours) at 37°C.

  • Supernatant Collection: Collect the supernatant from each well.

  • GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a GLP-1 ELISA kit according to the manufacturer's instructions.[2][3]

  • Data Analysis: Quantify the amount of secreted GLP-1 and compare the effect of the test compounds to the vehicle control.

Signaling Pathways

TGR5 Signaling Pathway

Activation of TGR5 by an agonist initiates a downstream signaling cascade primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cAMP.[5][6][7] Elevated cAMP levels then activate two main effector proteins: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[5][8][9]

TGR5_Signaling_Pathway Agonist TGR5 Agonist (e.g., 5-Phenoxy-1,3-dimethyl- 1H-pyrazole-4-carboxamide) TGR5 TGR5 (GPBAR1) Agonist->TGR5 Gas Gαs TGR5->Gas Activates AC Adenylyl Cyclase Gas->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Downstream_PKA PKA-mediated Downstream Effects (e.g., CREB phosphorylation, Gene transcription) PKA->Downstream_PKA GLP1 GLP-1 Secretion PKA->GLP1 Downstream_Epac Epac-mediated Downstream Effects (e.g., Rap1 activation, Insulin secretion) Epac->Downstream_Epac

TGR5 signaling cascade upon agonist binding.
Experimental Workflow for TGR5 Agonist Screening

The following diagram illustrates a typical workflow for identifying and characterizing novel TGR5 agonists.

TGR5_Agonist_Screening_Workflow Start Start: Compound Library HTS High-Throughput Screening (e.g., cAMP Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_ID->Start Inactive SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Potent Hits Lead_Opt Lead Optimization SAR->Lead_Opt In_Vitro In Vitro Functional Assays (e.g., GLP-1 Secretion) Lead_Opt->In_Vitro In_Vitro->Lead_Opt Iterative Refinement In_Vivo In Vivo Efficacy and Toxicology Studies In_Vitro->In_Vivo Promising Leads Candidate Preclinical Candidate In_Vivo->Candidate

Workflow for TGR5 agonist drug discovery.

Structure-Activity Relationship (SAR) Insights

For the 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamide series, the following SAR observations have been made:

  • Phenoxy Ring Substitution: Electron-withdrawing and lipophilic groups at the ortho and meta positions of the phenoxy ring generally enhance TGR5 agonist potency. Disubstitution, such as with two chloro or two methyl groups, is often favorable.

  • Carboxamide Moiety: The nature of the substituent on the carboxamide nitrogen is crucial for activity. Small, cyclic, or heterocyclic groups can be well-tolerated and contribute to high potency. Aromatic substituents on the carboxamide can also lead to potent compounds.

Other Potential Biological Activities

While TGR5 agonism is a prominent activity of this scaffold, the broader class of 5-aminopyrazole-4-carboxamides has been reported to exhibit a variety of other biological activities, including:

  • Anticancer Activity: Derivatives have shown inhibitory activity against various cancer cell lines.[10]

  • Enzyme Inhibition: Besides TGR5, other enzymes such as FGFR, IRAK4, and carbonic anhydrase have been identified as targets for different 5-aminopyrazole-4-carboxamide derivatives.

  • Antimicrobial Activity: Some compounds within this class have demonstrated antibacterial and antifungal properties.[11]

Further investigation is required to determine if this compound itself possesses any of these activities.

Conclusion

The this compound core represents a versatile scaffold for the development of biologically active molecules. The potent TGR5 agonist activity exhibited by its 5-phenoxy derivatives highlights its potential in the discovery of novel therapeutics for metabolic diseases. The information provided in this guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this promising class of compounds. Further studies are warranted to elucidate the specific biological profile of this compound and to fully realize the therapeutic potential of this chemical scaffold.

References

5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide: A Core Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential of the 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide core structure as a scaffold for the development of novel kinase inhibitors. While direct and extensive research on this specific compound is limited in publicly available literature, the broader class of 5-amino-1H-pyrazole-4-carboxamide derivatives has emerged as a promising source of potent inhibitors for key oncogenic kinases, particularly Fibroblast Growth Factor Receptors (FGFRs) and rearranged during transfection (RET) kinases. This document will synthesize the available preclinical data on these derivatives to provide insights into their mechanism of action, therapeutic potential, and the experimental methodologies used for their evaluation.

The 5-Amino-1H-pyrazole-4-carboxamide Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to form the core of numerous potent and selective inhibitors of various protein kinases. The 5-amino-1H-pyrazole-4-carboxamide framework, in particular, has been the subject of recent investigations, leading to the discovery of derivatives with significant anti-cancer properties. These compounds have demonstrated the ability to target and inhibit the signaling pathways of kinases that are frequently dysregulated in various forms of cancer.

Targeting the Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

A significant body of research has focused on 5-amino-1H-pyrazole-4-carboxamide derivatives as inhibitors of the FGFR signaling cascade. Dysregulation of this pathway, through mechanisms such as gene amplification, mutations, or translocations, is a known driver of tumorigenesis in a variety of solid tumors. By inhibiting FGFRs, these compounds can block downstream signaling events that are crucial for cancer cell proliferation, survival, and angiogenesis.[1]

Quantitative Data: In Vitro Inhibitory and Anti-proliferative Activity

The following tables summarize the in vitro potency of a representative 5-amino-1H-pyrazole-4-carboxamide derivative, compound 10h , against various FGFR kinases and its anti-proliferative effects on different cancer cell lines.[1][2]

Table 1: Biochemical Inhibitory Activity of Compound 10h against FGFRs [1][2]

Target KinaseIC50 (nM)
FGFR146
FGFR241
FGFR399
FGFR2 V564F Mutant62

Table 2: Anti-proliferative Activity of Compound 10h in Cancer Cell Lines [1][2]

Cell LineCancer TypeIC50 (nM)
NCI-H520Lung Cancer19
SNU-16Gastric Cancer59
KATO IIIGastric Cancer73
Mechanism of Action: Covalent Inhibition of FGFR

Further investigations, including X-ray co-crystal structures, have revealed that certain derivatives of 5-amino-1H-pyrazole-4-carboxamide act as covalent inhibitors of FGFR1.[2] This irreversible binding mechanism can lead to a more sustained inhibition of the target kinase and may offer advantages in terms of potency and duration of action.

Targeting RET Kinase

In addition to FGFR, the 5-aminopyrazole-4-carboxamide scaffold has been successfully utilized to develop specific inhibitors of RET kinase.[3] Activating mutations in the RET proto-oncogene are frequently observed in human thyroid and lung cancers. A notable derivative, compound 15l , has demonstrated high metabolic stability and potent inhibition of both wild-type and the gatekeeper mutant (V804M) of RET.[3]

Quantitative Data: Inhibitory Activity against RET Kinase

Table 3: Inhibitory Activity of Compound 15l against RET Kinase [3]

Target KinaseIC50 (nM)
Wild-type RET44
RET V804M Mutant252

This compound effectively suppresses the growth of cells transformed with these RET variants while showing no effect on normal cells.[3]

Signaling Pathway and Experimental Workflow

FGFR Signaling Pathway and Point of Inhibition

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg Inhibitor 5-Amino-1H-pyrazole -4-carboxamide Derivative Inhibitor->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ IP3->Ca PKC->Proliferation Ca->Proliferation

Caption: FGFR signaling pathway and the inhibitory action of 5-amino-1H-pyrazole-4-carboxamide derivatives.

General Experimental Workflow for Kinase Inhibitor Evaluation

Kinase_Inhibitor_Workflow Synthesis Compound Synthesis (5-amino-1H-pyrazole -4-carboxamide derivatives) Biochemical_Assay Biochemical Kinase Assays (e.g., FGFR, RET) Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Proliferation Assays (e.g., NCI-H520, SNU-16) Biochemical_Assay->Cell_Based_Assay Mechanism_Study Mechanism of Action Studies (e.g., X-ray Crystallography) Cell_Based_Assay->Mechanism_Study In_Vivo_Models In Vivo Xenograft Models Cell_Based_Assay->In_Vivo_Models PK_PD_Studies Pharmacokinetic and Pharmacodynamic Studies In_Vivo_Models->PK_PD_Studies Lead_Optimization Lead Optimization PK_PD_Studies->Lead_Optimization

Caption: A generalized workflow for the preclinical evaluation of 5-amino-1H-pyrazole-4-carboxamide based kinase inhibitors.

Experimental Protocols

While specific, detailed protocols for the exact synthesis and evaluation of this compound are not available in the reviewed literature, the following outlines generalized methodologies based on the synthesis and testing of its derivatives.

General Synthesis of 5-Amino-1H-pyrazole-4-carboxamide Derivatives

The synthesis of 5-amino-1H-pyrazole-4-carboxamide derivatives often involves a multi-step process. A common approach is a one-pot, three-component reaction. This typically involves the condensation of a substituted benzaldehyde, malononitrile, and a phenylhydrazine in the presence of a catalyst. The reaction conditions, such as the choice of solvent and catalyst, can be optimized to improve yields.

Another synthetic route involves the cyclization of ketene dithioacetal derivatives with hydrazine hydrate to form the pyrazole core. The resulting intermediate can then be further modified, for instance, by reaction with different acid chlorides to generate a library of carboxamide derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation: Recombinant human kinase (e.g., FGFR1, RET) is diluted in a kinase buffer. A specific peptide substrate for the kinase is also prepared in the same buffer.

  • Compound Preparation: The test compounds (5-amino-1H-pyrazole-4-carboxamide derivatives) are serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and test compound are mixed in a microplate well. The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) or by detecting a labeled phosphate group.

  • Data Analysis: The kinase activity is measured at each compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated by fitting the data to a dose-response curve.

Cell Proliferation Assay (General Protocol)
  • Cell Culture: Cancer cell lines with known kinase pathway activation (e.g., NCI-H520 for FGFR) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well microplates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT or resazurin assay.

  • Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion and Future Directions

The 5-amino-1H-pyrazole-4-carboxamide scaffold represents a promising starting point for the development of novel kinase inhibitors. Derivatives of this core structure have demonstrated potent and, in some cases, covalent inhibition of clinically relevant kinases such as FGFR and RET. The available preclinical data underscores the potential of this chemical class in oncology.

Future research should focus on the synthesis and evaluation of a broader range of derivatives, including the specifically named this compound, to fully elucidate the structure-activity relationships and to optimize potency, selectivity, and pharmacokinetic properties. In vivo efficacy studies in relevant animal models will be crucial for the clinical translation of these promising compounds.

References

5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide: A Versatile Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The compound 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide represents a core molecular scaffold with significant potential in the development of novel therapeutics. While this specific compound is not extensively documented as a therapeutic agent in its own right, its underlying 5-amino-1H-pyrazole-4-carboxamide structure is a privileged scaffold in medicinal chemistry.[1] This guide explores the therapeutic applications of derivatives built upon this pyrazole core, focusing on their mechanisms of action, relevant quantitative data, and the experimental protocols used to evaluate their efficacy. The versatility of this scaffold has led to the discovery of potent inhibitors for key targets in oncology and inflammatory diseases.

Synthesis of 5-Amino-1H-pyrazole-4-carboxamide Derivatives

The synthesis of derivatives based on the 5-amino-1H-pyrazole-4-carboxamide scaffold is adaptable, allowing for the introduction of a wide range of functional groups to modulate pharmacological activity. A general synthetic approach often involves a multi-component reaction. For instance, a common method is the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenylhydrazine.[2] This one-pot synthesis is efficient and allows for the generation of a library of diverse compounds.[2] Another synthetic route involves the reaction of a quinoline/naphthyl aldehyde with a hydrazine to form a hydrazone, which is subsequently brominated and reacted with a cyanoacetamide anion.[3] Further modifications, such as amide bond formation with various amines, can be achieved using coupling reagents like HATU.[4]

A generalized workflow for the synthesis and screening of these derivatives is outlined below.

cluster_synthesis Synthesis cluster_screening Screening Cascade start Starting Materials (e.g., Aldehydes, Malononitrile, Hydrazines) reaction Multi-component Reaction or Stepwise Synthesis start->reaction purification Purification and Characterization reaction->purification library Library of Derivatives purification->library biochemical Biochemical Assays (e.g., Kinase Inhibition) library->biochemical cell_based Cell-based Assays (e.g., Proliferation, Cytokine Production) biochemical->cell_based in_vivo In Vivo Models (e.g., Xenograft, Disease Models) cell_based->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: Generalized workflow for the synthesis and screening of 5-amino-1H-pyrazole-4-carboxamide derivatives.

Therapeutic Applications and Mechanism of Action

Derivatives of the 5-amino-1H-pyrazole-4-carboxamide scaffold have demonstrated significant therapeutic potential in several key areas, most notably in oncology and the treatment of inflammatory diseases.

The aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers.[5] Several derivatives of 5-amino-1H-pyrazole-4-carboxamide have been developed as potent pan-FGFR inhibitors, targeting both wild-type and mutant forms of the receptors.[5] These inhibitors typically function by binding to the ATP-binding site of the FGFR kinase domain, thereby preventing the phosphorylation of downstream signaling molecules.

The FGFR signaling pathway plays a crucial role in cell proliferation, survival, and angiogenesis.[6][7] Inhibition of this pathway by 5-amino-1H-pyrazole-4-carboxamide derivatives can lead to the suppression of tumor growth.

FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 Inhibitor 5-Amino-1H-pyrazole- 4-carboxamide Derivative Inhibitor->FGFR GRB2 GRB2 FRS2->GRB2 FRS2->GRB2 SOS SOS GRB2->SOS PI3K PI3K GRB2->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR signaling pathway and the point of inhibition by 5-amino-1H-pyrazole-4-carboxamide derivatives.

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[8] As a key mediator of the innate immune response, IRAK4 is an attractive target for the treatment of inflammatory diseases.[4] Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been identified as potent IRAK4 inhibitors.[4] These inhibitors block the kinase activity of IRAK4, thereby preventing the activation of downstream signaling cascades that lead to the production of pro-inflammatory cytokines.[8]

The IRAK4 signaling pathway is initiated by the binding of a ligand to a TLR or IL-1R, leading to the recruitment of MyD88 and IRAK4. IRAK4 then autophosphorylates and subsequently phosphorylates other IRAK family members, initiating a cascade that results in the activation of transcription factors such as NF-κB.[9]

Ligand TLR/IL-1R Ligand Receptor TLR/IL-1R Ligand->Receptor MyD88 MyD88 Receptor->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Inhibitor 5-Amino-1H-pyrazole- 4-carboxamide Derivative Inhibitor->IRAK4 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines

References

An In-depth Technical Guide to 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile biological profile, including activities as kinase inhibitors and G-protein coupled receptor agonists.

Chemical and Physical Properties

This compound is a pyrazole derivative with the following properties:

PropertyValueSource
Molecular Formula C6H10N4OPubChem
Molecular Weight 154.17 g/mol PubChem
CAS Number Not available

A closely related analogue, 5-amino-1-methyl-1H-pyrazole-4-carboxamide, has the following reported properties[1]:

PropertyValueSource
Molecular Formula C5H8N4OPubChem[1]
Molecular Weight 140.14 g/mol PubChem[1]
CAS Number 18213-75-7PubChem[1]
XLogP3 -0.7PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]

Synthesis and Experimental Protocols

Representative Synthesis of 5-Amino-1,3-disubstituted-1H-pyrazole-4-carbonitriles

This protocol is adapted from a green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles[2].

Experimental Workflow:

G reagents Reactants: - Phenylhydrazine (1 mmol) - Benzaldehyde derivative (1 mmol) - Malononitrile (1 mmol) - Catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g) - Solvent (H2O/EtOH, 1:1) reaction Reaction: Stir at 55°C reagents->reaction Combine monitoring Monitoring: TLC (n-hexane/ethyl acetate, 1:1) reaction->monitoring During reaction workup Work-up: - Cool to room temperature - Add hot ethanol or chloroform - Centrifuge to separate catalyst monitoring->workup Upon completion purification Purification: - Evaporate solvent - Recrystallize from ethanol workup->purification Isolate crude product product Product: 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives purification->product Obtain pure product

Caption: General workflow for the synthesis of 5-aminopyrazole derivatives.

Detailed Methodology:

  • Reaction Setup: In a round-bottomed flask, combine phenylhydrazine (1 mmol), a substituted benzaldehyde (1 mmol), malononitrile (1 mmol), and the catalyst (0.05 g) in a 1:1 mixture of water and ethanol (1 mL total volume)[2].

  • Reaction Conditions: Stir the reaction mixture at 55°C[2].

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (1:1)[2].

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Add hot ethanol or chloroform (3 mL) to the mixture and centrifuge to separate the catalyst[2].

  • Purification: Evaporate the solvent from the supernatant under reduced pressure. Recrystallize the resulting solid from ethanol to yield the pure 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivative[2].

Biological Activities and Applications

Derivatives of this compound have shown significant potential in drug discovery, primarily as inhibitors of Fibroblast Growth Factor Receptors (FGFR) and as agonists of the Takeda G-protein-coupled receptor 5 (TGR5).

As Pan-FGFR Covalent Inhibitors

A recent study designed and synthesized a series of 5-amino-1H-pyrazole-4-carboxamide derivatives as novel pan-FGFR covalent inhibitors. These compounds target both wild-type FGFR and its gatekeeper mutants, which are implicated in drug resistance in various cancers[3].

Quantitative Biological Data:

The representative compound, 10h , from this series demonstrated significant inhibitory activity[3]:

TargetIC50 (nM)
FGFR146
FGFR241
FGFR399
FGFR2 V564F mutant62

Compound 10h also showed potent anti-proliferative activity against several cancer cell lines[3]:

Cell LineCancer TypeIC50 (nM)
NCI-H520Lung Cancer19
SNU-16Gastric Cancer59
KATO IIIGastric Cancer73

FGFR Signaling Pathway:

Activation of FGFRs by fibroblast growth factors (FGFs) triggers a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and differentiation. Covalent inhibitors based on the 5-amino-1H-pyrazole-4-carboxamide scaffold can block these signaling events.

cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR Binds RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCG PLCγ Pathway FGFR->PLCG Inhibitor 5-amino-1H-pyrazole- 4-carboxamide derivative Inhibitor->FGFR Inhibits Proliferation Cell Proliferation, Survival, Differentiation RAS_MAPK->Proliferation PI3K_AKT->Proliferation PLCG->Proliferation

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Experimental Protocols for Biological Evaluation:

  • In Vitro Kinase Assay (FGFR): A common method to determine the inhibitory activity of compounds against FGFR is the LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by the inhibitor[4]. A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, can also be used to measure the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency[5][6].

  • Cell Proliferation Assay (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the anti-proliferative effects of the compounds on cancer cell lines. Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan is proportional to the number of viable cells[7][8][9][10][11].

    General MTT Assay Protocol:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

As TGR5 Agonists

Derivatives of this compound, specifically 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides, have been identified as potent agonists of TGR5[12]. TGR5 is a G-protein coupled receptor that plays a role in regulating energy metabolism and has emerged as a therapeutic target for metabolic diseases like type 2 diabetes and obesity.

TGR5 Signaling Pathway:

Agonist binding to TGR5 activates the Gαs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), leading to downstream signaling events that can result in physiological responses such as the secretion of glucagon-like peptide-1 (GLP-1).

Agonist 5-phenoxy-1,3-dimethyl-1H- pyrazole-4-carboxamide TGR5 TGR5 Receptor Agonist->TGR5 Binds & Activates Gas Gαs Protein TGR5->Gas Activates AC Adenylyl Cyclase Gas->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., GLP-1 Secretion) PKA->Response Leads to

Caption: TGR5 signaling pathway initiated by an agonist.

Experimental Protocol for TGR5 Activity:

  • cAMP Accumulation Assay: This assay measures the increase in intracellular cAMP levels upon TGR5 activation by an agonist.

    General cAMP Assay Protocol:

    • Seed cells expressing the TGR5 receptor (e.g., CHO-K1 or HEK293 cells) into an assay plate.

    • Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Treat the cells with various concentrations of the test compound.

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit[13].

Pharmacokinetics and ADME Properties

While specific pharmacokinetic data for this compound is not extensively reported, a study on a related pyrazole, 5-Methyl-3-(trifluoromethyl)-1H-pyrazole, provides some insights into the potential ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this class of compounds. The study predicted strong drug-development potential with high blood-brain barrier penetration, good oral bioavailability, and low metabolic liability[14]. Another study on a different aminopyrazole derivative also indicated a favorable pharmacokinetic profile[15]. These findings suggest that the 5-aminopyrazole scaffold is a promising starting point for the development of orally bioavailable drugs.

Conclusion

This compound and its derivatives represent a valuable scaffold in medicinal chemistry. Their demonstrated activities as potent pan-FGFR inhibitors and TGR5 agonists highlight their potential for the development of novel therapeutics for cancer and metabolic diseases. The synthetic accessibility and the potential for favorable pharmacokinetic properties make this class of compounds an attractive area for further investigation and optimization by researchers and drug development professionals.

References

The Rise of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrazole Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole carboxamide scaffold has emerged as a cornerstone in modern medicinal and agricultural chemistry. Its remarkable versatility and tunable physicochemical properties have led to the development of a wide array of successful drugs and agrochemicals. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with this important class of compounds.

A Historical Overview: From Serendipitous Discovery to Rational Design

The story of pyrazole carboxamides is rooted in the late 19th-century explorations of heterocyclic chemistry. The pyrazole ring itself was first synthesized by Buchner in 1889, following the pioneering work of Ludwig Knorr, who discovered the first pyrazolone derivative, Antipyrine, in 1883.[1] However, the deliberate and widespread exploration of the pyrazole carboxamide moiety as a key pharmacophore is a more recent phenomenon, gaining significant momentum in the latter half of the 20th century.

The versatility of the pyrazole carboxamide core lies in its ability to present substituents in a well-defined three-dimensional arrangement, allowing for precise interactions with biological targets. This has been a key factor in its successful application across different industries. In agriculture, pyrazole carboxamides have become a dominant class of fungicides, primarily through their action as succinate dehydrogenase inhibitors (SDHIs).[2] In medicine, this scaffold is present in a range of therapeutics, from anti-inflammatory agents to targeted cancer therapies.[3]

Here is a brief timeline of key milestones in the development of pyrazole and pyrazole carboxamide compounds:

  • 1883: Ludwig Knorr synthesizes the first pyrazolone derivative, Antipyrine, a significant early synthetic drug.[1]

  • 1889: Buchner accomplishes the first synthesis of the parent pyrazole ring.

  • Late 1960s: The first generation of pyrazole carboxamide fungicides, such as Carboxin, are introduced, targeting succinate dehydrogenase.[4]

  • 1990s: The discovery of COX-2 selective inhibitors, including the pyrazole-containing drug Celecoxib, revolutionizes anti-inflammatory therapy.[5]

  • 2000s-Present: A surge in the development of second-generation pyrazole carboxamide SDHI fungicides, such as Boscalid and Fluxapyroxad, with broader spectrums of activity.[4]

  • 2010s-Present: Pyrazole carboxamides are successfully developed as targeted cancer therapies, notably as FLT3 inhibitors for acute myeloid leukemia.[6]

Historical Development of Pyrazole Carboxamides

G 1883: Knorr discovers Pyrazolones (Antipyrine) 1883: Knorr discovers Pyrazolones (Antipyrine) 1889: Buchner synthesizes Pyrazole 1889: Buchner synthesizes Pyrazole 1883: Knorr discovers Pyrazolones (Antipyrine)->1889: Buchner synthesizes Pyrazole Late 1960s: First-gen SDHI Fungicides (Carboxin) Late 1960s: First-gen SDHI Fungicides (Carboxin) 1889: Buchner synthesizes Pyrazole->Late 1960s: First-gen SDHI Fungicides (Carboxin) 1990s: COX-2 Inhibitors (Celecoxib) 1990s: COX-2 Inhibitors (Celecoxib) Late 1960s: First-gen SDHI Fungicides (Carboxin)->1990s: COX-2 Inhibitors (Celecoxib) 2000s: Second-gen SDHI Fungicides (Boscalid) 2000s: Second-gen SDHI Fungicides (Boscalid) 1990s: COX-2 Inhibitors (Celecoxib)->2000s: Second-gen SDHI Fungicides (Boscalid) 2010s: FLT3 Inhibitors for AML 2010s: FLT3 Inhibitors for AML 2000s: Second-gen SDHI Fungicides (Boscalid)->2010s: FLT3 Inhibitors for AML

A timeline of key milestones in pyrazole carboxamide discovery.

Synthetic Methodologies: Building the Core Scaffold

The synthesis of pyrazole carboxamides typically involves the initial formation of a pyrazole carboxylic acid or its ester, followed by amidation. The construction of the core pyrazole ring is most commonly achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

General Synthesis Workflow

G cluster_0 Pyrazole Ring Formation cluster_1 Amidation 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound Condensation Condensation 1,3-Dicarbonyl Compound->Condensation Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Condensation Pyrazole Carboxylic Acid/Ester Pyrazole Carboxylic Acid/Ester Condensation->Pyrazole Carboxylic Acid/Ester Coupling Coupling Pyrazole Carboxylic Acid/Ester->Coupling Amine Amine Amine->Coupling Pyrazole Carboxamide Pyrazole Carboxamide Coupling->Pyrazole Carboxamide

A generalized workflow for pyrazole carboxamide synthesis.

Detailed Experimental Protocols

Below are representative experimental protocols for the synthesis of key pyrazole carboxamide compounds from the fields of anti-inflammatory drugs, fungicides, and oncology.

2.1.1. Synthesis of an Anti-inflammatory Agent: Celecoxib

Celecoxib is a selective COX-2 inhibitor containing a 1,5-diarylpyrazole core. Its synthesis is a classic example of pyrazole formation from a β-diketone and a substituted hydrazine.[5]

Step 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

A mixture of 4-methylacetophenone (0.85 g), isopropyltrifluoroacetate (1.0 g), and toluene (2 ml) is added to a mixture of sodium methoxide (0.4 g) and toluene (2 ml) at 35-40 °C.[7] The reaction mixture is stirred at 75 °C for 4 hours.[7] After cooling to room temperature, water (2 ml) and aqueous HCl (3 ml, 20%) are added, and the mixture is stirred for 30 minutes.[7] The layers are separated, the aqueous layer is extracted with toluene, and the combined organic layers are concentrated under vacuum to yield the title compound.[7]

Step 2: Cyclocondensation to form Celecoxib

A mixture of 4-sulfamoylphenylhydrazine hydrochloride (10.5 g), 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (10.5 g), ethyl acetate (50 ml), and water (50 ml) is heated at 75-80 °C and stirred for 5 hours.[7] The reaction mixture is then cooled to 0-5 °C and stirred for 1 hour.[7] The separated solid is filtered, washed with water, and dried to yield Celecoxib.[7]

2.1.2. Synthesis of a Fungicide: Fluxapyroxad

Fluxapyroxad is a broad-spectrum SDHI fungicide. Its synthesis involves the formation of a key biphenyl amine intermediate, followed by amidation with a pyrazole carbonyl chloride.[8]

Step 1: Synthesis of 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-carbonitrile (Suzuki-Miyaura Coupling)

o-Chlorobenzonitrile, (3,4,5-trifluorophenyl)boronic acid, and a palladium catalyst such as Pd(PPh₃)₄ (0.02 mol%) are reacted in a toluene/water solvent system with a base (e.g., NaOH) at approximately 85 °C to yield the biphenyl intermediate.[9]

Step 2: Hydrolysis to 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-carboxamide

The resulting 3',4',5'-trifluoro-[1,1'-biphenyl]-2-carbonitrile is treated with concentrated sulfuric acid in toluene at 80 °C for 24 hours. The reaction is then quenched with cold water and neutralized to yield the carboxamide.[9]

Step 3: Hofmann Degradation to 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine

The carboxamide is treated with sodium hypochlorite (NaClO) in ethanol at 0-5 °C for 2 hours, followed by heating to 50 °C for 2 hours to produce the key amine intermediate.[9]

Step 4: Amidation to Fluxapyroxad

The 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine is then reacted with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent like xylene to yield Fluxapyroxad.[10]

2.1.3. Synthesis of an Anticancer Agent: A Representative FLT3 Inhibitor

Many pyrazole carboxamide-based FLT3 inhibitors have been developed for the treatment of acute myeloid leukemia (AML). The synthesis generally follows a convergent route.[6]

Step 1: Synthesis of 4-Amino-1H-pyrazole-3-carboxylic acid intermediate

Starting with 4-nitropyrazole-3-carboxylic acid, coupling with a desired amine is performed, followed by a reduction of the nitro group (e.g., using catalytic hydrogenation) to yield the 4-amino pyrazole intermediate.[5]

Step 2: Amidation to form the final compound

The 4-amino-1H-pyrazole-3-carboxylic acid derivative is then coupled with a substituted amine using standard peptide coupling reagents (e.g., HATU, DIPEA) in a solvent like DMF to afford the final pyrazole carboxamide FLT3 inhibitor.[5]

Mechanisms of Action and Key Signaling Pathways

The biological activity of pyrazole carboxamides is diverse, stemming from their ability to selectively inhibit key enzymes in different biological pathways.

Anti-inflammatory Action: COX-2 Inhibition

Celecoxib and related compounds exert their anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[11]

COX-2 Signaling Pathway

G Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Celecoxib Celecoxib Celecoxib->COX-2 Inhibits

Inhibition of the COX-2 pathway by Celecoxib.

Antifungal Action: Succinate Dehydrogenase Inhibition

Pyrazole carboxamide fungicides like Boscalid and Fluxapyroxad function by inhibiting succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi. This blockage disrupts cellular respiration and energy production, leading to fungal cell death.[4]

SDHI Fungicide Mechanism of Action

G cluster_0 Mitochondrial Electron Transport Chain Succinate Succinate SDH (Complex II) SDH (Complex II) Succinate->SDH (Complex II) Fumarate Fumarate SDH (Complex II)->Fumarate Ubiquinone Ubiquinone SDH (Complex II)->Ubiquinone e- Complex III Complex III Ubiquinone->Complex III e- ATP Production ATP Production Complex III->ATP Production SDHI Fungicides SDHI Fungicides SDHI Fungicides->SDH (Complex II) Inhibits

Inhibition of fungal respiration by SDHI fungicides.

Anticancer Action: FLT3 Kinase Inhibition

In certain types of acute myeloid leukemia (AML), mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor lead to uncontrolled cell proliferation and survival. Pyrazole carboxamide-based FLT3 inhibitors bind to the ATP-binding site of the kinase domain, blocking downstream signaling pathways such as STAT5, MAPK, and AKT, thereby inducing apoptosis in cancer cells.[12]

FLT3 Signaling Pathway in AML

G Mutated FLT3 Mutated FLT3 STAT5 Pathway STAT5 Pathway Mutated FLT3->STAT5 Pathway MAPK Pathway MAPK Pathway Mutated FLT3->MAPK Pathway AKT Pathway AKT Pathway Mutated FLT3->AKT Pathway Cell Proliferation & Survival Cell Proliferation & Survival STAT5 Pathway->Cell Proliferation & Survival MAPK Pathway->Cell Proliferation & Survival AKT Pathway->Cell Proliferation & Survival FLT3 Inhibitor FLT3 Inhibitor FLT3 Inhibitor->Mutated FLT3 Inhibits

Inhibition of oncogenic FLT3 signaling by pyrazole carboxamides.

Quantitative Data on Biological Activity

The potency of pyrazole carboxamide compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). The following tables summarize representative data for key compounds across different applications.

Table 1: Anti-inflammatory Activity of Pyrazole Carboxamides

CompoundTargetIC₅₀ (nM)Reference
CelecoxibCOX-239.43 - 61.24[13]
Analogue 189aCOX-239.43[13]
Analogue 189cCOX-238.73[13]

Table 2: Antifungal Activity of Pyrazole Carboxamide SDHIs

CompoundFungal SpeciesEC₅₀ (mg/L)Reference
BoscalidValsa mali9.19[14]
FluxapyroxadBotrytis cinerea0.40[15]
Compound 6iValsa mali1.77[14]
Compound 19iValsa mali1.97[14]
Compound 7aiRhizoctonia solani0.37[16]
Compound 24Botrytis cinerea0.40[15]
Compound 15Valsa mali0.32[15]

Table 3: Anticancer Activity of Pyrazole Carboxamide Kinase Inhibitors

CompoundTarget/Cell LineIC₅₀ (nM)Reference
Compound 8tFLT30.089[6]
FN-1501FLT32.33[6]
Compound 8tMV4-11 (AML cell line)1.22[6]
Compound 33CDK274[14]
Compound 34CDK295[14]
Compound 50EGFR90[14]
Compound 50VEGFR-2230[14]

Key Experimental Protocols for Biological Assays

The evaluation of pyrazole carboxamide bioactivity relies on robust and reproducible in vitro assays. Below are outlines of standard protocols for determining the inhibitory activity against their respective targets.

Protocol for COX-2 Inhibition Assay (Fluorometric)

This assay measures the inhibition of prostaglandin G2 production by COX-2.

  • Reagent Preparation: Reconstitute human recombinant COX-2 enzyme, COX probe, and cofactor in the provided assay buffer. Prepare a serial dilution of the test pyrazole carboxamide compound (e.g., Celecoxib) in a suitable solvent like DMSO.

  • Reaction Setup: In a 96-well plate, add COX assay buffer, COX cofactor, COX probe, and the COX-2 enzyme solution.

  • Inhibitor Addition: Add the diluted test compound to the sample wells. For control wells, add solvent (enzyme control) or a known inhibitor like Celecoxib (inhibitor control).

  • Incubation: Pre-incubate the plate at 37 °C for 10 minutes to allow the inhibitor to bind to the enzyme.[17]

  • Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

  • Measurement: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes at 25 °C.[18]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition relative to the enzyme control and calculate the IC₅₀ value from a dose-response curve.[7]

Protocol for Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)

This assay measures the reduction of a dye, 2,6-dichlorophenolindophenol (DCIP), which is coupled to the oxidation of succinate by SDH.

  • Sample Preparation: Homogenize fungal mycelia, tissue samples, or isolated mitochondria in ice-cold SDH assay buffer. Centrifuge to remove debris and collect the supernatant containing the enzyme.[19]

  • Standard Curve: Prepare a standard curve using a DCIP standard solution to correlate absorbance with the amount of reduced DCIP.

  • Reaction Setup: In a 96-well plate, add the sample supernatant.

  • Reaction Initiation: Add a reaction mix containing SDH assay buffer, SDH substrate (succinate), and the probe (DCIP).

  • Measurement: Measure the absorbance at 600 nm at an initial time point (T₀) and then at regular intervals (e.g., every 5 minutes) for 10-30 minutes at 25 °C.[19]

  • Data Analysis: Calculate the change in absorbance over time (ΔA600/min). The SDH activity is proportional to the rate of decrease in absorbance at 600 nm. For inhibitor studies, pre-incubate the enzyme with the pyrazole carboxamide fungicide before adding the substrate, and calculate the IC₅₀ value.

Protocol for FLT3 Kinase Assay (Luminescent)

This assay measures the amount of ADP produced from the kinase reaction, which is then converted to a luminescent signal.

  • Reagent Preparation: Prepare a serial dilution of the test pyrazole carboxamide inhibitor. Reconstitute the recombinant FLT3 kinase and prepare the substrate/ATP mix in kinase reaction buffer.

  • Reaction Setup: In a 384-well plate, add the inhibitor solution. Then, add the FLT3 enzyme. Finally, add the substrate/ATP mix to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes. Then, add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[20]

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Conclusion

The pyrazole carboxamide scaffold has proven to be a remarkably fruitful starting point for the discovery of new bioactive molecules. Its journey from an accidental discovery to a central element in rational drug and agrochemical design highlights the power of heterocyclic chemistry. The ability to inhibit diverse and critical enzyme targets such as COX-2, SDH, and FLT3 with high potency and selectivity ensures that pyrazole carboxamides will remain a privileged structure in the development of new therapeutic and crop protection agents for the foreseeable future. This guide has provided a comprehensive overview of the history, synthesis, and biological evaluation of these important compounds, serving as a valuable resource for researchers in the field.

References

Methodological & Application

Application Notes and Protocols for 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide: A Structurally Related Overview

Author: BenchChem Technical Support Team. Date: December 2025

This document, therefore, provides an overview of the experimental protocols and applications of the broader class of 5-amino-1H-pyrazole-4-carboxamide derivatives, which are structurally similar and have been extensively studied. This information can serve as a valuable reference for designing and conducting research with 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide, assuming its activities may be analogous to those of its chemical relatives.

General Synthesis and Characterization of 5-Aminopyrazole-4-carboxamide Derivatives

The synthesis of 5-aminopyrazole-4-carboxamide derivatives often follows a multi-step reaction sequence. A general workflow is outlined below.

Synthesis_Workflow Reactants Starting Materials (e.g., malononitrile, hydrazine derivatives) Intermediate1 Cyclization Reaction Reactants->Intermediate1 Reagents & Conditions Intermediate2 Formation of Pyrazole Core Intermediate1->Intermediate2 Intermediate3 Carboxamide Formation Intermediate2->Intermediate3 Amidation Reagents Product Final 5-Aminopyrazole-4-carboxamide Derivative Intermediate3->Product Purification Purification (e.g., chromatography, recrystallization) Product->Purification Characterization Structural Characterization (NMR, Mass Spec, IR) Purification->Characterization Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., FGFR, FLT3) Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Stimulation Inhibitor 5-Aminopyrazole-4-carboxamide Derivative Inhibitor->RTK Inhibition

Application Notes and Protocols for 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide in cell culture experiments. While specific public data for this exact molecule is limited, the broader class of 5-aminopyrazole-4-carboxamide derivatives has been extensively studied, revealing significant potential as modulators of key cellular signaling pathways. This document outlines the probable mechanisms of action, provides detailed protocols for cell-based assays, and presents expected quantitative data based on the activities of structurally similar compounds. The primary applications for this class of compounds are in the fields of oncology and inflammation, predominantly as inhibitors of protein kinases such as Fibroblast Growth Factor Receptors (FGFR) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), or as agonists of G-protein coupled receptors like TGR5.

Overview of Potential Biological Activities

This compound belongs to a class of compounds known as pyrazole carboxamides, which are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Based on the activities of closely related analogs, this compound is predicted to function as an inhibitor of protein kinases or as a receptor agonist.

Potential Mechanisms of Action:

  • Kinase Inhibition: Many pyrazole carboxamide derivatives are potent ATP-competitive inhibitors of protein kinases. The core structure can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. Key kinase families targeted by similar molecules include:

    • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. Inhibition of FGFRs can block downstream pathways like RAS-MAPK and PI3K-AKT, leading to reduced cell proliferation and survival.[1][2]

    • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response and inflammation.[3][4]

  • Receptor Agonism: Certain pyrazole derivatives have been identified as agonists for G-protein coupled receptors.

    • TGR5 (GPBAR1): TGR5 is a bile acid receptor involved in regulating metabolism and inflammation. TGR5 agonists can stimulate the secretion of glucagon-like peptide-1 (GLP-1).[5]

Data Presentation: In Vitro Activity of Related Pyrazole Carboxamide Derivatives

The following tables summarize the in vitro potency of various 5-aminopyrazole-4-carboxamide derivatives against different biological targets and cell lines. This data can be used as a reference to estimate the potential effective concentration range for this compound.

Table 1: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

Compound Name/ReferenceTarget(s)IC50 (nM)
Compound 10h[1][2] FGFR146
FGFR241
FGFR399
FGFR2 V564F Mutant62
CH5183284/Debio 1347[6] FGFR1, FGFR2, FGFR39.3, 7.6, 22
Compound 8t[7] FLT3, CDK2, CDK40.089, 0.719, 0.770
FN-1501[7] FLT3, CDK2, CDK42.33, 1.02, 0.39
IRAK4 Inhibitors[3] IRAK4<100 (representative compounds)

Table 2: Anti-proliferative Activity of Pyrazole-Based Kinase Inhibitors

Compound Name/ReferenceCell LineCancer TypeIC50 (nM)
Compound 10h[1][2] NCI-H520Lung Cancer19
SNU-16Gastric Cancer59
KATO IIIGastric Cancer73
TOSIND[8] MDA-MB-231Breast Cancer17,700
PYRIND[8] MCF7Breast Cancer39,700

Table 3: Agonist Activity of Pyrazole-Based TGR5 Modulators

Compound ClassAssay TypeEC50
5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides[5] TGR5 activationPotent agonism reported
2-thio-imidazole derivative 6g[9] hTGR5 activation57 pM

Experimental Protocols

Preparation of Stock Solutions

Proper preparation of the compound is critical for obtaining reproducible results.

  • Solubility Test: Before preparing a high-concentration stock, test the solubility of this compound in common laboratory solvents such as DMSO, ethanol, and sterile water. Most small organic molecules are readily soluble in DMSO.

  • Stock Solution Preparation:

    • Accurately weigh a small amount of the compound.

    • Dissolve in a minimal amount of sterile-filtered DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept constant across all treatments and should not exceed 0.5% (v/v) to minimize solvent-induced cytotoxicity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium (e.g., from 0.01 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with the same final concentration of DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay (e.g., for FGFR or IRAK4)

This protocol outlines a general method to determine the direct inhibitory effect of the compound on a specific kinase.

  • Materials:

    • Recombinant human kinase (e.g., FGFR1 or IRAK4).

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

    • ATP.

    • Specific peptide substrate for the kinase.

    • Test compound.

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer.

    • In a 384-well plate, add the test compound, the kinase, and the peptide substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol.

    • Calculate the percentage of kinase inhibition relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

TGR5 Agonist Reporter Assay

This assay is used to determine if the compound can activate the TGR5 receptor.

  • Cell Line: Use a cell line that stably or transiently expresses human TGR5 and a downstream reporter, such as a cAMP response element (CRE) driving the expression of luciferase or secreted alkaline phosphatase (SEAP). HEK293 cells are commonly used for this purpose.

  • Procedure:

    • Seed the reporter cells in a 96-well plate.

    • After 24 hours, replace the medium with a serum-free medium containing serial dilutions of this compound. Include a known TGR5 agonist as a positive control and a vehicle control.

    • Incubate for 6-24 hours.

    • Measure the reporter gene activity (luciferase or SEAP) according to the manufacturer's instructions for the specific reporter assay system.

    • Calculate the fold activation relative to the vehicle control.

    • Determine the EC50 value (the concentration that produces 50% of the maximal response) by plotting the fold activation against the log of the compound concentration.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

// Nodes Ligand [label="FGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR [label="FGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="5-amino-1,3-dimethyl-1H-\npyrazole-4-carboxamide", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FRS2 [label="FRS2", fillcolor="#F1F3F4", fontcolor="#202124"]; GRB2_SOS [label="GRB2/SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ligand -> FGFR [label="Binds"]; FGFR -> FRS2 [label="Activates"]; Inhibitor -> FGFR [label="Inhibits", style=dashed, color="#EA4335"]; FRS2 -> GRB2_SOS; FRS2 -> PI3K; GRB2_SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; PI3K -> AKT; ERK -> Proliferation; AKT -> Proliferation; } Caption: Putative inhibition of the FGFR signaling pathway.

// Nodes Ligand [label="IL-1 / TLR Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="IL-1R / TLR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MyD88 [label="MyD88", fillcolor="#F1F3F4", fontcolor="#202124"]; IRAK4 [label="IRAK4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="5-amino-1,3-dimethyl-1H-\npyrazole-4-carboxamide", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IRAK1 [label="IRAK1", fillcolor="#F1F3F4", fontcolor="#202124"]; TRAF6 [label="TRAF6", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammatory\nResponse", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ligand -> Receptor [label="Binds"]; Receptor -> MyD88 [label="Recruits"]; MyD88 -> IRAK4; IRAK4 -> IRAK1 [label="Phosphorylates"]; Inhibitor -> IRAK4 [label="Inhibits", style=dashed, color="#EA4335"]; IRAK1 -> TRAF6; TRAF6 -> NFkB; NFkB -> Inflammation; } Caption: Postulated inhibition of the IRAK4 signaling cascade.

Experimental Workflow

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed_Cells [label="Seed Cells in\n96-well Plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate_24h [label="Incubate\n24h", fillcolor="#FFFFFF", fontcolor="#202124"]; Treat_Compound [label="Treat with Compound\n(Serial Dilutions)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate_48_72h [label="Incubate\n48-72h", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_MTT [label="Add MTT Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_2_4h [label="Incubate\n2-4h", fillcolor="#FFFFFF", fontcolor="#202124"]; Solubilize [label="Solubilize Formazan\n(DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read_Absorbance [label="Read Absorbance\n(570 nm)", fillcolor="#FFFFFF", fontcolor="#202124"]; Analyze [label="Analyze Data\n(Calculate IC50)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_24h; Incubate_24h -> Treat_Compound; Treat_Compound -> Incubate_48_72h; Incubate_48_72h -> Add_MTT; Add_MTT -> Incubate_2_4h; Incubate_2_4h -> Solubilize; Solubilize -> Read_Absorbance; Read_Absorbance -> Analyze; Analyze -> End; } Caption: General workflow for the MTT cytotoxicity assay.

Troubleshooting and Considerations

  • Compound Precipitation: If the compound precipitates in the cell culture medium, consider preparing the working dilutions in a medium with a lower serum concentration or using a different solubilizing agent.

  • High Background in Assays: Ensure complete removal of medium before adding solubilization buffer in the MTT assay. For kinase and reporter assays, optimize the concentrations of reagents and incubation times.

  • Variability in Results: Maintain consistent cell passage numbers and seeding densities. Ensure accurate pipetting of the compound dilutions.

  • Off-Target Effects: Be aware that pyrazole-based inhibitors can sometimes have off-target effects. It is advisable to test the compound on a panel of kinases or receptors to determine its selectivity profile.

Conclusion

This compound holds promise as a valuable research tool for investigating cellular signaling pathways, particularly those involved in cancer and inflammation. The protocols and data provided in these application notes, derived from closely related analogs, offer a solid foundation for initiating cell culture studies with this compound. Careful experimental design and data interpretation will be crucial for elucidating its specific biological activities and potential therapeutic applications.

References

Application Notes and Protocols for In Vitro Assay Development of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide belongs to the pyrazole class of heterocyclic compounds, a scaffold that is of significant interest in medicinal chemistry and drug discovery. Pyrazole derivatives have been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, antidiabetic, and antimicrobial agents.[1][2][3] Recent studies have highlighted that derivatives of 5-amino-1H-pyrazole-4-carboxamide can act as potent inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs).[4][5] The aberrant activation of FGFR signaling is a critical factor in the progression of various cancers, making FGFR inhibitors a promising therapeutic strategy.[4]

This document provides detailed application notes and protocols for the in vitro assay development of this compound and its analogs. The focus is on establishing a testing cascade to characterize the compound's potency, selectivity, and cellular effects as a kinase inhibitor.

Target-Based Assay Development

The primary molecular targets for pyrazole derivatives are often protein kinases.[6][7] For this compound, derivatives have been specifically identified as pan-FGFR covalent inhibitors.[4] Therefore, the initial in vitro assays should focus on quantifying the inhibitory activity against these primary targets.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram outlines a typical workflow for the in vitro characterization of a kinase inhibitor.

Caption: Experimental workflow for in vitro kinase inhibitor characterization.

Signaling Pathway

The diagram below illustrates a simplified FGFR signaling pathway, which is a key target of this compound derivatives. Inhibition of FGFR kinase activity by the compound is expected to block downstream signaling cascades that promote cell proliferation and survival.

G FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Activates RAS_RAF RAS/RAF/MEK/ERK Pathway FGFR->RAS_RAF PI3K_AKT PI3K/AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Compound 5-amino-1,3-dimethyl- 1H-pyrazole-4-carboxamide Compound->FGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: Simplified FGFR signaling pathway and point of inhibition.

Data Presentation

Quantitative data from in vitro assays should be summarized for clear comparison. The following tables provide templates for presenting biochemical and cell-based assay results.

Table 1: Biochemical Inhibition of FGFR Kinases

Compound IDTarget KinaseIC50 (nM)
10h (Example)FGFR146
10h (Example)FGFR241
10h (Example)FGFR399
10h (Example)FGFR2 V564F62

Data is hypothetical and based on published results for a derivative of 5-amino-1H-pyrazole-4-carboxamide.[4]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (nM)
10h (Example)NCI-H520Lung Cancer19
10h (Example)SNU-16Gastric Cancer59
10h (Example)KATO IIIGastric Cancer73
5a (Example)MCF-7Breast Cancer14,000

Data is hypothetical and based on published results for derivatives of 5-amino-1H-pyrazole-4-carboxamide.[4][8]

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the IC50 of a test compound against a target kinase.

Materials:

  • Target Kinase (e.g., recombinant human FGFR1, FGFR2, FGFR3)

  • Europium-labeled anti-tag antibody (e.g., Anti-GST)

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test Compound (this compound)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black assay plates

  • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, starting at a high concentration (e.g., 100 µM). Then, dilute these solutions into the assay buffer.

  • Assay Plate Setup:

    • Add 2 µL of the diluted test compound or DMSO (as a control) to the wells of the 384-well plate.

    • Add 4 µL of the Kinase/Antibody mixture (prepared in assay buffer).

    • Add 4 µL of the Tracer solution (prepared in assay buffer).

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at both 665 nm (tracer) and 615 nm (europium).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Normalize the data using "no kinase" (high signal) and "no tracer" (low signal) controls.

    • Plot the normalized signal against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the cytotoxic or cytostatic effects of the test compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., SNU-16, KATO III, NCI-H520)

  • Complete growth medium (specific to each cell line)

  • Test Compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well, clear, flat-bottom cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

References

Application Notes and Protocols for In Vivo Testing of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1] Specifically, 5-amino-1H-pyrazole-4-carboxamide derivatives have emerged as a promising class of kinase inhibitors, with some showing potent activity against targets like the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often dysregulated in various cancers.[2][3] The successful in vivo evaluation of these compounds is critical for their clinical translation and is highly dependent on appropriate formulation and a well-designed testing cascade to assess pharmacokinetics, safety, and efficacy.[1]

These application notes provide a comprehensive protocol for the in vivo testing of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide, covering formulation, pharmacokinetics, acute toxicity, and a potential pharmacodynamic/efficacy evaluation in a relevant disease model.

Compound Formulation for In Vivo Administration

Many pyrazole-based compounds exhibit poor aqueous solubility, making formulation a critical first step for in vivo studies.[1] The following protocols are adapted for oral (PO) and intravenous (IV) administration.

1.1. Formulation for Oral Gavage (PO)

This protocol aims to create a solution or suspension suitable for oral administration in rodent models.

  • Materials:

    • This compound (Test Compound)

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 400 (PEG400)

    • Tween-80

    • Sterile Saline (0.9% NaCl) or Water for Injection

  • Procedure:

    • Weighing: Accurately weigh the required amount of the test compound based on the desired final concentration and dosing volume.

    • Initial Solubilization: In a sterile tube, add a small volume of DMSO (typically 5-10% of the final volume) to the test compound. Vortex thoroughly, using gentle warming or sonication if necessary to achieve complete dissolution.[1]

    • Addition of Co-solvents: Sequentially add PEG400 (e.g., to 40% of final volume) and Tween-80 (e.g., to 5% of final volume), vortexing after each addition to ensure homogeneity.[1]

    • Final Dilution: Add sterile saline or water to reach the final desired volume and vortex until a clear, homogenous solution is obtained.[1]

    • Pre-dosing Check: Before administration, visually inspect the formulation for any signs of precipitation.[1]

1.2. Formulation for Intravenous Injection (IV)

This protocol outlines the preparation of a sterile, clear solution required for intravenous administration.

  • Materials:

    • Test Compound

    • DMSO

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Solutol HS 15

    • Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

    • Sterile, pyrogen-free vials

    • Sterile filters (0.22 µm)

  • Procedure:

    • Initial Solubilization: In a sterile vial, dissolve the test compound in a minimal amount of DMSO.

    • Addition of Solubilizer: Add a pre-warmed aqueous solution of a solubilizing agent (e.g., 20-40% HP-β-CD) to the DMSO concentrate. Vortex until the solution is clear.

    • Final Dilution: Dilute the solution to the final concentration with sterile saline or D5W.

    • Sterilization: Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Experimental Protocols

2.1. Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Administration:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100-200 µL) from the tail vein or saphenous vein into EDTA-coated tubes at predetermined time points.

    • Suggested time points (IV): 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Suggested time points (PO): 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[4]

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Data Presentation: Pharmacokinetic Parameters

ParameterIV Administration (Mean ± SD)PO Administration (Mean ± SD)
Dose (mg/kg)110
Cmax (ng/mL)-Value
Tmax (h)-Value
AUC0-t (hng/mL)ValueValue
AUC0-inf (hng/mL)ValueValue
Half-life (t1/2) (h)ValueValue
Clearance (CL) (mL/h/kg)Value-
Volume of Distribution (Vd) (L/kg)Value-
Oral Bioavailability (F%)-Value

2.2. Acute Toxicity Study

This study aims to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity. Some pyrazole-carboxamides have shown acute toxicity linked to mitochondrial respiration inhibition.[5][6][7]

  • Animal Model: Male and female Swiss albino mice (n=3-5 per group).

  • Methodology: Follow a dose escalation design, such as the one outlined in OECD guideline 423.

  • Dose Administration: Administer single ascending doses of the test compound via the intended clinical route (e.g., oral gavage).

  • Monitoring:

    • Observe animals continuously for the first 4 hours and then daily for 14 days.

    • Record clinical signs of toxicity, including changes in behavior, posture, respiration, and any instances of morbidity or mortality.

    • Measure body weight before dosing and at regular intervals (e.g., Day 1, 3, 7, 14).

  • Endpoint: At day 14, perform a gross necropsy on all animals. Collect major organs for histopathological analysis if significant toxicity is observed.

Data Presentation: Acute Toxicity Observations

Dose Group (mg/kg)RouteNo. of Animals (M/F)MortalityClinical Signs of ToxicityChange in Body Weight (%)Gross Necropsy Findings
Vehicle ControlPO5/50/10None observedValueNo abnormalities
Low DosePO5/5Valuee.g., Lethargy, labored breathingValuee.g., Organ discoloration
Mid DosePO5/5Value...Value...
High DosePO5/5Value...Value...

2.3. In Vivo Efficacy - Xenograft Tumor Model

Based on the potential of this compound class as FGFR inhibitors, an efficacy study in a cancer xenograft model is warranted.[2][3]

  • Cell Line Selection: Choose a human cancer cell line with known FGFR pathway activation (e.g., NCI-H520 lung cancer, SNU-16 or KATO III gastric cancer cells).[2]

  • Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID).

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups (n=8-10 per group).

    • Administer the test compound daily via oral gavage at one or more dose levels determined from the PK and toxicity studies.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health status.

  • Endpoint:

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit.

    • At the end of the study, collect tumors for biomarker analysis (e.g., western blot for phosphorylated FGFR targets).

Data Presentation: Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day X (mm³ ± SEM)Percent Tumor Growth Inhibition (% TGI)Mean Body Weight Change (%)
Vehicle Control-Value-Value
Test CompoundDose 1ValueValueValue
Test CompoundDose 2ValueValueValue
Positive ControlValueValueValueValue

Visualizations

Signaling Pathway

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS Phosphorylates PI3K PI3K FGFR->PI3K Phosphorylates FGF FGF Ligand FGF->FGFR Binds & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor 5-amino-1,3-dimethyl- 1H-pyrazole-4-carboxamide Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling cascade and the inhibitory action of the test compound.

Experimental Workflow

In_Vivo_Testing_Workflow cluster_pk cluster_tox cluster_efficacy Formulation 1. Compound Formulation (PO and IV) PK_Study 2. Pharmacokinetic (PK) Study (Rat, Single Dose) Formulation->PK_Study Tox_Study 3. Acute Toxicity Study (Mouse, Dose Escalation) Formulation->Tox_Study Efficacy_Study 4. Efficacy Study (Mouse Xenograft Model) Formulation->Efficacy_Study PK_Params PK Parameters (Cmax, AUC, F%) PK_Study->PK_Params MTD Determine MTD Tox_Study->MTD TGI Tumor Growth Inhibition (%TGI) Efficacy_Study->TGI Data_Analysis 5. Data Analysis & Reporting PK_Params->Data_Analysis MTD->Data_Analysis TGI->Data_Analysis

Caption: Overall workflow for the in vivo evaluation of the test compound.

References

Application Notes and Protocols for 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide in Cryptosporidiosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, poses a significant global health challenge, particularly for children and immunocompromised individuals. The current standard of care, nitazoxanide, has limited efficacy in these vulnerable populations, necessitating the development of novel therapeutics.[1] One promising avenue of research involves the targeting of parasite-specific enzymes that are essential for its survival and proliferation.

Recent drug discovery efforts have identified a class of compounds, 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors (BKIs), as potent inhibitors of Cryptosporidium parvum growth.[1][2][3] The primary molecular target of these compounds is Cryptosporidium parvum calcium-dependent protein kinase 1 (CpCDPK1), an enzyme crucial for parasite invasion of host cells and subsequent intracellular development.[2][4][5] The specific compound, 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide, and its derivatives represent a promising scaffold for the development of effective anti-cryptosporidial drugs.

These application notes provide a comprehensive overview of the use of 5-aminopyrazole-4-carboxamide and its analogs in cryptosporidiosis research, including their mechanism of action, quantitative efficacy data, and detailed protocols for in vitro and in vivo evaluation.

Mechanism of Action: Targeting CpCDPK1

The 5-aminopyrazole-4-carboxamide-based BKIs are designed to selectively inhibit CpCDPK1.[2][3] CDPKs are a family of serine/threonine kinases found in plants and apicomplexan parasites but are absent in their mammalian hosts, making them an attractive drug target.[4][6] CpCDPK1 plays a critical role in the early stages of the parasite's life cycle, including host cell invasion and the establishment of the intracellular replicative niche.[4][7]

Inhibition of CpCDPK1 by these compounds disrupts the calcium signaling pathways within the parasite, leading to a blockage of essential processes for its survival and proliferation.[5] This targeted inhibition results in a significant reduction in parasite burden both in vitro and in vivo.[1][2]

CpCDPK1_Signaling_Pathway cluster_parasite Cryptosporidium Parasite cluster_inhibitor Inhibitor Action Ca_ion Ca²⁺ Influx CpCDPK1_inactive Inactive CpCDPK1 Ca_ion->CpCDPK1_inactive Activates CpCDPK1_active Active CpCDPK1 CpCDPK1_inactive->CpCDPK1_active Downstream_Effectors Downstream Effectors CpCDPK1_active->Downstream_Effectors Phosphorylates Invasion_Growth Parasite Invasion & Intracellular Growth Downstream_Effectors->Invasion_Growth Promotes BKI 5-amino-1,3-dimethyl-1H- pyrazole-4-carboxamide (BKI) BKI->CpCDPK1_active Inhibits

CpCDPK1 signaling pathway and BKI inhibition.

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of various 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors against Cryptosporidium parvum.

Table 1: In Vitro Efficacy against C. parvum Growth

Compound IDC. parvum EC₅₀ (µM)Reference
AC-BKI 20.41 - 1.0[8]
AC-BKI 40.41 - 1.0[8]
AC-BKI 50.41 - 1.0[8]
AC-BKI 73.35[9]
AC-BKI 120.58[8]
AC-BKI 130.41[8]
AC-BKI 140.52[8]
AC-BKI 160.71[8]
AC-BKI 171.00[8]

Table 2: In Vitro Inhibition of CpCDPK1

Compound IDCpCDPK1 IC₅₀ (nM)Reference
AC-BKI 21.1[9]
AC-BKI 40.8[9]
AC-BKI 51.0[9]
AC-BKI 7>10[9]
AC-BKI 124.9[9]
AC-BKI 132.5[9]
AC-BKI 144.3[9]
AC-BKI 165.5[9]
AC-BKI 172.7[9]

Experimental Protocols

In Vitro Efficacy Assessment using HCT-8 Cells

This protocol describes the determination of the 50% effective concentration (EC₅₀) of a test compound against C. parvum growth in a human ileocecal adenocarcinoma (HCT-8) cell line.

In_Vitro_Workflow start Start seed_cells Seed HCT-8 cells in 96-well plates start->seed_cells incubate_cells Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate_cells prepare_oocysts Prepare C. parvum oocysts (Excystation treatment) incubate_cells->prepare_oocysts infect_cells Infect HCT-8 cell monolayer prepare_oocysts->infect_cells add_compound Add serial dilutions of test compound infect_cells->add_compound incubate_infection Incubate for 48h add_compound->incubate_infection quantify_parasites Quantify parasite growth (qPCR or High-Content Imaging) incubate_infection->quantify_parasites calculate_ec50 Calculate EC₅₀ value quantify_parasites->calculate_ec50 end End calculate_ec50->end

Workflow for in vitro efficacy testing.

Materials:

  • HCT-8 cell line (ATCC CCL-244)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cryptosporidium parvum oocysts

  • 96-well cell culture plates

  • Test compound (this compound derivative)

  • Reagents for qPCR (DNA extraction kit, primers, probes, master mix) or high-content imaging (fluorescent dyes)

Procedure:

  • Cell Culture:

    • Culture HCT-8 cells in supplemented RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed 2.5 x 10⁴ HCT-8 cells per well in a 96-well plate and incubate for 24 hours to allow for monolayer formation.[10]

  • Oocyst Preparation and Infection:

    • Prior to infection, treat C. parvum oocysts to induce excystation. A common method involves a 10-minute incubation at 37°C in 10 mM HCl, followed by a 10-minute incubation at 15°C with 200 µM sodium taurocholate.[10]

    • Wash the HCT-8 cell monolayers with fresh medium.

    • Infect the cells by adding a suspension of pre-treated oocysts (e.g., 1 x 10⁵ oocysts/well).[10]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • After a 4-hour infection period, remove the inoculum and add the medium containing the different concentrations of the test compound to the respective wells.[10] Include appropriate vehicle controls (e.g., DMSO).

  • Incubation and Parasite Quantification:

    • Incubate the plates for 48 hours at 37°C and 5% CO₂.[10]

    • For qPCR analysis:

      • Lyse the cells and extract total DNA using a commercial kit.[11]

      • Perform quantitative PCR using primers and probes specific for a C. parvum gene (e.g., 18S rRNA) to determine the parasite load.[11]

    • For High-Content Imaging:

      • Fix and permeabilize the cells.

      • Stain with a fluorescent marker that specifically binds to C. parvum (e.g., FITC-conjugated Vicia villosa lectin) and a nuclear counterstain (e.g., Hoechst 33342).[10]

      • Acquire and analyze images using a high-content imaging system to quantify the number of parasites.

  • Data Analysis:

    • Normalize the parasite counts in the treated wells to the vehicle control wells.

    • Plot the percentage of parasite growth inhibition against the compound concentration and determine the EC₅₀ value using a suitable curve-fitting model.

In Vivo Efficacy Assessment in a Neonatal Mouse Model

This protocol outlines the evaluation of a test compound's efficacy in reducing oocyst shedding in a neonatal mouse model of cryptosporidiosis.

In_Vivo_Workflow start Start infect_mice Infect neonatal mice (3-5 days old) with C. parvum oocysts start->infect_mice group_mice Randomize mice into treatment and control groups infect_mice->group_mice administer_compound Administer test compound orally (e.g., once daily for 5 days) group_mice->administer_compound collect_feces Collect fecal samples daily administer_compound->collect_feces monitor_health Monitor clinical signs (weight, diarrhea) administer_compound->monitor_health quantify_oocysts Quantify oocyst shedding (e.g., microscopy or qPCR) collect_feces->quantify_oocysts analyze_data Analyze reduction in oocyst shedding and clinical improvement quantify_oocysts->analyze_data monitor_health->analyze_data end End analyze_data->end

Workflow for in vivo efficacy testing.

Materials:

  • Pregnant or lactating BALB/c or CD-1 mice and their neonatal pups (3-5 days old)

  • Cryptosporidium parvum oocysts

  • Test compound formulated for oral administration

  • Gavage needles for neonatal mice

  • Fecal collection tubes

  • Reagents for oocyst quantification (e.g., sucrose flotation, fluorescently labeled antibodies for microscopy, or DNA extraction and qPCR reagents)

Procedure:

  • Animal Infection:

    • Infect neonatal mice (3-5 days old) orally with a defined number of C. parvum oocysts (e.g., 5 x 10⁵ oocysts per pup) using a fine-gauge gavage needle.[12]

  • Treatment Administration:

    • Randomly assign the infected pups to treatment and control groups.

    • Beginning 24-48 hours post-infection, administer the test compound or vehicle control orally once or twice daily for a specified duration (e.g., 5-7 days).[1]

  • Monitoring and Sample Collection:

    • Monitor the pups daily for clinical signs of illness, such as weight loss and diarrhea.

    • Collect fecal samples from each pup daily.

  • Oocyst Quantification:

    • Purify oocysts from the fecal samples using methods such as sucrose flotation.[12]

    • Quantify the number of oocysts per gram of feces using either:

      • Microscopy: Stain the purified oocysts with a fluorescently labeled anti-Cryptosporidium antibody and count them using a hemocytometer under a fluorescence microscope.

      • qPCR: Extract DNA from the fecal samples and perform qPCR to quantify parasite DNA as a proxy for oocyst numbers.[11]

  • Data Analysis:

    • Calculate the mean number of oocysts shed per day for each treatment group.

    • Compare the oocyst shedding in the treated groups to the control group to determine the percentage reduction in parasite burden.

    • Analyze clinical parameters (e.g., weight change) to assess the overall health improvement of the treated animals.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel and effective treatments for cryptosporidiosis. The detailed protocols and efficacy data provided in these application notes are intended to facilitate further research and development of these compounds by the scientific community. By targeting the essential parasite enzyme CpCDPK1, these BKIs offer a targeted approach to combatting a significant global health threat. Continued investigation into the optimization of this chemical series is warranted to advance new therapeutic candidates toward clinical evaluation.

References

Application Note: Preparation of Stock Solutions of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide is a heterocyclic organic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo experimental workflow, ensuring the reliability and reproducibility of results. This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of this compound (CAS: 101080-17-5).

Chemical Properties and Data
PropertyValueReference
CAS Number 101080-17-5[1][2]
Molecular Formula C₆H₁₀N₄O[2][3]
Molecular Weight 154.17 g/mol [3]
Appearance Solid (form may vary)N/A
Recommended Solvent DMSO (Dimethyl Sulfoxide)General Practice
Recommended Storage 2-8°C (short-term); -20°C or -80°C (long-term stock)[4]
Safety and Handling Precautions

While specific toxicity data for this compound is limited, the safety profile is expected to be similar to related pyrazole carboxamide compounds. The following precautions are based on data for 5-amino-1-methyl-1H-pyrazole-4-carboxamide and should be strictly followed.[5][6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Engineering Controls: Handle the solid powder and concentrated solutions in a well-ventilated area or a chemical fume hood to minimize inhalation risk.

  • Hazard Profile: The compound is presumed to be harmful if swallowed, inhaled, or in contact with skin. It may cause serious eye and skin irritation.[5]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

    • Ingestion: Rinse mouth and seek immediate medical attention.

Always consult the material safety data sheet (MSDS) provided by the supplier for the most current and comprehensive safety information.

Experimental Protocol: Preparation of a 10 mM Stock Solution

Objective

To prepare a homogenous, concentrated stock solution of this compound in DMSO for use in biological and chemical assays.

Materials
  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous or cell-culture grade

  • Microcentrifuge tubes or amber glass vials

  • Pipette and sterile, filtered pipette tips

Equipment
  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Bath sonicator

  • Personal Protective Equipment (PPE) as specified above

Procedure
  • Preparation: Before opening, allow the vial containing the solid compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture onto the powder.

  • Weighing: Tare a clean, dry microcentrifuge tube or vial on the analytical balance. Carefully weigh the desired amount of the solid compound.

    • Example Calculation for 1 mL of a 10 mM stock:

      • Molecular Weight (MW) = 154.17 g/mol

      • Desired Volume = 1 mL = 0.001 L

      • Desired Concentration = 10 mM = 0.010 mol/L

      • Mass = Concentration x Volume x MW

      • Mass = 0.010 mol/L * 0.001 L * 154.17 g/mol = 0.00154 g = 1.54 mg

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the weighed compound. For the example above, add 1.0 mL of DMSO.

  • Dissolution:

    • Cap the vial securely and vortex the mixture for 1-2 minutes.

    • If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.

    • Visually inspect the solution against a light source to ensure no solid particulates remain. If needed, gentle warming (to 37°C) can be applied, but care should be taken as thermal degradation is possible.

  • Aliquoting and Storage:

    • Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • For long-term storage, place aliquots at -20°C or -80°C. For short-term use (1-2 weeks), storage at 2-8°C may be acceptable, but stability should be verified.[4]

Workflow Diagram

G Stock Solution Preparation Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage weigh 1. Weigh Compound add_solvent 2. Add Solvent (DMSO) weigh->add_solvent dissolve 3. Vortex & Sonicate add_solvent->dissolve check 4. Visual Confirmation dissolve->check check->dissolve Particulates Present aliquot 5. Aliquot into Vials check->aliquot Homogenous Solution store 6. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a stock solution of this compound.

References

Application Notes and Protocols: Validating the Effects of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide on the FGFR Signaling Pathway using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide belongs to a class of chemical compounds that have garnered significant interest in drug discovery due to their versatile biological activities. Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been notably developed as potent inhibitors of various protein kinases.[1][2] Of particular interest is their activity as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1] The FGFR signaling pathway is a critical regulator of cell proliferation, survival, differentiation, and angiogenesis.[3] Aberrant activation of this pathway through mutations, gene amplification, or chromosomal translocations is a known driver in various cancers, making FGFRs a key therapeutic target.[3][4]

This application note provides a detailed protocol for utilizing Western blotting to validate the inhibitory effects of this compound on the FGFR signaling pathway. Western blotting is a fundamental technique to detect and quantify changes in protein expression and phosphorylation status, which are key indicators of kinase inhibitor activity.[4][5] By measuring the phosphorylation levels of FGFR and its downstream effectors, researchers can confirm the on-target activity of the compound and assess its potency in a cellular context.[4]

Principle of the Assay

The core principle of this protocol is to stimulate the FGFR pathway in a suitable cancer cell line that overexpresses an FGFR, and then treat the cells with varying concentrations of this compound. The inhibitory effect of the compound is assessed by measuring the phosphorylation status of FGFR and key downstream signaling proteins such as AKT and p38 MAPK. A potent inhibitor will lead to a dose-dependent decrease in the phosphorylation of these target proteins, while the total protein levels should remain largely unaffected.[4][5][6]

Featured Signaling Pathways

The FGFR signaling cascade can activate multiple downstream pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which are central to cell proliferation and survival. Another important pathway activated by stress and cytokines is the p38 MAPK pathway.[6][7] The diagrams below illustrate the canonical FGFR signaling pathway and the p38 MAPK pathway, highlighting the points of potential inhibition by this compound.

FGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FGF_Ligand FGF Ligand FGFR FGFR FGF_Ligand->FGFR pFGFR p-FGFR (Active) FGFR->pFGFR Autophosphorylation PI3K PI3K pFGFR->PI3K AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT Phosphorylation Cell_Survival Cell Survival & Proliferation pAKT->Cell_Survival Compound 5-amino-1,3-dimethyl- 1H-pyrazole-4-carboxamide Compound->pFGFR Inhibition

Caption: FGFR Signaling and PI3K/AKT Pathway Inhibition.

p38_MAPK_Signaling_Pathway cluster_stimuli Extracellular cluster_cytoplasm_p38 Cytoplasm Stress Cellular Stress (e.g., UV, Cytokines) MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation pp38 p-p38 MAPK (Active) p38->pp38 Autophosphorylation Downstream Downstream Targets (e.g., ATF-2, HSP27) pp38->Downstream Response Inflammation, Apoptosis Downstream->Response Compound_p38 5-amino-1,3-dimethyl- 1H-pyrazole-4-carboxamide Compound_p38->pp38 Potential Inhibition

Caption: p38 MAPK Signaling Pathway.

Experimental Protocol

This section provides a detailed step-by-step methodology for a Western blot experiment to assess the effects of this compound.

Materials and Reagents

  • Cell Line: A cancer cell line with known FGFR amplification or mutation (e.g., SNU-16 or KATO III gastric cancer cells).[1]

  • Compound: this compound.

  • Cell Culture Media: As recommended for the chosen cell line.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA or Bradford protein assay kit.

  • SDS-PAGE: Precast or hand-casted polyacrylamide gels, running buffer, and sample loading buffer.

  • Transfer System: PVDF or nitrocellulose membranes, transfer buffer, and power supply.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-FGFR (e.g., Tyr653/654)

    • Rabbit anti-total-FGFR

    • Rabbit anti-phospho-AKT (e.g., Ser473)

    • Rabbit anti-total-AKT

    • Rabbit anti-phospho-p38 MAPK (e.g., Thr180/Tyr182)

    • Rabbit anti-total-p38 MAPK

    • Mouse anti-GAPDH or β-actin (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence imager or X-ray film.

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture & Treatment - Seed cells - Treat with compound - Stimulate with FGF (if needed) B 2. Cell Lysis - Wash with PBS - Add lysis buffer - Scrape and collect lysate A->B C 3. Protein Quantification - Centrifuge lysate - Determine protein concentration (BCA/Bradford) B->C D 4. Sample Preparation - Normalize protein concentration - Add Laemmli buffer - Denature at 95°C C->D E 5. SDS-PAGE - Load samples onto gel - Run electrophoresis to separate proteins D->E F 6. Protein Transfer - Transfer proteins to PVDF membrane E->F G 7. Blocking - Block with 5% BSA in TBST F->G H 8. Antibody Incubation - Primary antibody (overnight at 4°C) - Secondary antibody (1 hour at RT) G->H I 9. Detection - Add ECL substrate - Image chemiluminescent signal H->I J 10. Data Analysis - Quantify band intensity (densitometry) - Normalize to loading control I->J

Caption: Western Blot Experimental Workflow.

Step-by-Step Procedure

  • Cell Culture and Treatment:

    • Seed the selected cancer cell line in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free media for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.

    • If necessary, stimulate the FGFR pathway by adding a specific FGF ligand (e.g., FGF2) for 15-30 minutes.

  • Cell Lysis:

    • Place the culture plates on ice and wash the cells twice with ice-cold PBS.[5]

    • Add 100-150 µL of ice-cold lysis buffer to each well.[5]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5]

    • Collect the supernatant containing the total protein extract.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to the normalized lysates and denature by heating at 95-100°C for 5-10 minutes.[5]

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of denatured protein per lane into an SDS-polyacrylamide gel.

    • Perform electrophoresis until the dye front reaches the bottom of the gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[5]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[5]

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Data Analysis:

    • Prepare the chemiluminescent detection reagent and apply it to the membrane.

    • Capture the signal using a digital imager or X-ray film.[5]

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phosphoprotein signal to the corresponding total protein signal, and then normalize to the loading control (GAPDH or β-actin).

Data Presentation

Quantitative data from the Western blot analysis should be summarized in a table for clear comparison of the compound's effects across different concentrations.

Table 1: Densitometric Analysis of Protein Phosphorylation

Treatment Concentration (nM)Normalized p-FGFR Signal (Arbitrary Units)Normalized p-AKT Signal (Arbitrary Units)Normalized p-p38 MAPK Signal (Arbitrary Units)
0 (Vehicle Control)1.001.001.00
100.850.900.95
500.500.600.75
1000.250.300.50
5000.050.100.20
IC₅₀ (nM)~55~65~120

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

This application note provides a comprehensive protocol to validate the effects of this compound on the FGFR signaling pathway using Western blotting. By following this detailed methodology, researchers can effectively assess the compound's ability to inhibit FGFR phosphorylation and downstream signaling cascades. The quantitative data obtained from this assay is crucial for determining the on-target efficacy and dose-response relationship of potential therapeutic compounds, thereby guiding further drug development efforts.

References

Application Notes and Protocols for Kinase Activity Assays Using 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal transduction, cell growth, proliferation, and differentiation. The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer and inflammatory disorders. Consequently, protein kinases have become major targets for therapeutic intervention. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have demonstrated significant therapeutic potential.[1][2]

This document provides detailed application notes and protocols for assessing the kinase inhibitory activity of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide , a representative pyrazole-based compound. The protocols outlined below describe a robust and widely used method for determining the in vitro potency of this compound against a selected protein kinase.

Principle of the Kinase Activity Assay

The protocols described herein are based on the ADP-Glo™ Kinase Assay , a luminescence-based method that quantifies the amount of adenosine diphosphate (ADP) produced during a kinase reaction.[3][4] The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining adenosine triphosphate (ATP). Second, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[5][6] When a kinase inhibitor, such as this compound, is present, the kinase activity is reduced, leading to a decrease in ADP production and a lower luminescent signal.

Featured Kinase: p38α Mitogen-Activated Protein Kinase (MAPK)

For the purpose of these application notes, we will focus on p38α MAPK as the target kinase. The p38 MAPK signaling pathway is involved in cellular responses to inflammatory cytokines and stress, making it a relevant target for diseases such as rheumatoid arthritis and inflammatory bowel disease.[7] Pyrazole-containing compounds have been successfully developed as inhibitors of p38 MAPK.[8]

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the kinase by 50%.[9][10] The IC50 value is determined by performing the kinase assay with a range of inhibitor concentrations and fitting the data to a dose-response curve.[3][8]

Table 1: Hypothetical Inhibitory Activity of this compound against a Panel of Protein Kinases

Kinase TargetKinase FamilyIC50 (nM)Assay Method
p38α MAPK Serine/Threonine85 ADP-Glo™
JNK1Serine/Threonine1,200ADP-Glo™
ERK2Serine/Threonine>10,000ADP-Glo™
FGFR1Tyrosine4,500ADP-Glo™
IRAK4Serine/Threonine2,800ADP-Glo™

Note: The data presented in this table is for illustrative purposes only and represents hypothetical results for this compound.

Experimental Protocols

Preparation of Reagents

a. Kinase Assay Buffer: A common kinase assay buffer formulation is 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, and 0.1 mg/mL Bovine Serum Albumin (BSA).[3][11][12] Prepare a stock solution and store it at 4°C. Immediately before use, add Dithiothreitol (DTT) to a final concentration of 0.25 mM.[12]

b. ATP Solution: Prepare a stock solution of ATP in water and adjust the pH to 7.4. The final concentration of ATP in the kinase reaction should be at or near the Km value for the specific kinase. For p38α MAPK, a final concentration of 100 µM ATP is often used.[8]

c. Kinase and Substrate: Recombinant human p38α kinase and a suitable substrate, such as a specific peptide (e.g., ATF2-based peptide), are required.[8] Dilute the kinase and substrate in Kinase Assay Buffer to the desired concentrations. The optimal concentrations should be determined empirically.

d. This compound (Test Compound): Prepare a 10 mM stock solution of the compound in 100% Dimethyl Sulfoxide (DMSO).[1] Create a serial dilution of the compound in DMSO to generate a range of concentrations for the dose-response curve (e.g., from 100 µM to 1 nM).[8]

e. ADP-Glo™ Assay Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions (Promega).[5]

Protocol for p38α MAPK Inhibition Assay (ADP-Glo™)

This protocol is designed for a 384-well plate format.[1][9]

a. Compound Plating:

  • Add 1 µL of the serially diluted this compound or DMSO (for control wells) to the appropriate wells of a white, opaque 384-well plate.[8]

b. Kinase Reaction:

  • Prepare a master mix of the p38α kinase and the peptide substrate in Kinase Assay Buffer.

  • Add 2 µL of the enzyme/substrate mix to each well.[8]

  • To initiate the kinase reaction, add 2 µL of the ATP solution to each well. The final reaction volume is 5 µL.[8]

  • Mix the plate gently and incubate at room temperature for 60 minutes.[8]

c. ADP Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[5][8]

  • Incubate the plate at room temperature for 40 minutes.[5]

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[5][8]

  • Incubate the plate at room temperature for 30 minutes.[8]

d. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate-reading luminometer.[1][8]

  • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8][9]

Visualizations

Signaling Pathway

p38_MAPK_Pathway Extracellular_Stimuli Inflammatory Cytokines / Stress Receptor Receptor Extracellular_Stimuli->Receptor MAP3K MAP3K (e.g., TAK1, MEKKs) Receptor->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Substrates Downstream Substrates (e.g., MK2, ATF2) p38_MAPK->Substrates Cellular_Response Cellular Response (Inflammation, Apoptosis) Substrates->Cellular_Response Inhibitor 5-amino-1,3-dimethyl- 1H-pyrazole-4-carboxamide Inhibitor->p38_MAPK

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.

Experimental Workflow

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents (Buffer, ATP, Kinase, Substrate, Inhibitor) start->reagent_prep compound_plating Plate Serial Dilutions of Inhibitor and DMSO Controls reagent_prep->compound_plating kinase_reaction Add Kinase/Substrate Mix, then ATP to Initiate Reaction compound_plating->kinase_reaction incubation1 Incubate for 60 min at Room Temperature kinase_reaction->incubation1 adp_glo_reagent Add ADP-Glo™ Reagent to Stop Reaction incubation1->adp_glo_reagent incubation2 Incubate for 40 min at Room Temperature adp_glo_reagent->incubation2 detection_reagent Add Kinase Detection Reagent incubation2->detection_reagent incubation3 Incubate for 30 min at Room Temperature detection_reagent->incubation3 read_luminescence Measure Luminescence incubation3->read_luminescence data_analysis Data Analysis: Calculate % Inhibition and IC50 read_luminescence->data_analysis end End data_analysis->end

Caption: Workflow for the ADP-Glo™ kinase activity assay.

Logical Relationship of Data Analysis

Data_Analysis_Logic raw_data Raw Luminescence Data percent_inhibition Calculate % Inhibition raw_data->percent_inhibition controls DMSO (Max Signal) No Enzyme (Min Signal) controls->percent_inhibition dose_response Plot % Inhibition vs. Log [Inhibitor] percent_inhibition->dose_response log_concentration Log of Inhibitor Concentration log_concentration->dose_response curve_fitting Non-linear Regression (Sigmoidal Dose-Response) dose_response->curve_fitting ic50 Determine IC50 Value curve_fitting->ic50

Caption: Logical flow for IC50 value determination from raw data.

References

Application Notes and Protocols: Dosing and Administration of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific in vivo dosing, administration, or efficacy data for the exact compound 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide in mice is available in the reviewed scientific literature. The following application notes and protocols are based on established methodologies for novel compound evaluation and data from structurally related 5-aminopyrazole-4-carboxamide derivatives. Researchers must conduct comprehensive dose-finding and toxicity studies, such as the determination of the Maximum Tolerated Dose (MTD), before initiating efficacy experiments.

Overview of Related Pyrazole-Carboxamide Derivatives

Several structurally similar compounds have been evaluated in mouse models. This data can serve as a starting point for designing initial studies. The primary applications for this class of compounds appear to be in oncology and infectious diseases, often targeting protein kinases.[1][2][3] A notable concern is the potential for unexpected acute toxicity, as observed with some 1-methyl-1H-pyrazole-5-carboxamide derivatives, which were found to inhibit mitochondrial respiration.[4][5]

Table 1: Summary of In Vivo Dosing for Related Compounds in Mice
Compound ClassSpecific CompoundMouse ModelDoseRouteFrequencyPurpose / Efficacy
Bumped-Kinase InhibitorCompound 6 (BKI 1708)Cryptosporidiosis8 mg/kgNot SpecifiedOnce Daily (QD) for 5 daysEfficacious against C. parvum
Bumped-Kinase InhibitorCompound 15 (BKI 1770)Cryptosporidiosis30 mg/kgNot SpecifiedTwice Daily (BID) for 5 daysEfficacious against C. parvum
NNMT Inhibitor*5-amino-1MQDiet-Induced Obese (DIO) C57Bl/620 mg/kgSubcutaneous (SC)Three times daily for 11 daysProgressive loss of body weight

*Note: 5-amino-1MQ is a quinolinium, not a pyrazole, but is included as an example of a small molecule metabolic modulator.

Table 2: Summary of Toxicity Data for Related Compounds in Mice
Compound ClassParameterValueMouse StrainNotes
Bumped-Kinase InhibitorNo Observable ToxicityUp to 200 mg/kg (QD for 7 days)Not SpecifiedFor Compound 6 (BKI 1708)[1]
Bumped-Kinase InhibitorNo Observable ToxicityUp to 300 mg/kg (QD for 7 days)Not SpecifiedFor Compound 15 (BKI 1770)[1]
1-methyl-1H-pyrazole-5-carboxamideMaximum Tolerated Dose (MTD)~1 mg/kgNot SpecifiedCaused acute toxicity, linked to mitochondrial respiration inhibition[5]

Experimental Protocols for Establishing Dosing Regimen

The following protocols provide a general framework for the systematic evaluation of a novel compound like this compound in mice.

Protocol 2.1: Maximum Tolerated Dose (MTD) Determination

Objective: To determine the highest dose of the test compound that can be administered to mice without causing unacceptable toxicity or mortality. This is a critical first step before any efficacy studies.

Materials:

  • This compound

  • Vehicle solution (e.g., DMSO/PEG400/Water mixture[2], Saline)

  • Syringes and needles appropriate for the chosen route of administration (e.g., gavage needles for oral, insulin syringes for subcutaneous)

  • Healthy, age-matched mice (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old

  • Animal scale

Methodology:

  • Animal Acclimation: Allow mice to acclimate to the facility for at least one week before the study begins.

  • Dose Selection: Based on available in vitro cytotoxicity data and in vivo data from related compounds (see Tables above), select a starting dose (e.g., 1-5 mg/kg). Prepare a series of escalating doses (e.g., 5, 10, 25, 50, 100 mg/kg).

  • Group Allocation: Assign 3-5 mice per dose group, including a vehicle control group.

  • Compound Administration: Administer the compound once via the intended therapeutic route (e.g., oral gavage, subcutaneous injection).

  • Observation Period: Monitor animals intensively for the first 4-6 hours post-dosing, and then at least twice daily for 7-14 days.

  • Toxicity Assessment: Record clinical signs of toxicity, including but not limited to:

    • Changes in posture, gait, or behavior (e.g., lethargy, agitation)

    • Ruffled fur, hunched posture

    • Changes in breathing rate

    • Loss of appetite or thirst

    • Body weight loss (a loss of >15-20% is often a humane endpoint)

    • Mortality

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality or irreversible, severe morbidity.

MTD_Workflow Workflow for MTD Determination start Start acclimate Acclimate Mice (≥ 1 week) start->acclimate select_doses Select Starting & Escalating Doses acclimate->select_doses group_mice Allocate Mice to Groups (n=3-5 per group + Vehicle) select_doses->group_mice administer Administer Single Dose group_mice->administer observe Monitor for Clinical Signs (7-14 days) administer->observe record Record Body Weight, Behavior, Mortality observe->record endpoint Endpoint Check record->endpoint toxic Toxicity Observed endpoint->toxic Yes no_toxic No Limiting Toxicity endpoint->no_toxic No define_mtd Define MTD toxic->define_mtd escalate Proceed to Next Higher Dose Group no_toxic->escalate escalate->group_mice

Figure 1. A typical workflow for determining the Maximum Tolerated Dose (MTD).
Protocol 2.2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in mice. This helps in selecting an appropriate dose and schedule for efficacy studies.

Materials:

  • All materials from Protocol 2.1

  • Dosing formulations suitable for both intravenous (IV) and oral (PO) administration

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

  • Centrifuge for plasma separation

  • -80°C freezer for sample storage

  • Access to an LC-MS/MS system for bioanalysis[6][7]

Methodology:

  • Animal Preparation: Use healthy, fasted mice. For IV administration, catheterization of the tail vein is recommended for precise delivery.

  • Group Allocation:

    • Group 1: IV administration (e.g., 1-2 mg/kg)

    • Group 2: PO administration (e.g., 5-10 mg/kg)

    • Assign 3-4 mice per time point.

  • Compound Administration: Administer the compound to the respective groups.

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital, submandibular, or tail vein bleed) at designated time points.

    • IV route: e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO route: e.g., 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Plasma Preparation: Immediately process blood samples by centrifuging to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound (and any major metabolites) in plasma samples using a validated LC-MS/MS method.[8]

  • Data Analysis: Use pharmacokinetic software to calculate key parameters, including:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the curve (AUC)

    • Elimination half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Oral bioavailability (F%)

PK_Workflow Workflow for a Pharmacokinetic (PK) Study start Start groups Allocate Fasted Mice (IV and PO Groups) start->groups admin_iv Administer IV Dose (e.g., 1-2 mg/kg) groups->admin_iv admin_po Administer PO Dose (e.g., 5-10 mg/kg) groups->admin_po sampling Collect Blood Samples (Serial Time Points) admin_iv->sampling admin_po->sampling plasma Process Blood to Plasma sampling->plasma storage Store Plasma at -80°C plasma->storage analysis LC-MS/MS Bioanalysis storage->analysis calc Calculate PK Parameters (Cmax, T½, AUC, F%) analysis->calc report Generate PK Report calc->report

Figure 2. A generalized workflow for conducting a pharmacokinetic study in mice.

Example Application: In Vivo Efficacy in a Xenograft Model

Many pyrazole derivatives are investigated as anti-cancer agents.[3][9] The following is a general protocol for a cancer cell line-derived xenograft (CDX) model.

Methodology:

  • Cell Culture: Culture the desired cancer cell line (e.g., KATO III, SNU-16 for FGFR-driven cancers) under sterile conditions.

  • Animal Model: Use immunocompromised mice (e.g., Nude or SCID) to prevent rejection of human tumor cells.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells in Matrigel/PBS) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (Vehicle control, Test compound at one or more doses, Positive control).

  • Treatment: Begin dosing according to the schedule determined from PK and MTD studies (e.g., daily oral gavage for 21 days).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²)

    • Record mouse body weight at each measurement to monitor toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size, or if body weight loss exceeds 20%. Collect tumors for ex vivo analysis (e.g., histology, biomarker analysis).

Xenograft_Workflow Workflow for a Xenograft Efficacy Study start Start culture Culture Cancer Cells start->culture implant Implant Cells into Immunocompromised Mice culture->implant growth Monitor Tumor Growth (to ~100-150 mm³) implant->growth randomize Randomize Mice into Treatment Groups growth->randomize treat Initiate Dosing Regimen (e.g., Daily for 21 days) randomize->treat monitor Measure Tumor Volume & Body Weight (2-3x / week) treat->monitor monitor->treat Continue endpoint Study Endpoint Reached monitor->endpoint collect Collect Tumors for Ex Vivo Analysis endpoint->collect Yes analyze Analyze Data (Tumor Growth Inhibition) collect->analyze end End analyze->end

Figure 3. An experimental workflow for assessing anti-tumor efficacy in a CDX model.

Representative Signaling Pathway

5-aminopyrazole-4-carboxamide derivatives frequently act as kinase inhibitors.[1][3] For example, they can inhibit the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often dysregulated in cancer.[3]

FGFR_Pathway FGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates PLCy PLCγ FGFR->PLCy Activates Inhibitor 5-aminopyrazole- 4-carboxamide Derivative Inhibitor->FGFR Inhibits MAPK MAPK Pathway RAS->MAPK AKT AKT Pathway PI3K->AKT Proliferation Cell Proliferation & Survival PLCy->Proliferation MAPK->Proliferation AKT->Proliferation

Figure 4. Inhibition of the FGFR signaling cascade by a pyrazole derivative.

References

Application Notes & Protocols: The Role of Pyrazole Derivatives in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole and its derivatives are cornerstone building blocks in the synthesis of a vast array of heterocyclic compounds.[1][2] Their inherent biological activities and versatile reactivity make them privileged scaffolds in medicinal chemistry and materials science.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of prominent fused heterocyclic systems derived from pyrazoles, including pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrano[2,3-c]pyrazoles, with a focus on multicomponent reactions (MCRs) that offer efficiency and atom economy.[5][6]

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are a significant class of fused heterocycles, with many derivatives showing promising therapeutic properties, including the inhibition of Tropomyosin receptor kinases (TRKs) in cancer therapy and affinity for β-amyloid plaques in neurodegenerative disease research.[7][8][9] A common and effective synthetic route involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones.[10]

Logical Workflow: From Precursors to Fused Heterocycles

The synthesis of diverse fused pyrazole systems often starts from a common precursor, such as 5-aminopyrazole. The choice of the reaction partner (a biselectrophile) dictates the final heterocyclic core. This strategy allows for the generation of molecular diversity from a single, readily accessible building block.

G A 5-Aminopyrazole (1,3-Bis-nucleophile) B α,β-Unsaturated Ketones A->B Cyclocondensation C β-Dicarbonyl Compounds A->C Cyclocondensation D Other 1,3-Biselectrophiles (e.g., Enaminones) A->D Cyclocondensation P1 Pyrazolo[3,4-b]pyridines B->P1 P2 Pyrazolo[1,5-a]pyrimidines C->P2 P3 Other Fused Systems D->P3

Caption: General strategy for synthesizing fused pyrazoles.

Quantitative Data: Synthesis of Pyrazolo[3,4-b]pyridines

The following table summarizes the yields of various substituted pyrazolo[3,4-b]pyridines synthesized via the cyclization of 5-amino-1-phenyl-pyrazole with α,β-unsaturated ketones in the presence of a ZrCl₄ catalyst.[7]

EntryR Group of KetoneProductYield (%)[7]
14-(N,N-dimethylamino)-phenyl5a 28
29-anthryl5b 13
31-pyrenyl5c 20
Experimental Protocol: General Procedure for Pyrazolo[3,4-b]pyridine Synthesis[7]
  • Reaction Setup: To a solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in dimethylformamide (DMF, 0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol, 102 mg) in ethanol (EtOH, 0.5 mL) at room temperature (25 °C).

  • Degassing and Catalyst Addition: Degas the reaction mixture. Subsequently, add Zirconium(IV) chloride (ZrCl₄, 0.15 mmol, 35 mg) to the mixture.

  • Reaction Conditions: Stir the reaction mixture vigorously at 95 °C for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, concentrate the mixture in vacuo. Add chloroform (CHCl₃) and water to the residue.

  • Extraction: Separate the organic and aqueous phases. Wash the aqueous phase twice with CHCl₃.

  • Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the desired 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

  • Characterization: Confirm the structure of the final product using NMR (¹H, ¹³C) and mass spectrometry. The formation of the pyrazolo[3,4-b]pyridine ring is typically confirmed by characteristic singlets for H-3 and H-5 protons in the ¹H NMR spectrum.[7]

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are another class of heterocycles with significant interest in drug discovery, particularly as potent and selective kinase inhibitors for cancer treatment, such as PI3Kδ and Pim-1 inhibitors.[11][12] The most common synthetic strategy involves the cyclocondensation of 3-amino-pyrazoles with 1,3-biselectrophilic compounds like β-dicarbonyls or enaminones.[13][14]

Logical Workflow: From Synthesis to Biological Evaluation

The development of pyrazolo[1,5-a]pyrimidines as kinase inhibitors follows a structured path from initial design and synthesis to detailed biological evaluation and lead optimization.

G A Scaffold Design (Pyrazolo[1,5-a]pyrimidine core) B Synthesis of Derivatives (e.g., via Cyclocondensation) A->B Synthesis C In Vitro Kinase Inhibition Assays (IC50) B->C Screening D Structure-Activity Relationship (SAR) Studies C->D Analysis E Lead Optimization (Improve potency & selectivity) D->E Refinement E->B Re-synthesis F Preclinical Candidate (e.g., CPL302253 for PI3Kδ) E->F Selection

Caption: Drug development workflow for pyrazole-based inhibitors.

Quantitative Data: Pyrazolo[1,5-a]pyrimidine as PI3Kδ Inhibitors

The table below presents the inhibitory activity (IC₅₀) of selected 2-methylpyrazolo[1,5-a]pyrimidine derivatives against PI3K isoforms, demonstrating their potential and selectivity.[11]

CompoundPI3Kδ IC₅₀ (µM)[11]PI3Kα IC₅₀ (µM)[11]α/δ Selectivity[11]
6 45>60>1.3
7 1.01.06~1
12 0.51530
13 0.61220
Experimental Protocol: Synthesis via Cascade Cyclization[12]

This protocol describes a cascade reaction to form a key 5-amino-pyrazolo[1,5-a]pyrimidine scaffold, which can be further functionalized.

  • Step 1: Acrylonitrile Formation: Treat an aryl-substituted acetonitrile with N,N-dimethylformamide dimethyl acetal to generate the corresponding 3-(dimethylamino)-2-(aryl)acrylonitrile intermediate.

  • Step 2: Aminopyrazole Synthesis: Prepare the 4-aryl-1H-pyrazol-5-amine by reacting the acrylonitrile intermediate from Step 1 with hydrazine in ethanol, using glacial acetic acid as a catalyst. This step typically proceeds with near-quantitative yield.

  • Step 3: Pyrazolo[1,5-a]pyrimidine Formation: The resulting 3-aryl-5-amino-pyrazole is then reacted with a suitable 1,3-biselectrophile (e.g., a β-ketoester or malonic acid derivative) under appropriate cyclocondensation conditions (often involving heating in a high-boiling solvent or using a catalyst) to form the fused pyrimidine ring.

  • Purification and Characterization: The final product is purified using standard techniques like recrystallization or column chromatography and characterized by spectroscopic methods.

Multicomponent Reactions (MCRs) for Heterocyclic Synthesis

MCRs are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a product that incorporates all or most of the atoms of the starting materials.[6][15] This approach is a cornerstone of green chemistry, minimizing steps and waste.[5] The synthesis of dihydropyrano[2,3-c]pyrazoles is a classic example.

Quantitative Data: Ionic Liquid-Catalyzed MCR for Dihydropyrano[2,3-c]pyrazoles

The synthesis of 6-amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (5b ) was optimized using the Brønsted acid ionic liquid [Et₃NH][HSO₄] as a catalyst.[16]

EntryCatalyst Loading (mol %)Yield (%) of 5b[16]
100
2550
31065
41570
520 94
62585
Experimental Protocol: Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles[5][16]
  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol).

  • Catalyst Addition: Add the catalyst. For the ionic liquid-catalyzed reaction, add 20 mol % of [Et₃NH][HSO₄].[16] Alternatively, a catalytic amount of a base like piperidine (5 mol%) in ethanol can be used.[5]

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within 15-20 minutes. Monitor the progress by TLC.[5][16]

  • Workup: Upon completion, quench the reaction with crushed ice or cold water. The solid product that precipitates is collected by filtration.[5][16]

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrano[2,3-c]pyrazole derivative.[5]

  • Characterization: Confirm the structure and purity using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommendation
Low or No Product Yield Incomplete reaction- Ensure starting materials are pure and dry.- Verify the accuracy of reagent stoichiometry.- Increase reaction time or temperature incrementally.- Check the efficiency of the catalyst, if used.
Degradation of starting materials or product- Lower the reaction temperature.- Use a milder base or catalyst.- Minimize exposure to air and moisture by running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect solvent- Ensure the solvent is appropriate for the reaction type and is anhydrous.- Consider alternative solvents with different polarities or boiling points.
Presence of Multiple Impurities in Crude Product Side reactions- Optimize reaction temperature; higher temperatures can often lead to more side products.- Adjust the rate of addition of reagents; slow, dropwise addition can minimize side reactions.- Evaluate the choice of base or catalyst, as this can influence regioselectivity and side product formation.
Impure starting materials- Purify starting materials before use (e.g., recrystallization, distillation).- Verify the purity of starting materials by analytical techniques such as NMR or melting point.
Difficulty in Product Purification Product is highly soluble in the recrystallization solvent- Try a different solvent or a mixture of solvents for recrystallization.- Consider using an anti-solvent to precipitate the product.- Explore alternative purification methods such as column chromatography.
Oily product instead of solid- Ensure all solvent from the reaction workup has been removed under vacuum.- Try triturating the oil with a non-polar solvent (e.g., hexanes) to induce crystallization.- Use a seed crystal if available.
Reaction Stalls or is Sluggish Inefficient mixing- Increase the stirring rate to ensure a homogeneous reaction mixture.
Poor catalyst activity- Use a fresh batch of catalyst.- If using a heterogeneous catalyst, ensure it is properly dispersed in the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the cyclocondensation reaction of ethyl 2-cyano-3-oxobutanoate with methylhydrazine, followed by hydrolysis of the resulting ester and subsequent amidation.

Q2: What are the critical parameters to control during the synthesis?

The most critical parameters are temperature, reaction time, and the purity of reactants and solvents. The choice of base and solvent can also significantly impact the yield and purity of the final product.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows for the visualization of the consumption of starting materials and the formation of the product.

Q4: What are the expected yields for this synthesis?

Yields can vary depending on the specific conditions and scale of the reaction. However, with optimized protocols, yields in the range of 70-90% are achievable.

Q5: What are the common side products, and how can they be minimized?

A potential side product is the isomeric pyrazole formed from the alternative regiochemistry of the cyclocondensation. To minimize this, controlling the reaction temperature and using a suitable solvent system are crucial. Purification by recrystallization or column chromatography can remove this impurity.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate
  • To a solution of ethyl 2-cyano-3-oxobutanoate (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol/water to obtain pure ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate.

Protocol 2: Hydrolysis and Amidation
  • Dissolve the ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry under vacuum.

  • To a solution of the carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HOBt, EDC) and stir for 30 minutes.

  • Add a source of ammonia (e.g., ammonium chloride and a non-nucleophilic base like triethylamine) and stir at room temperature overnight.

  • Perform an aqueous workup and recrystallize the crude product to yield this compound.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product Ethyl 2-cyano-3-oxobutanoate Ethyl 2-cyano-3-oxobutanoate Cyclocondensation Cyclocondensation Ethyl 2-cyano-3-oxobutanoate->Cyclocondensation Methylhydrazine Methylhydrazine Methylhydrazine->Cyclocondensation Ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate Ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate Hydrolysis Hydrolysis Ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate->Hydrolysis This compound This compound Cyclocondensation->Ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate Ethanol, Reflux Amidation Amidation Hydrolysis->Amidation 1. NaOH, H2O 2. HCl Amidation->this compound Coupling agents, NH3 source

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Problem Issue Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes Impurities High Impurity Problem->Impurities Yes NoReaction Reaction Stalled Problem->NoReaction Yes End End Problem->End No CheckPurity Check Starting Material Purity LowYield->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Time) LowYield->OptimizeConditions CheckStoichiometry Verify Stoichiometry LowYield->CheckStoichiometry Impurities->OptimizeConditions Purification Review Purification Method Impurities->Purification NoReaction->CheckPurity NoReaction->OptimizeConditions CheckPurity->Purification OptimizeConditions->Purification CheckStoichiometry->Purification Purification->End

Caption: Troubleshooting workflow for synthesis issues.

Technical Support Center: Synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic approach involves a two-step process:

  • Cyclocondensation: Reaction of a suitable acyclic precursor to form the 5-amino-3-methyl-1H-pyrazole-4-carboxamide core. A key method is the reaction of α-cyano-β-dimethylaminocrotonamide with hydrazine hydrate.[1]

  • N-methylation: Introduction of a methyl group at the N-1 position of the pyrazole ring using a methylating agent.

Q2: What are the key starting materials for the synthesis?

A2: The primary starting materials are:

  • An appropriately substituted β-ketonitrile derivative or a related precursor for the cyclocondensation step. For instance, α-cyano-β-dimethylaminocrotonamide can be used.

  • Hydrazine or a hydrazine salt (e.g., hydrazine hydrate).

  • A methylating agent for the N-methylation step (e.g., methyl iodide, dimethyl sulfate).

  • A suitable base for the N-methylation step (e.g., sodium hydride, potassium carbonate).

Q3: What factors significantly influence the overall yield?

A3: Several factors can impact the yield at each stage:

  • Purity of starting materials: Impurities can lead to side reactions and lower yields.

  • Reaction conditions: Temperature, solvent, and reaction time are critical for both the cyclocondensation and N-methylation steps.

  • Choice of base and methylating agent: The selection of these reagents in the N-methylation step is crucial for achieving high regioselectivity and avoiding side products.

  • Purification methods: Efficient purification is necessary to isolate the desired product from byproducts and unreacted starting materials.

Troubleshooting Guides

Problem 1: Low Yield in the Cyclocondensation Step

Q: I am getting a low yield of 5-amino-3-methyl-1H-pyrazole-4-carboxamide during the cyclocondensation reaction. What are the possible causes and solutions?

A: Low yields in this step can often be attributed to several factors. Below is a troubleshooting table to guide you.

Possible Cause Suggested Solution
Incomplete Reaction - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it goes to completion.- Increase reaction temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to decomposition.
Side Reactions - Control temperature: Run the reaction at the recommended temperature to minimize the formation of side products.- Optimize pH: The pH of the reaction mixture can be critical. Ensure the appropriate acidic or basic conditions for the specific protocol are met.
Poor Quality of Hydrazine - Use fresh, high-purity hydrazine hydrate, as it can degrade over time.
Suboptimal Solvent - Ensure the solvent is appropriate for the reaction and is of high purity (e.g., anhydrous if required). Ethanol is commonly used for this type of reaction.[1]
Problem 2: Poor Regioselectivity during N-methylation

Q: I am obtaining a mixture of N1 and N2 methylated isomers. How can I improve the selectivity for the desired N1-methylated product?

A: Achieving high regioselectivity in the N-methylation of unsymmetrical pyrazoles is a common challenge. The two nitrogen atoms of the pyrazole ring have similar nucleophilicity, often leading to a mixture of products.

Key Factors Influencing Regioselectivity:

  • Steric Hindrance: Bulky substituents on the pyrazole ring can direct the methylating agent to the less sterically hindered nitrogen.

  • Electronic Effects: Electron-withdrawing or donating groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly affect the N1/N2 isomer ratio.

  • Methylating Agent: The nature and size of the methylating agent play a crucial role.

Troubleshooting Strategies:

Approach Detailed Recommendation
Choice of Base and Solvent - Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) often favor N1-alkylation.- Weaker bases like potassium carbonate (K₂CO₃) in solvents like acetone or acetonitrile might give different isomer ratios. Experiment with different base/solvent combinations to find the optimal conditions.
Methylating Agent - Standard methylating agents like methyl iodide (MeI) or dimethyl sulfate (DMS) can sometimes provide poor selectivity.- Sterically hindered methylating agents can improve N1 selectivity.
Temperature Control - Running the reaction at a lower temperature may improve selectivity.
Problem 3: Formation of Side Products during N-methylation

Q: I am observing the formation of an unexpected side product during the N-methylation step. What could it be and how can I avoid it?

A: A common side reaction is the over-methylation of the desired product to form a quaternary pyrazolium salt. This is more likely to occur with highly reactive methylating agents or if the reaction is left for an extended period.

Mitigation Strategies:

  • Stoichiometry: Use a controlled amount of the methylating agent (typically 1.0 to 1.2 equivalents).

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of the over-methylated product.

  • Temperature: Perform the reaction at a lower temperature to reduce the rate of the second methylation.

Problem 4: Difficulty in Product Purification

Q: I am struggling to purify the final product, this compound. What purification techniques are most effective?

A: Purification can be challenging due to the presence of regioisomers, unreacted starting materials, and side products.

Recommended Purification Methods:

Technique Description
Silica Gel Column Chromatography This is the most common and effective method for separating the N1 and N2 isomers and removing other impurities. A gradient elution with a solvent system like ethyl acetate/hexanes or dichloromethane/methanol is often successful.
Recrystallization If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective way to improve purity.
Acid-Base Extraction The basicity of the amino group and the pyrazole nitrogens can be exploited. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer can be adjusted to precipitate or re-extract the purified product.
Purification via Salt Formation In some cases, pyrazoles can be purified by forming a salt with an inorganic or organic acid, crystallizing the salt, and then neutralizing it to recover the pure product.[2]

Experimental Protocols

Protocol 1: Synthesis of 5-amino-3-methyl-1H-pyrazole-4-carboxamide (Cyclocondensation)

This protocol is adapted from the synthesis of structurally similar compounds.[1]

Materials:

  • α-cyano-β-dimethylaminocrotonamide

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve α-cyano-β-dimethylaminocrotonamide (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or water) to obtain 5-amino-3-methyl-1H-pyrazole-4-carboxamide.

Protocol 2: Synthesis of this compound (N-methylation)

This is a general protocol for N-methylation and may require optimization for this specific substrate.

Materials:

  • 5-amino-3-methyl-1H-pyrazole-4-carboxamide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (MeI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-amino-3-methyl-1H-pyrazole-4-carboxamide (1 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers and obtain the desired this compound.

Data Presentation

Table 1: Effect of Catalyst on the Yield of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles*

This data is for a related class of compounds and illustrates the potential impact of catalysts on yield. Similar optimization may be beneficial for the target molecule.[3]

CatalystTime (min)Yield (%)
None12045
Catalyst A3085
Catalyst B2092
Catalyst C 15 96
Table 2: Influence of Reaction Conditions on N-Alkylation Regioselectivity of Pyrazoles*

This table presents generalized data from the literature on factors affecting the N1/N2 ratio in pyrazole alkylation. Specific ratios will be substrate-dependent.

BaseSolventTemperatureN1:N2 Ratio (Typical)
K₂CO₃AcetoneRefluxModerate N1 selectivity
NaHDMFRoom TempGood to Excellent N1 selectivity
Cs₂CO₃Acetonitrile80 °CVariable, often good N1 selectivity

Mandatory Visualization

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: N-Methylation A α-cyano-β-dimethylaminocrotonamide C Reaction in Ethanol (Reflux) A->C B Hydrazine Hydrate B->C D 5-amino-3-methyl-1H-pyrazole-4-carboxamide C->D Yields pyrazole core E 5-amino-3-methyl-1H-pyrazole-4-carboxamide F NaH, MeI in DMF E->F G Crude Product Mixture (N1 and N2 isomers) F->G Forms mixture H Purification (Column Chromatography) G->H I 5-amino-1,3-dimethyl-1H- pyrazole-4-carboxamide (Final Product) H->I Isolates desired product

Caption: A two-step synthesis workflow for this compound.

FGFR Signaling Pathway

5-amino-1H-pyrazole-4-carboxamide derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. Understanding the FGFR signaling pathway is crucial for developing such targeted therapies.[4]

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR GRB2_SOS GRB2/SOS FGFR->GRB2_SOS Activation PLCg PLCγ FGFR->PLCg Activation FGF FGF Ligand FGF->FGFR Binding & Dimerization RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC

Caption: Simplified diagram of the FGFR signaling cascade.

References

Technical Support Center: 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide. The information is presented in a question-and-answer format to address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of conducting stability and forced degradation studies on this compound?

A1: The primary objectives for studying the stability of this compound are to:

  • Identify potential degradation products: This is crucial for understanding the safety profile of the compound, as degradants can have different toxicological properties than the parent molecule.[1]

  • Elucidate degradation pathways: Mapping how the molecule breaks down under various stress conditions provides insight into its intrinsic stability.[1][2][3]

  • Develop and validate stability-indicating analytical methods: These methods are essential for accurately quantifying the active pharmaceutical ingredient (API) without interference from degradation products, excipients, or other impurities.[2][4]

  • Inform formulation, packaging, and storage conditions: The stability data helps in selecting appropriate excipients, packaging materials, and storage conditions to ensure the product's quality and shelf-life.[2]

Q2: What are the typical stress conditions applied in forced degradation studies for a novel compound like this compound?

A2: Forced degradation studies typically involve exposing the compound to conditions more severe than those it would encounter during its shelf life.[5] For a novel pyrazole carboxamide derivative, the following stress conditions are recommended, in line with ICH guidelines:

  • Acidic and Basic Hydrolysis: Exposure to a range of pH values helps determine the compound's susceptibility to hydrolysis.[3] The pyrazole ring is generally stable, but the carboxamide group may be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: Using an oxidizing agent like hydrogen peroxide helps to assess the molecule's sensitivity to oxidative stress.[6]

  • Thermal Stress: Exposing the compound to elevated temperatures (e.g., 40-80°C) can reveal thermally labile functionalities.

  • Photostability: Exposure to light sources (e.g., UV and visible light) is necessary to determine if the compound is light-sensitive.[6]

The goal is to achieve a target degradation of 5-20%, which is sufficient to form and detect degradation products without completely destroying the sample.[5]

Q3: What are the known stability characteristics of the pyrazole ring system that might be relevant to this compound?

A3: The pyrazole ring is an aromatic heterocycle known for its relative stability.[7][8] It is generally resistant to oxidation and reduction.[7] However, the substituents on the pyrazole ring and the carboxamide side chain will significantly influence the overall stability of this compound. The amino and carboxamide groups are potential sites for chemical reactions, such as hydrolysis or oxidation, which could lead to degradation.

Q4: Which analytical techniques are most suitable for analyzing the stability of this compound and its degradation products?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary technique for separating the parent compound from its degradation products.[4] For structural identification and characterization of the degradants, hyphenated techniques are indispensable:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the degradation products.[4][6]

  • High-Resolution Mass Spectrometry (HRMS): Offers accurate mass measurements to help determine the elemental composition of the degradants.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to elucidate the detailed chemical structure of isolated degradation products.[9]

Troubleshooting Guide

Problem/Issue Potential Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidant), the temperature, or the duration of exposure. However, avoid overly harsh conditions that can lead to unrealistic degradation pathways.[2]
Excessive degradation (>20%) is observed. Stress conditions are too harsh.Reduce the stressor concentration, temperature, or exposure time to achieve the target degradation of 5-20%.[5]
Poor resolution between the parent peak and degradation product peaks in HPLC. The analytical method is not stability-indicating.Optimize the HPLC method by adjusting the mobile phase composition, pH, gradient, column type, or temperature.
Co-elution of degradation products. Similar polarity of degradation products.Modify the HPLC method as described above. Consider using a different column chemistry or a different chromatographic mode (e.g., HILIC if compounds are very polar).
Difficulty in identifying the structure of a degradation product. Insufficient data from a single analytical technique.Employ a combination of analytical techniques. Use HRMS to determine the molecular formula and MS/MS for fragmentation analysis. If possible, isolate the impurity for NMR analysis.[9]

Quantitative Data Summary

The following tables are templates for summarizing quantitative data from forced degradation studies of this compound.

Table 1: Summary of Forced Degradation Results

Stress ConditionReagent/ParameterDurationTemperature (°C)% DegradationNumber of DegradantsRemarks
Acid Hydrolysis0.1 M HCl24, 48, 72 h60
Base Hydrolysis0.1 M NaOH2, 4, 8 hRT
Oxidation3% H₂O₂24, 48 hRT
ThermalDry Heat7 days80
PhotolyticUV/Vis Light7 daysRT
ControlNo Stress7 daysRT

Table 2: Degradation Product Profile

Degradant IDRetention Time (min)% Peak Area (under max stress)Proposed Structurem/z
DP1
DP2
DP3
...

Experimental Protocols

General Protocol for Forced Degradation Studies

A stock solution of this compound should be prepared in a suitable solvent (e.g., methanol, acetonitrile, or water). This stock solution is then used for the individual stress studies. A control sample, protected from the stress conditions, should be analyzed alongside the stressed samples.[1]

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw samples at appropriate time points (e.g., 1, 2, 4, 8 hours).

    • Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at appropriate time points (e.g., 2, 6, 24 hours).

  • Thermal Degradation:

    • Keep the solid compound in a thermostatically controlled oven at 80°C.

    • Withdraw samples at appropriate time points (e.g., 1, 3, 7 days).

    • Dissolve the samples in a suitable solvent before analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Keep a parallel set of samples wrapped in aluminum foil as dark controls.

    • Analyze the samples after a defined exposure period.

Visualizations

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Stress Studies cluster_2 Phase 3: Analysis & Characterization cluster_3 Phase 4: Reporting & Formulation Strategy A Define Objectives B Prepare API Batch A->B C Develop Preliminary Analytical Method B->C D Acid Hydrolysis C->D E Base Hydrolysis C->E F Oxidation C->F G Thermal C->G H Photolysis C->H I HPLC Analysis D->I E->I F->I G->I H->I J LC-MS Analysis I->J K Degradant Isolation J->K If necessary L Structure Elucidation (NMR, HRMS) K->L M Summarize Data L->M N Elucidate Degradation Pathways M->N O Inform Formulation & Storage N->O G Start Unexpected Peak Observed Q1 Is the peak present in the control sample? Start->Q1 A1_Yes Peak is a process impurity or starting material. Q1->A1_Yes Yes Q2 Does the peak area increase with stress? Q1->Q2 No A2_Yes Peak is a degradation product. Q2->A2_Yes Yes Q3 Is the peak related to the mobile phase or blank? Q2->Q3 No End Characterize Degradant A2_Yes->End A3_Yes Artifact peak. Investigate solvent/reagent purity. Q3->A3_Yes Yes G Parent 5-amino-1,3-dimethyl- 1H-pyrazole-4-carboxamide DP1 5-amino-1,3-dimethyl- 1H-pyrazole-4-carboxylic acid Parent->DP1 Hydrolysis (Acid/Base) DP2 Degradation of Pyrazole Ring Parent->DP2 Harsh Conditions (e.g., Strong Acid/Heat) DP3 Oxidized Product (e.g., N-oxide) Parent->DP3 Oxidation (e.g., H₂O₂)

References

Technical Support Center: Overcoming Resistance to Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming inhibitor resistance.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to my pyrazole-based kinase inhibitor, is now showing signs of resistance. What are the common underlying mechanisms?

A1: Acquired resistance to kinase inhibitors, including those with a pyrazole scaffold, typically arises from two primary mechanisms:

  • On-target alterations: These are genetic changes in the direct target of the inhibitor. Common alterations include:

    • Secondary mutations: New mutations in the kinase domain that prevent the inhibitor from binding effectively.

    • Gene amplification: An increase in the number of copies of the target gene, leading to overexpression of the target protein, which overwhelms the inhibitor.[1]

  • Activation of bypass signaling pathways: The cancer cells activate alternative signaling pathways to circumvent their dependence on the inhibited target. This can involve the upregulation or mutation of other kinases or signaling molecules that promote cell survival and proliferation.[2]

Q2: How can I experimentally confirm that my cell line has developed resistance?

A2: The most common method to confirm resistance is to perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) and compare the half-maximal inhibitory concentration (IC50) of the parental (sensitive) and the suspected resistant cell lines. A significant rightward shift in the dose-response curve for the resistant line, indicating a higher IC50 value, confirms a decrease in sensitivity.[2][3]

Q3: What are the initial steps to investigate the mechanism of resistance in my cell line?

A3: A logical first step is to determine whether the resistance is due to on-target alterations or the activation of bypass pathways.[2][3] This can be approached by:

  • Sequencing the target kinase: Analyze the coding sequence of the target gene in the resistant cells to identify any potential secondary mutations that are not present in the sensitive parental cells.[2]

  • Assessing target protein expression: Use Western blotting to compare the expression level of the target protein in sensitive and resistant cells. A significant increase in the resistant line could suggest gene amplification.[3]

  • Phospho-protein array analysis: A phospho-kinase array can provide a broad overview of activated signaling pathways in the resistant cells compared to the sensitive cells, helping to identify potential bypass mechanisms.[2][3]

Troubleshooting Guides

Problem 1: Increased IC50 of Pyrazole-Based Inhibitor in Treated Cell Line

This guide provides a systematic approach to understanding and overcoming acquired resistance.

1.1. Confirm Resistance and Characterize the Resistant Phenotype

  • Experiment: Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®).

  • Purpose: To quantitatively determine the shift in IC50 for the pyrazole-based inhibitor in the resistant cell line compared to the parental line.[2][3]

  • Troubleshooting:

    • Inconsistent results: Ensure accurate cell seeding density and proper mixing of reagents. Use a multi-channel pipette for adding drugs to minimize variability.

    • High background: Wash cells with PBS before adding the viability reagent to remove any interfering substances.

1.2. Investigate On-Target Mechanisms of Resistance

  • Experiment 1: Sanger Sequencing of the Target Kinase Domain

    • Purpose: To identify point mutations in the kinase domain that may interfere with inhibitor binding.

    • Troubleshooting:

      • Poor sequencing quality: Ensure high-quality genomic DNA extraction and use validated primers for PCR amplification of the target region.

  • Experiment 2: Western Blot or quantitative PCR (qPCR)

    • Purpose: To determine if the target protein is overexpressed due to gene amplification.

    • Troubleshooting:

      • Weak Western blot signal: Optimize antibody concentration and incubation times. Use a positive control to ensure the antibody is working.

      • Variable qPCR results: Ensure high-quality RNA extraction and use validated primer sets.

1.3. Investigate Off-Target (Bypass) Mechanisms of Resistance

  • Experiment: Phospho-Kinase Array

    • Purpose: To screen for the activation of alternative signaling pathways in the resistant cells.[2]

    • Troubleshooting:

      • High background on the array membrane: Follow the manufacturer's blocking and washing protocols meticulously.

      • Difficulty interpreting results: Use the provided analysis software and compare duplicate spots for consistency.

1.4. Strategies to Overcome Resistance

  • Based on On-Target Mutations:

    • Strategy: Utilize a next-generation pyrazole-based inhibitor designed to bind to the mutated target.

    • Experiment: Test the efficacy of a panel of next-generation inhibitors against the resistant cell line using a cell viability assay.

  • Based on Bypass Pathway Activation:

    • Strategy: Implement a combination therapy approach by co-administering the original pyrazole-based inhibitor with an inhibitor of the activated bypass pathway.[2]

    • Experiment: Perform a cell viability assay with a matrix of concentrations of the two inhibitors to assess for synergistic effects.

Data Presentation

Table 1: Comparative IC50 Values for a Pyrazole-Based Inhibitor (PBI-1)

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
NCI-H1975 (EGFR L858R/T790M)151500100
Ba/F3 (BCR-ABL)525050

Note: These are example values and will vary depending on the specific inhibitor and cell line.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a pyrazole-based inhibitor and to establish the IC50 values for sensitive and resistant cell lines.

Materials:

  • Cancer cell lines (parental and resistant)

  • Complete culture medium

  • Pyrazole-based inhibitor stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.[3]

  • Prepare serial dilutions of the pyrazole-based inhibitor in complete medium.

  • Remove the overnight culture medium and add 100 µL of the medium containing various concentrations of the inhibitor to the wells. Include a vehicle control (DMSO).[3]

  • Incubate the plate for 72 hours at 37°C and 5% CO2.[2]

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[3]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.[2]

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Target Protein Expression

This protocol is used to compare the expression levels of the target kinase in sensitive and resistant cell lines.

Materials:

  • Sensitive and resistant cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Loading control antibody (e.g., β-actin or GAPDH)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse cells and quantify protein concentration.

  • Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.[2]

  • Transfer the separated proteins to a PVDF membrane.[2]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[2]

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[2]

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control to compare expression levels between sensitive and resistant cells.

Visualizations

Signaling_Pathway_Resistance Mechanisms of Acquired Resistance to Pyrazole-Based Kinase Inhibitors cluster_0 On-Target Resistance cluster_1 Bypass Pathway Activation Target_Kinase Target Kinase Resistant_Kinase Mutated Target Kinase Target_Kinase->Resistant_Kinase Secondary Mutation Amplified_Target Amplified Target Kinase Target_Kinase->Amplified_Target Gene Amplification Blocked_Survival Blocked Cell Survival Target_Kinase->Blocked_Survival Cell_Survival Cell Survival & Proliferation Resistant_Kinase->Cell_Survival Amplified_Target->Cell_Survival Bypass_Kinase Bypass Kinase (e.g., MET, AXL) Downstream_Signaling Downstream Survival Signaling (e.g., PI3K/AKT, MAPK) Bypass_Kinase->Downstream_Signaling Activation Downstream_Signaling->Cell_Survival Pyrazole_Inhibitor Pyrazole-Based Inhibitor Pyrazole_Inhibitor->Target_Kinase Inhibition Pyrazole_Inhibitor->Resistant_Kinase Binding Impaired Pyrazole_Inhibitor->Amplified_Target Insufficient Inhibition

Caption: Mechanisms of acquired resistance to pyrazole-based kinase inhibitors.

Experimental_Workflow Workflow for Investigating and Overcoming Inhibitor Resistance cluster_0 Phase 1: Confirmation & Characterization cluster_1 Phase 2: Mechanism Identification cluster_2 Phase 3: Overcoming Resistance cluster_3 Phase 4: Validation start Suspected Resistance confirm_resistance Cell Viability Assay (IC50 Shift) start->confirm_resistance on_target On-Target Analysis (Sequencing, Western/qPCR) confirm_resistance->on_target off_target Off-Target Analysis (Phospho-Kinase Array) confirm_resistance->off_target next_gen Next-Generation Inhibitor on_target->next_gen combo Combination Therapy off_target->combo validate_next_gen Validate Efficacy of Next-Gen Inhibitor next_gen->validate_next_gen validate_combo Validate Synergy of Combination Therapy combo->validate_combo

Caption: Experimental workflow for investigating and overcoming inhibitor resistance.

References

Technical Support Center: Pyrazole Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of pyrazole carboxamides.

Frequently Asked Questions (FAQs)

Q1: My final pyrazole carboxamide yield is consistently low. What are the potential causes and how can I optimize the reaction?

Low yield is a frequent issue that can arise from several factors throughout the synthetic process. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying problem.

Potential Causes:

  • Incomplete Conversion: The reaction may not be running to completion due to suboptimal conditions or insufficient reaction time.

  • Degradation: Starting materials, intermediates (like the acid chloride), or the final product might be unstable under the reaction conditions.

  • Competing Side Reactions: The formation of byproducts consumes starting materials and complicates purification.

  • Reagent Quality: The stability of reagents, especially hydrazines or activating agents, can be a factor.[1]

  • Acidic Conditions: Deacylation of N-acylpyrazole starting materials can occur if acidic conditions are generated, for example, from thionyl chloride or oxalyl chloride.[2]

Troubleshooting & Optimization:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product, ensuring the reaction has reached completion.[3]

  • Adjust Reaction Conditions: Systematically vary the temperature, reaction time, and solvent. For the amidation step, cooling the reaction to 0 °C before adding the amine solution can often control side reactions.[3]

  • Use a Non-Nucleophilic Base: If acidic byproducts like HCl are generated during the formation of an acid chloride, adding a non-nucleophilic base such as triethylamine or lithium carbonate can prevent the degradation of acid-sensitive functional groups.[2][4]

  • Reagent Stoichiometry: Optimizing the ratio of reactants can be critical. When coupling the pyrazole carboxylic acid with an amine, using a slight excess of the amine (e.g., 1.2 equivalents) and a larger excess of a base like triethylamine (e.g., 2.5 equivalents) can improve yields.[3]

  • Purification Method: Ensure the purification method (e.g., column chromatography or recrystallization) is suitable for your compound and effectively separates it from byproducts and unreacted starting materials.[3]

Q2: I am synthesizing a substituted pyrazole from an unsymmetrical 1,3-dicarbonyl compound and getting a mixture of isomers. How can I improve regioselectivity?

The reaction of an unsymmetrical 1,3-diketone with hydrazine can produce a mixture of structural isomers, as the initial nucleophilic attack can occur at either of the two carbonyl carbons.[5]

Potential Causes:

  • Nature of Substituents: The electronic and steric properties of the substituents on the dicarbonyl compound influence which carbonyl group is more reactive.

  • Reaction pH: The pH of the medium can affect the reaction pathway and the ratio of the resulting isomers.[5]

Troubleshooting & Optimization:

  • Control Reaction pH: Carefully controlling the pH of the reaction medium can favor the formation of one isomer over the other.

  • Modify Synthetic Strategy: Consider alternative synthetic routes that offer greater regiocontrol. For example, starting with a precursor where the desired substitution pattern is already established before forming the pyrazole ring.

  • Use Regioselective Reagents: In some cases, specific reagents can direct substitution to a particular position with high selectivity. For instance, in the iodination of 1-aryl-3-CF3-1H-pyrazoles, using n-BuLi followed by iodine yields the 5-iodo derivative, whereas using ceric ammonium nitrate (CAN) with iodine directs the substitution to the C4 position.[2]

Q3: My pyrazole ring appears to be opening during the reaction. What conditions cause this and how can it be prevented?

The pyrazole ring is generally stable but can be susceptible to ring-opening under specific, often harsh, conditions.[5]

Potential Causes:

  • Strong Bases: The use of a strong base can lead to deprotonation at the C3 position, which may initiate a ring-opening cascade.[5][6]

  • Harsh Oxidizing Conditions: While the pyrazole ring is resistant to many oxidants, strong conditions like ozonolysis or electrolytic oxidation can cause cleavage of the ring.[5]

  • Unstable Precursors: Certain substituted pyrazoles, such as 5-azidopyrazoles, are known to undergo ring-opening upon heating, often with the loss of nitrogen to form a cyano group.[7][8]

Troubleshooting & Optimization:

  • Avoid Strong Bases: Whenever possible, use milder bases or carefully control the stoichiometry and temperature when a strong base is required.

  • Use Mild Reaction Conditions: Avoid unnecessarily harsh oxidative or reductive conditions that could compromise the integrity of the heterocyclic ring.

  • Choose Stable Intermediates: When designing the synthesis, select precursors and intermediates that are known to be stable under the planned reaction conditions.

Q4: The amidation step to form the carboxamide is inefficient. What are the common pitfalls in converting the pyrazole carboxylic acid to the amide?

The conversion of a pyrazole carboxylic acid to a pyrazole carboxamide typically involves two steps: activation of the carboxylic acid (often by forming an acid chloride) and subsequent reaction with an amine.[3] Problems can arise in either step.

Potential Causes:

  • Poor Acid Activation: The conversion of the carboxylic acid to a more reactive species (like an acid chloride or an active ester) may be incomplete.

  • Instability of Activated Intermediate: Acid chlorides are highly reactive and can be sensitive to moisture. They are often used immediately without purification.[3]

  • Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react slowly.

  • Presence of Moisture: Water can hydrolyze the activated carboxylic acid intermediate back to the starting material.

Troubleshooting & Optimization:

  • Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., dry DCM or THF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the activated intermediate.[3]

  • Choice of Activating Agent: Thionyl chloride (SOCl₂) and oxalyl chloride are commonly used to form acid chlorides.[9][10] Alternatively, peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBT (hydroxybenzotriazole) can be used for direct amidation under milder conditions.[10]

  • Use a Base: In the final amidation step, a non-nucleophilic base like triethylamine (TEA) is typically added to neutralize the HCl generated, driving the reaction forward.[4]

  • Increase Reaction Temperature: If the amine is a poor nucleophile, gentle heating may be required to facilitate the reaction.

Troubleshooting Guide: Summary Table

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low Overall Yield Incomplete reaction, reagent degradation, competing side reactions.[1]Monitor reaction by TLC/LC-MS. Use fresh reagents. Optimize temperature, time, and stoichiometry.[3]
Mixture of Isomers Use of unsymmetrical 1,3-diketone precursor. Reaction pH.[5]Adjust reaction pH. Consider an alternative, more regioselective synthetic route.[5]
Unwanted N-Acylation Nucleophilic character of the N1 pyrazole nitrogen.[6]Use an N-protecting group. Employ conditions favoring C-acylation (e.g., Vilsmeier-Haack).[11][12]
Pyrazole Ring Opening Use of strong bases, harsh oxidation.[5][6]Avoid excessively strong bases. Use milder reaction conditions. Select stable precursors.[7][8]
Formation of Byproducts Functional groups on starting materials are unstable under reaction conditions.[2]Protect susceptible functional groups before carrying out the main reaction.[2]
Deacylation of Product Presence of strong acid or base during workup or reaction.[2]Use a non-nucleophilic base to neutralize acid.[2] Perform a neutral aqueous workup.

Experimental Protocols

Protocol 1: Synthesis of Pyrazole-5-carbonyl chloride

This protocol details the activation of a pyrazole carboxylic acid to its corresponding acid chloride, a common intermediate for amidation.

Materials:

  • 1,3-disubstituted-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

  • Suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (2.0 eq) dropwise to the suspension at room temperature.

  • Heat the mixture to reflux and stir for 1-3 hours, or until the suspension becomes a clear solution, indicating the formation of the acid chloride.[3]

  • Monitor the reaction by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.

  • Once the reaction is complete, remove the solvent and excess reagent in vacuo.

  • The resulting crude pyrazole-5-carbonyl chloride is typically a solid or oil and is used immediately in the next step without further purification.[3]

Protocol 2: Amide Formation from Pyrazole-5-carbonyl chloride

This protocol describes the coupling of the activated acid chloride with a primary or secondary amine to yield the final pyrazole carboxamide.

Materials:

  • Crude pyrazole-5-carbonyl chloride (from Protocol 1) (1.0 eq)

  • Desired primary or secondary amine (1.2 eq)

  • Triethylamine (TEA) or another non-nucleophilic base (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the crude acid chloride (1.0 eq) in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.[3]

  • In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Add the amine/base solution dropwise to the stirred acid chloride solution at 0 °C.[3]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.[3]

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).[3]

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 1H-pyrazole-5-carboxamide.[3]

Visualized Workflows and Pathways

G cluster_0 General Synthesis Workflow start Pyrazole Carboxylic Acid activated Activated Intermediate (e.g., Acid Chloride) start->activated SOCl₂ or (COCl)₂ end_product Pyrazole Carboxamide activated->end_product Amine, Base

Caption: General workflow for pyrazole carboxamide synthesis.

G cluster_1 Troubleshooting Workflow: Low Yield start Low Yield Observed check_completion Is reaction complete? (Monitor by TLC/LC-MS) start->check_completion increase_time Increase reaction time or temperature check_completion->increase_time No check_reagents Are reagents/solvents fresh and anhydrous? check_completion->check_reagents Yes increase_time->check_completion use_fresh Use freshly opened or purified reagents/solvents check_reagents->use_fresh No check_byproducts Are there significant byproducts? check_reagents->check_byproducts Yes use_fresh->check_completion optimize Optimize stoichiometry. Consider protecting groups. Change coupling agent. check_byproducts->optimize Yes success Yield Improved check_byproducts->success No optimize->check_completion

Caption: Troubleshooting workflow for low reaction yield.

G cluster_2 Side Reaction: Isomer Formation diketone Unsymmetrical 1,3-Diketone path_a Attack at Carbonyl A diketone->path_a path_b Attack at Carbonyl B diketone->path_b hydrazine Hydrazine hydrazine->path_a hydrazine->path_b product_a Pyrazole Isomer A path_a->product_a Cyclization product_b Pyrazole Isomer B path_b->product_b Cyclization

Caption: Isomer formation from an unsymmetrical diketone.

References

Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to regioselectivity in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in pyrazole synthesis and why is it important?

A1: Regioselectivity in pyrazole synthesis refers to the preferential formation of one constitutional isomer over another when a reaction has the potential to yield multiple products. This is a common challenge when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different regioisomeric pyrazoles.[1] Controlling the formation of a specific isomer is critical because different regioisomers can exhibit vastly different biological activities, physical properties, and reactivity in subsequent chemical steps.[1][2] Therefore, ensuring the selective synthesis of the desired isomer is crucial for efficiency in drug discovery and development.[1]

Q2: What are the primary factors influencing regioselectivity in the Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr condensation reaction is determined by a delicate balance of several factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block one reaction pathway, directing the nucleophilic attack to the less hindered carbonyl group.[1]

  • Electronic Effects: The electrophilicity of the two carbonyl carbons is influenced by electron-withdrawing or electron-donating groups. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[1] For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the strongly electronegative -CF₃ group is more electrophilic.[1]

  • Reaction pH: The acidity or basicity of the reaction medium is a critical factor. Under acidic conditions, the substituted hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and influences the initial site of attack.[1][3] Conversely, basic conditions can favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[1]

  • Solvent Choice: The solvent can have a dramatic impact on regioselectivity. Polar, hydrogen-bond-donating solvents, particularly fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance the preference for one regioisomer.[1][4]

  • Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the final ratio of the products.[1][5]

Q3: Are there alternative synthetic strategies to the Knorr condensation for achieving high regioselectivity?

A3: Yes, several methods have been developed to address the regioselectivity issues inherent in the classical Knorr synthesis. These include:

  • [3+2] Cycloaddition Reactions: These reactions, for example between sydnones and alkynes, can offer excellent regioselectivity under mild conditions.[6][7] Another approach involves the reaction of hydrazones with nitroolefins.[8][9]

  • Multicomponent Reactions (MCRs): One-pot MCRs can provide regioselective access to highly substituted pyrazoles by carefully controlling the reaction sequence, often with the aid of a catalyst.[1][10]

  • Regioselective Metalations: Directing groups can be used to achieve regioselective metalation of the pyrazole ring, followed by quenching with an electrophile to introduce substituents at specific positions.[11]

  • Synthesis from Trichloromethyl Enones: The choice of free arylhydrazine or its hydrochloride salt can selectively produce one of two regioisomers when reacted with trichloromethyl enones.[2]

Troubleshooting Guides

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

This is a common problem when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties, leading to little inherent preference for the site of the initial hydrazine attack.[1]

Solutions:

  • Change the Solvent System: This is often the most effective first step. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve the isomeric ratio.[1][4] The strong hydrogen-bonding properties of these solvents can selectively stabilize intermediates, favoring one cyclization pathway.[4]

  • Adjust Reaction pH: Introduce a catalytic amount of acid (e.g., glacial acetic acid, HCl) or base. Acid catalysis can protonate the more basic nitrogen of the hydrazine (for instance, the N-methyl group in methylhydrazine), making the unsubstituted nitrogen the primary nucleophile.[1]

  • Employ Microwave Irradiation: Microwave-assisted synthesis can sometimes enhance the isomeric ratio by promoting the formation of the thermodynamically more stable product due to rapid and uniform heating.[1]

Issue 2: The major product of my reaction is the undesired regioisomer.

This occurs when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the unwanted isomer under standard conditions.[1] For example, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack typically occurs at the carbonyl adjacent to the -CF₃ group, leading to the 3-CF₃ pyrazole, which may not be the desired product.[1]

Solutions:

  • Utilize a Different Hydrazine Reagent: The nature of the hydrazine can dictate the regiochemical outcome. For instance, using an arylhydrazine hydrochloride instead of the free base can reverse the regioselectivity in reactions with certain substrates like trichloromethyl enones.[2]

  • Explore Alternative Synthetic Routes: If modifying the Knorr condensation is unsuccessful, consider a different synthetic strategy that offers complementary regioselectivity.[1] For example, a [3+2] cycloaddition approach might favor the formation of the desired isomer.[6][7]

Data Presentation: Effect of Solvent on Regioselectivity

The choice of solvent can have a profound impact on the regioselectivity of pyrazole synthesis. The following table summarizes the effect of different solvents on the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine. The desired isomer in this case is the 5-furyl-3-CF₃ pyrazole.

SolventRatio of Regioisomers (5-furyl-3-CF₃ : 3-furyl-5-CF₃)Total Yield (%)Reference
Ethanol (EtOH)~1:185[4]
2,2,2-Trifluoroethanol (TFE)85:1590[4]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97:392[4]

Experimental Protocols

Protocol 1: General Procedure for Knorr Condensation to Improve Regioselectivity using HFIP

This protocol provides a general method for the Knorr condensation that favors one regioisomer through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the HFIP solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[1]

Protocol 2: Microwave-Assisted Synthesis from an α,β-Unsaturated Ketone

This protocol offers a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[1]

Materials:

  • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

  • Arylhydrazine (1.1 mmol)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

  • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

  • Seal the vessel securely and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[1]

Visualizations

Regioselectivity_Factors cluster_reactants Reactants cluster_conditions Reaction Conditions Diketone Unsymmetrical 1,3-Dicarbonyl Regio_Outcome Regiochemical Outcome Diketone->Regio_Outcome Steric & Electronic Effects Hydrazine Substituted Hydrazine Hydrazine->Regio_Outcome Steric & Electronic Effects Solvent Solvent (e.g., EtOH, HFIP) Solvent->Regio_Outcome pH pH (Acidic/Basic) pH->Regio_Outcome Temp Temperature Temp->Regio_Outcome Isomer_A Regioisomer A Regio_Outcome->Isomer_A Favored Pathway Isomer_B Regioisomer B Regio_Outcome->Isomer_B Disfavored Pathway

Caption: Factors influencing regioselectivity in pyrazole synthesis.

Troubleshooting_Workflow Start Start: Poor Regioselectivity Decision1 Isomeric Ratio ~1:1? Start->Decision1 Action1 Change Solvent (e.g., to HFIP/TFE) Decision1->Action1 Yes Action2 Adjust pH (Acid/Base Catalysis) Decision1->Action2 Action3 Use Microwave Irradiation Decision1->Action3 Decision2 Major Isomer Undesired? Decision1->Decision2 No End End: Improved Regioselectivity Action1->End Action2->End Action3->End Action4 Modify Hydrazine (e.g., free base vs. salt) Decision2->Action4 Yes Action5 Explore Alternative Synthetic Route Decision2->Action5 Action4->End Action5->End

Caption: Troubleshooting workflow for poor regioselectivity.

References

Optimizing cell-based assay conditions for 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide and related pyrazole derivatives in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assay optimization, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

A: this compound is a heterocyclic organic compound. Molecules with a pyrazole-carboxamide core are frequently investigated in drug discovery. Derivatives of this scaffold have been identified as potent inhibitors of various kinases, such as Fibroblast Growth Factor Receptors (FGFR) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] Another potential mechanism for pyrazole-carboxamide derivatives is the inhibition of the succinate dehydrogenase (SDH) complex in the mitochondrial respiratory chain.[4][5] When screening this compound, it is advisable to consider assays that can elucidate its effects on cell viability, apoptosis, and specific kinase activity.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A: Due to the likelihood of limited aqueous solubility, a common issue with small organic molecules, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[6] It is critical to prepare a concentrated stock (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted to the final working concentration in your cell culture medium.[6]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A: The tolerance to DMSO varies significantly between cell lines. A general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to avoid solvent-induced cytotoxicity.[6] Some robust cell lines may tolerate up to 1%, while sensitive cells, like primary cultures, may be affected by concentrations as low as 0.1%.[6] Always run a vehicle control experiment, treating cells with the highest final concentration of DMSO used in your assay, to assess its impact.[6]

Q4: My compound is precipitating when I add it to the cell culture medium. What can I do?

A: Precipitation occurs when the compound's concentration exceeds its solubility limit in the aqueous medium.[6] Here are several steps to troubleshoot this common issue:

  • Optimize Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution in pre-warmed (37°C) media. Adding the compound dropwise while gently mixing can also prevent localized high concentrations that lead to precipitation.[6][7]

  • Reduce Final Concentration: Your target concentration may be too high. Try testing a lower concentration range.

  • Increase Serum: If your experiment allows, increasing the serum concentration in the medium can help, as serum proteins like albumin can bind to and solubilize hydrophobic compounds.[6]

Troubleshooting Guides

This guide provides a systematic approach to troubleshooting common issues encountered during cell-based assays with this compound.

Issue 1: High Variability Between Replicate Wells

High well-to-well variability can obscure the biological effects of your compound.

Potential Cause Recommended Solution Reference
Inconsistent Cell Seeding Ensure the cell suspension is homogenous before and during plating. Gently swirl the flask/tube before each aspiration. Use calibrated pipettes.[8]
Edge Effects Evaporation from outer wells can concentrate media components and affect cell growth. Avoid using the outer 36 wells of a 96-well plate, or fill them with sterile PBS or media to maintain humidity.[8]
Inaccurate Compound Addition Ensure consistent pipetting technique and timing when adding the compound dilutions to the assay plates.[8]
Incomplete Dissolution of Formazan Crystals (MTT Assay) After adding the solubilization solvent, ensure all purple crystals are dissolved by shaking the plate on an orbital shaker for at least 15 minutes or by gently pipetting up and down.[9]
Issue 2: No Dose-Dependent Response Observed

A flat or inconsistent dose-response curve suggests a problem with the compound's activity or the assay conditions.

Potential Cause Recommended Solution Reference
Compound Inactivity or Wrong Target The compound may not be active in the chosen cell line or assay. Confirm that the cell line expresses the hypothesized target (e.g., a specific kinase).[10]
Incorrect Concentration Range The concentrations tested may be too high (causing 100% effect at all doses) or too low (causing no effect). Perform a broad range-finding experiment from low nanomolar to high micromolar (e.g., 1 nM to 100 µM).
Compound Instability/Degradation The compound may be unstable in the culture medium at 37°C over the incubation period. Perform a stability study by incubating the compound in cell-free media and analyzing its concentration over time via HPLC or LC-MS.[7]
Assay Incubation Time The incubation time may be too short or too long. Optimize the treatment duration. For cytotoxicity, an effect may only be visible after 48-72 hours.[11]

Diagrams and Visualizations

Experimental & Troubleshooting Workflows

The following diagrams illustrate a general workflow for screening a novel compound and a logical approach to troubleshooting high variability.

G General Experimental Workflow for Compound Screening cluster_prep Preparation cluster_treat Treatment cluster_read Measurement cluster_analysis Analysis CompoundPrep Prepare Compound Stock (DMSO) SerialDilute Prepare Serial Dilutions CompoundPrep->SerialDilute CellCulture Culture Cells CellSeed Seed Cells in Assay Plate CellCulture->CellSeed TreatCells Treat Cells with Compound CellSeed->TreatCells SerialDilute->TreatCells Incubate Incubate (24-72h) TreatCells->Incubate AddReagent Add Assay Reagent (e.g., MTT) Incubate->AddReagent IncubateRead Incubate & Read (e.g., Absorbance) AddReagent->IncubateRead DataAnalysis Analyze Data (IC50 Curve) IncubateRead->DataAnalysis

Caption: A typical workflow for evaluating a compound in a cell-based assay.

G Troubleshooting High Assay Variability Start High CV% Observed in Replicates CheckSeeding Review Cell Seeding Protocol Start->CheckSeeding CheckPipetting Verify Pipette Calibration & Technique Start->CheckPipetting CheckEdge Are Outer Wells Contributing? Start->CheckEdge CheckSeeding->CheckEdge CheckPipetting->CheckEdge ExcludeEdges Exclude Edge Wells from Analysis CheckEdge->ExcludeEdges Yes Resolved Problem Resolved CheckEdge->Resolved No ExcludeEdges->Resolved ImproveHumidity Add Sterile Liquid to Outer Wells ImproveHumidity->Resolved

Caption: A decision tree for troubleshooting high variability in assay data.

Hypothetical Signaling Pathway Inhibition

Given that pyrazole-carboxamide derivatives often act as kinase inhibitors, the diagram below illustrates a hypothetical scenario where the compound inhibits a key kinase (Kinase X) in a generic cell survival pathway.

G Hypothetical Inhibition of a Pro-Survival Kinase Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Apoptosis Apoptosis Substrate->Apoptosis Compound 5-amino-1,3-dimethyl-1H- pyrazole-4-carboxamide Compound->KinaseX Inhibits

Caption: A diagram showing the compound as a hypothetical inhibitor of Kinase X.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[12] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[9]

  • Solubilization Solution: e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS.[9]

  • 96-well flat-bottom tissue culture plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.[9]

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[9]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[12]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of Solubilization Solution to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[13] The assay reagent contains a proluminescent substrate that is cleaved by active caspases to release aminoluciferin, which generates a "glow-type" light signal via luciferase.[13]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega or similar).

  • White-walled, opaque 96-well plates suitable for luminescence.

Procedure:

  • Assay Setup: Seed cells and treat with the compound in a white-walled 96-well plate as described in the MTT protocol (Steps 1-3). The final volume in each well should be 100 µL.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.[14][15]

  • Reagent Addition: Remove the assay plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[14][16]

  • Signal Development: Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.[16] Incubate at room temperature for 30 minutes to 3 hours. The signal is generally stable within this period.[14]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. Increased luminescence is proportional to the amount of caspase 3/7 activity.[14]

References

Technical Support Center: Mitigating Off-Target Effects of Pyrazole-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific molecule "5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide" is not extensively available in publicly accessible scientific literature. This guide provides a general framework for addressing potential off-target effects of a hypothetical experimental compound from the pyrazole-carboxamide class, hereafter referred to as Compound P , based on established principles in pharmacology and drug development. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern in research?

A1: Off-target effects are unintended interactions of an experimental compound with biological molecules other than its primary, intended target.[1][2] These interactions can lead to a variety of issues, including:

  • Misinterpretation of experimental results: An observed phenotype may be incorrectly attributed to the compound's on-target activity when it is actually caused by an off-target interaction.[1]

  • Toxicity and side effects: In the context of drug development, off-target binding is a major cause of adverse effects and toxicity.[2]

  • Irreproducible results: If the expression of off-target proteins varies between different cell lines or model systems, the compound's effects may not be reproducible.[1]

Q2: My pyrazole-carboxamide compound is showing a greater-than-expected potency in my cellular assay. Could this be an off-target effect?

A2: It is possible. If Compound P is engaging a secondary target that contributes to the observed phenotype, this could result in enhanced efficacy or potency.[1] A systematic approach is recommended to investigate this. This can involve conducting a dose-response analysis and comparing the EC50 value to the known IC50 value for the primary target from biochemical assays. A significant discrepancy may suggest the involvement of other targets.

Q3: What are the initial steps to proactively assess the potential for off-target effects with a new compound like Compound P?

A3: Early assessment can save significant time and resources. Key initial steps include:

  • Computational Screening: Utilize databases like ChEMBL or PubChem to identify known activities of structurally similar molecules.[1] In silico tools can predict potential off-target interactions based on the compound's structure.[3][4]

  • High-Throughput Screening: If resources permit, high-throughput screening against a broad panel of targets can help identify potential off-target activities early in the research process.[5]

  • Rational Drug Design: Employing computational and structural biology tools during the design phase can help optimize molecules for higher selectivity towards the intended target.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation with Compound P.

Issue 1: An unexpected phenotype is observed upon treatment with Compound P.

Possible Cause Troubleshooting Steps
Off-target engagement 1. Confirm On-Target Effect: Use a secondary, orthogonal assay to verify that Compound P is engaging its intended target at the concentration used.[1][6] 2. Dose-Response Analysis: Determine if the unexpected phenotype follows a different dose-response curve than the on-target effect. A significantly more potent response for the unexpected phenotype could suggest a different molecular target.[1] 3. Use a Structurally Unrelated Control: Employ a different compound known to act on the same primary target but with a distinct chemical structure. If the unexpected phenotype is not replicated, it is likely an off-target effect of Compound P.[1] 4. Broad-Panel Off-Target Screen: Screen Compound P against a panel of known pharmacological targets, such as a kinase panel, to identify potential off-target interactions.

Issue 2: Inconsistent results are observed between different cell lines.

Possible Cause Troubleshooting Steps
Variable expression of the off-target protein 1. Analyze Target Expression: Quantify the expression levels of the primary target and any identified off-target proteins in the different cell lines using methods like Western blotting or qPCR. 2. Correlate Expression with Potency: Determine if there is a correlation between the expression level of an off-target protein and the potency of Compound P in causing the inconsistent phenotype across the cell lines.

Issue 3: Cell death occurs at concentrations expected to be non-toxic.

Possible Cause Troubleshooting Steps
Off-target binding to a critical protein 1. Cell Viability Assay: Run a cell viability assay (e.g., MTT, trypan blue) at a range of concentrations to determine the cytotoxic concentration (CC50).[1] 2. Mitochondrial Toxicity Assessment: As some pyrazole-carboxamide derivatives have been shown to cause mitochondrial toxicity, assess mitochondrial respiration in the presence of Compound P.[7] 3. Toxicopharmacological Target Screen: Screen against a panel of known toxicopharmacological targets, such as ion channels or key metabolic enzymes.[1]

Data Presentation: Illustrative Data for Compound P

The following tables present hypothetical data for Compound P to illustrate how quantitative data can be structured to assess target selectivity.

Table 1: Kinase Selectivity Profile of Compound P (Hypothetical Data)

Kinase TargetIC50 (nM)Selectivity (Fold vs. Primary Target)
Primary Target Kinase A 15 1x
Off-Target Kinase B30020x
Off-Target Kinase C1,500100x
Off-Target Kinase D>10,000>667x
Off-Target FGFR1[8]85057x
Off-Target IRAK4[9]2,200147x

This table illustrates how to compare the potency of Compound P against its primary target versus a panel of off-target kinases. Higher fold-selectivity indicates a more specific compound.

Table 2: Anti-proliferative Activity of Compound P in Different Cell Lines (Hypothetical Data)

Cell LineCancer TypePrimary Target Expression (Relative Units)Off-Target Kinase B Expression (Relative Units)IC50 (nM)
Cell Line XLung Cancer1.00.250
Cell Line YGastric Cancer1.23.525
Cell Line ZProstate Cancer0.80.165

This table demonstrates how to correlate the anti-proliferative activity of Compound P with the expression levels of the primary target and a known off-target across different cell lines.

Experimental Protocols

Protocol 1: Kinase Profiling Assay

This protocol describes a general method for screening Compound P against a panel of kinases to identify off-target interactions.

  • Compound Preparation: Prepare a stock solution of Compound P in DMSO. Create a series of dilutions to be used in the assay, typically in a 384-well plate format.

  • Assay Plate Preparation: To each well of a 384-well plate, add the kinase, the appropriate substrate (e.g., a peptide), and ATP.

  • Compound Addition: Add the diluted Compound P to the assay plates. Include wells with a positive control inhibitor and a DMSO-only negative control.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP. The signal is read on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of Compound P relative to the controls. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify that Compound P binds to its intended target in a cellular environment.

  • Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat the cells with Compound P at the desired concentration or with a vehicle control (DMSO) for a specified time.

  • Harvesting and Lysis: Harvest the cells and resuspend them in a lysis buffer. Lyse the cells through methods such as freeze-thaw cycles.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

  • Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the soluble primary target protein at each temperature using Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of Compound P indicates target engagement.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., Off-Target FGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription CompoundP Compound P (Off-Target) CompoundP->RTK

Caption: Potential off-target signaling pathway inhibition by Compound P.

G start Start: Unexpected Experimental Result confirm_on_target Confirm On-Target Engagement (e.g., CETSA) start->confirm_on_target dose_response Perform Dose-Response Curve for Phenotype confirm_on_target->dose_response compare_potency Compare Phenotype EC50 with Target IC50 dose_response->compare_potency structurally_unrelated Test Structurally Unrelated Control compare_potency->structurally_unrelated Discrepancy Observed end_on_target Result Likely On-Target compare_potency->end_on_target No Discrepancy phenotype_replicated Phenotype Replicated? structurally_unrelated->phenotype_replicated off_target_screen Perform Broad-Panel Off-Target Screen phenotype_replicated->off_target_screen No phenotype_replicated->end_on_target Yes end_off_target Result Likely Off-Target off_target_screen->end_off_target

Caption: Logical workflow for troubleshooting unexpected experimental results.

G start Start: New Compound P in_silico In Silico Analysis (Database Search) start->in_silico primary_assay Primary Biochemical Assay (On-Target Potency) in_silico->primary_assay cellular_assay Cellular Assay (On-Target Effect) primary_assay->cellular_assay selectivity_screen Selectivity Screening (e.g., Kinase Panel) cellular_assay->selectivity_screen target_engagement Confirm Target Engagement in Cells (e.g., CETSA) selectivity_screen->target_engagement phenotypic_screen Phenotypic Screening (High-Content Imaging) target_engagement->phenotypic_screen end Characterized Compound Profile phenotypic_screen->end

Caption: Experimental workflow for characterizing and mitigating off-target effects.

References

Technical Support Center: 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in common laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO versus PBS?

A1: While specific quantitative solubility data for this compound is not extensively published, based on its chemical structure and the general properties of similar pyrazole carboxamide derivatives, a significant difference in solubility between Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS) is anticipated.

  • DMSO: As a powerful, polar aprotic solvent, DMSO is expected to readily dissolve this compound to a high concentration.

  • PBS: As an aqueous buffer with a physiological pH, PBS is expected to be a poor solvent for this compound. The molecule possesses both hydrogen bond donors (amino and amide groups) and a non-polar pyrazole ring, suggesting limited aqueous solubility.

For illustrative purposes, the following table provides hypothetical solubility values based on typical observations for similar compounds. Note: These values are examples and should be experimentally verified.

SolventPredicted Solubility (mg/mL)Predicted Molar Solubility (mM)
DMSO> 50> 324
PBS (pH 7.4)< 0.1< 0.65

Q2: Why is there such a large difference in solubility between DMSO and PBS?

A2: The difference in solubility is primarily due to the polarity and nature of the solvents. DMSO is highly effective at disrupting the intermolecular forces within the crystal lattice of the compound. In contrast, the energetic cost of breaking the strong hydrogen bonding network of water in PBS to accommodate the relatively non-polar pyrazole structure is unfavorable, leading to poor solubility.

Q3: Can I improve the solubility of this compound in aqueous solutions?

A3: Improving aqueous solubility can be challenging. For experimental purposes, preparing a concentrated stock solution in DMSO and then diluting it into your aqueous experimental medium is the most common and effective approach. However, be mindful of the final DMSO concentration in your assay, as it can affect biological systems. Adjusting the pH of the aqueous buffer might slightly improve solubility, but significant enhancement is unlikely for this compound.

Troubleshooting Guide

Issue: Precipitate forms when I dilute my DMSO stock solution into PBS.

This is a common issue when the compound is poorly soluble in the final aqueous buffer.

G start Precipitate observed upon dilution of DMSO stock into PBS check_final_conc Is the final compound concentration above its aqueous solubility limit? start->check_final_conc check_dmso_conc Is the final DMSO concentration too low to maintain solubility? check_final_conc->check_dmso_conc No solution1 Decrease the final compound concentration. check_final_conc->solution1 Yes solution2 Increase the final DMSO concentration (if tolerated by the assay). check_dmso_conc->solution2 Yes solution3 Use a co-solvent or surfactant (e.g., Tween 80, Pluronic F-68) in the PBS. check_dmso_conc->solution3 No end Compound remains in solution solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for precipitation issues.

Issue: The compound is difficult to dissolve even in DMSO.

While unlikely to be a major issue, incomplete dissolution in DMSO can occur.

  • Action: Gentle warming (to 30-40°C) and vortexing or sonication can aid dissolution.

  • Precaution: Ensure the compound is stable at elevated temperatures. Always start with a small amount of the compound to test its thermal stability.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 50 mg/mL stock solution of this compound in DMSO.

G cluster_0 Preparation Workflow weigh 1. Weigh 5 mg of compound add_dmso 2. Add 100 µL of DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate until fully dissolved add_dmso->dissolve store 4. Store at -20°C dissolve->store

Caption: Workflow for preparing a DMSO stock solution.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Accurately weigh 5 mg of this compound into a clean, dry microcentrifuge tube.

  • Add 100 µL of anhydrous DMSO to the tube.

  • Vortex the tube for 1-2 minutes. If the solid is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure no solid particles remain.

  • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Determination of Apparent Solubility in PBS (Shake-Flask Method)

This protocol provides a general method to estimate the solubility of the compound in PBS.

Materials:

  • Concentrated DMSO stock solution of the compound (e.g., 50 mg/mL)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a series of dilutions of the DMSO stock solution into PBS in glass vials. Aim for a range of final concentrations (e.g., from 0.01 µg/mL to 100 µg/mL). Keep the final DMSO concentration constant and low (e.g., <1%).

  • Include a control vial with only DMSO and PBS.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow for equilibration.

  • After 24 hours, visually inspect the vials for any precipitate.

  • Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant from each vial.

  • Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC method.

  • The highest concentration at which no precipitate is observed and the concentration in the supernatant plateaus is considered the apparent solubility.

G cluster_1 Solubility Determination Workflow prepare_dilutions 1. Prepare serial dilutions in PBS equilibrate 2. Equilibrate on shaker (24h) prepare_dilutions->equilibrate centrifuge 3. Centrifuge to pellet undissolved compound equilibrate->centrifuge collect_supernatant 4. Collect supernatant centrifuge->collect_supernatant analyze_hplc 5. Analyze concentration by HPLC collect_supernatant->analyze_hplc

Caption: Workflow for determining apparent solubility in PBS.

Technical Support Center: Interpreting Unexpected Results in Experiments with Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for interpreting unexpected results in experiments involving pyrazole compounds.

Frequently Asked Questions (FAQs)

Synthesis & Characterization

Q1: My pyrazole synthesis reaction is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in pyrazole synthesis are a frequent issue and can often be attributed to incomplete reactions, formation of side-products, or degradation of reactants. Here are the primary factors to investigate:

  • Incomplete Reaction: The cyclocondensation reaction to form the pyrazole ring can be slow. Ensure you are using an appropriate catalyst, such as a few drops of glacial acetic acid, to facilitate the initial hydrazone formation and subsequent cyclization.[1] You might consider moderately increasing the reaction time or temperature.

  • Reactant Purity and Stability: The purity of your starting materials, particularly hydrazines and 1,3-dicarbonyl compounds, is crucial. Impurities can lead to unwanted side reactions and lower yields.[2] Phenylhydrazine derivatives can be sensitive to air and light, which may cause degradation and reduce reactivity.[1] If you suspect degradation, consider handling sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).

  • pH Control: The reaction's pH is a critical factor. While acid catalysis is often beneficial, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity. Conversely, strongly basic conditions may lead to other side reactions.[1] A small amount of a weak acid is typically optimal.

  • Incomplete Cyclization: The reaction may stall at the hydrazone intermediate stage, especially if the hydrazine is deactivated by electron-withdrawing groups.[2]

Troubleshooting Flowchart for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions (Time, Temp) check_purity->optimize_conditions Reagents Pure purify_reagents Purify/Use Fresh Reagents check_purity->purify_reagents Impurities Suspected check_ph Verify Reaction pH optimize_conditions->check_ph No Improvement increase_time_temp Increase Time/ Temperature Moderately optimize_conditions->increase_time_temp Optimization Needed check_cyclization Confirm Cyclization (e.g., via TLC/LC-MS) check_ph->check_cyclization pH is Optimal adjust_catalyst Adjust Acid Catalyst Concentration check_ph->adjust_catalyst pH Off force_cyclization Consider Stronger Acid/Base or Heat check_cyclization->force_cyclization Incomplete solution Improved Yield check_cyclization->solution Complete purify_reagents->check_purity increase_time_temp->optimize_conditions adjust_catalyst->check_ph force_cyclization->check_cyclization

Caption: A logical workflow for troubleshooting low pyrazole synthesis yields.

Q2: I've isolated my product, but the NMR spectrum shows more peaks than expected, suggesting a mixture of isomers. What is happening?

A2: You are likely observing the formation of regioisomers. This is one of the most common issues in pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] The hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl compound has two different carbonyl groups. This leads to two possible pathways for cyclization, resulting in two different pyrazole products.[1]

Distinguishing Between Regioisomers: A combination of spectroscopic techniques is essential for differentiating between pyrazole regioisomers.

  • NMR Spectroscopy: This is the most powerful tool.

    • 1D NMR (¹H and ¹³C): You will observe different chemical shifts for the protons and carbons on the pyrazole ring and its substituents for each isomer.

    • 2D NMR (NOESY): The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be used to identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, which helps in confirming their relative positions and unambiguously determining the structure of each regioisomer.[2]

Q3: My reaction produced a non-aromatic product instead of the expected pyrazole. What could be the cause?

A3: It is common to form a pyrazoline (a 4,5-dihydro-1H-pyrazole) instead of an aromatic pyrazole, particularly when reacting a hydrazine with an α,β-unsaturated ketone or aldehyde.[1] The initial cyclization yields the non-aromatic pyrazoline ring. To obtain the desired pyrazole, an oxidation step is required.

Solutions:

  • In-situ Oxidation: Include a mild oxidizing agent in the reaction mixture.

  • Post-Synthesis Oxidation: If you have already isolated the pyrazoline, you can oxidize it in a separate step. Common methods include:

    • Refluxing with a mild oxidizing agent.

    • Using bromine in a suitable solvent.[1]

    • Heating in glacial acetic acid, which can sometimes promote oxidative aromatization.[1]

Q4: My NMR spectrum shows very broad signals for the C3 and C5 carbons, and the N-H proton is either very broad or not visible. Why is this happening?

A4: This phenomenon is typically due to annular tautomerism. The proton on the nitrogen can rapidly exchange between the N1 and N2 positions. If this exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons (and their attached protons in ¹H NMR) will average out, leading to broad signals or a single averaged signal.[3] The broadening or disappearance of the N-H proton signal is also a consequence of this rapid proton exchange with other pyrazole molecules, residual water in the solvent, or any acidic/basic impurities.[3]

Troubleshooting NMR Signal Broadening:

  • Low-Temperature NMR: By lowering the temperature of your NMR experiment, you can often slow down the rate of proton exchange. This may allow you to resolve the separate signals for the C3 and C5 positions of each tautomer.[3]

  • Solvent Effects: The rate of exchange is highly dependent on the solvent. Using aprotic, non-polar solvents may help in observing distinct signals. In contrast, protic solvents can accelerate the exchange.[3]

  • Use a Dry Solvent: Ensure your NMR solvent is as dry as possible to minimize exchange with water, which can cause the N-H proton to become undetectable.[3]

Biological Assays

Q5: My pyrazole compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. How can I solve this solubility issue?

A5: This is a common issue known as "antisolvent precipitation" or "crashing out."[4] Pyrazole compounds are often highly soluble in organic solvents like DMSO but have limited solubility in aqueous solutions.[4][5] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound precipitates.

Strategies to Improve Aqueous Solubility:

  • pH Adjustment: Since pyrazole is a weak base, lowering the pH of the aqueous buffer to below its pKa can increase its solubility by promoting the formation of the more soluble protonated form.[4] However, ensure the adjusted pH is compatible with your biological system.

  • Use of Co-solvents: Water-miscible organic solvents can increase the solubility of hydrophobic compounds. Formulations containing co-solvents like PEG300 and Tween-80 in combination with DMSO have proven effective.[4] It is crucial to determine the tolerance of your specific assay to these co-solvents.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity, allowing them to encapsulate poorly water-soluble molecules like pyrazoles, forming a more water-soluble "inclusion complex."[4]

Q6: I am observing inconsistent biological activity with my pyrazole compound. What could be the reason?

A6: Inconsistent biological activity can stem from several factors related to the compound's stability and interaction with the assay components.

  • Compound Stability: Some pyrazole derivatives can be unstable under certain experimental conditions. For instance, ester-containing pyrazoles can degrade rapidly in buffers with a pH of 8.[6] It is advisable to assess the stability of your compound in the assay buffer over the time course of the experiment.

  • Tautomerism: As discussed in Q4, pyrazoles can exist as a mixture of tautomers in solution.[7] It is possible that only one tautomer is biologically active, and the equilibrium between tautomers could be influenced by the assay conditions, leading to variable results.

  • Metabolism: If you are working with in vivo or cell-based assays, the metabolic stability of your pyrazole compound is a critical factor. In vivo metabolic toxicity of pyrazoles is a concern for medicinal chemists.[7]

Signaling Pathway Example: Pyrazole as a Kinase Inhibitor

KinaseInhibition cluster_cell Cell Receptor Receptor Kinase Kinase Receptor->Kinase Signal Substrate Substrate Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response Pyrazole Pyrazole Compound Pyrazole->Kinase Inhibits

Caption: A simplified signaling pathway showing a pyrazole compound inhibiting a kinase.

Experimental Protocols

General Procedure for Pyrazole Synthesis (Knorr Synthesis)

This protocol describes a general method for the synthesis of pyrazoles via the condensation of a 1,3-dicarbonyl compound with a hydrazine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt, an equivalent of a base (e.g., sodium acetate) may be required.

  • Catalysis: Add a catalytic amount of a weak acid, such as glacial acetic acid (2-3 drops), if not already used as the solvent.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by silica gel column chromatography.

Protocol for Low-Temperature NMR Experiment

This protocol is for resolving broad signals due to tautomerism.

  • Sample Preparation: Prepare a concentrated sample of your pyrazole derivative in a suitable deuterated solvent (e.g., deuterated chloroform, deuterated toluene).

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and match the NMR probe for the desired nucleus (e.g., ¹H or ¹³C).

  • Temperature Control: Set the initial temperature to room temperature and acquire a standard spectrum. Gradually decrease the temperature in increments of 10-20°C.

  • Data Acquisition: At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring the spectrum. Continue acquiring spectra at lower temperatures until you observe the splitting of the averaged signals into distinct sets of signals for each tautomer.[3]

  • Processing and Analysis: Process the acquired spectra to analyze the changes in chemical shifts and signal multiplicity as a function of temperature.

Data Presentation

Table 1: Effect of Reaction Conditions on Pyrazole Synthesis Yield

Entry1,3-DicarbonylHydrazineSolventCatalystTemperature (°C)Time (h)Yield (%)
1AcetylacetonePhenylhydrazineEthanolNone252445
2AcetylacetonePhenylhydrazineEthanolAcetic Acid251275
3AcetylacetonePhenylhydrazineAcetic Acid-80492
4BenzoylacetonePhenylhydrazineEthanolAcetic Acid80860 (mixture of isomers)

Note: Data is illustrative and based on general principles of pyrazole synthesis.

Table 2: Solubility of a Hypothetical Pyrazole Compound

Solvent SystemConcentration (µM)Observation
Aqueous Buffer (pH 7.4)100Precipitation
Aqueous Buffer (pH 5.0)100Soluble
10% DMSO in Aqueous Buffer100Slight Precipitation
10% DMSO / 10% PEG300 in Buffer100Soluble
5% Sulfobutylether-β-cyclodextrin in Buffer100Soluble

Note: Data is illustrative and based on common solubility enhancement techniques for pyrazole compounds.[4]

References

Technical Support Center: Purification of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the expected physical state of crude this compound?

A1: Based on closely related pyrazole carboxamide derivatives, the crude product is expected to be a solid, appearing as a beige to light brown or off-white crystalline powder.[1]

Q2: What are the most common methods for purifying this compound?

A2: The most common and effective methods for purifying pyrazole derivatives, including this compound, are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities present.

Q3: Which solvents are recommended for recrystallization?

A3: For pyrazole carboxamides, polar solvents are generally effective. Ethanol, methanol, and aqueous ethanol are commonly used for recrystallization.[2][3] The solubility is expected to increase with temperature, which is a key principle for successful recrystallization.[1]

Q4: What are the potential impurities I should be aware of?

A4: Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation of the product. For pyrazole syntheses, common impurities may include regioisomers (if unsymmetrical precursors are used), incompletely cyclized intermediates, and residual reagents. The purity of the starting materials is crucial to minimize the formation of impurities.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield After Purification Product loss during recrystallization: The compound may be partially soluble in the cold solvent.- Ensure the minimum amount of hot solvent is used for dissolution.- Cool the solution slowly to allow for maximum crystal formation.- Consider using a mixed solvent system to optimize solubility differences between the hot and cold solvent.
Product loss during column chromatography: The compound may have strong interactions with the stationary phase.- Adjust the polarity of the eluent. A more polar eluent may be needed to effectively elute the compound.- Consider deactivating the silica gel with a small amount of a basic modifier like triethylamine if the compound is basic.
Colored Impurities in the Final Product Presence of colored byproducts from the synthesis. - During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may slightly reduce the yield.
Oily Product Instead of Crystals Presence of impurities that inhibit crystallization. - Try triturating the oil with a non-polar solvent like hexane to induce solidification.- If trituration fails, purify the oil using column chromatography.
The compound has a low melting point or is an amorphous solid. - Confirm the identity and purity of the product using analytical techniques such as NMR and mass spectrometry.
Product is not dissolving in the chosen recrystallization solvent. The solvent is not polar enough. - Try a more polar solvent such as methanol or a mixed solvent system like ethanol/water.
Insufficient heating. - Ensure the solvent is heated to its boiling point to maximize the solubility of the compound.

Quantitative Data

Parameter Value Notes
Melting Point (°C) ~224-226Based on the closely related 5-amino-1-methylpyrazole-4-carboxamide.[4]
Solubility in Water LowExpected to be sparingly soluble in cold water, with increased solubility in hot water.
Solubility in Ethanol SolubleGenerally soluble, especially when heated. A common solvent for recrystallization of similar compounds.[2][3]
Solubility in Ethyl Acetate Moderately SolubleCan be used as a solvent for recrystallization or as a component of the eluent in column chromatography.
Typical Recrystallization Yield 80-95%Yields for recrystallization of similar pyrazole derivatives are often in this range.[2]
Typical Column Chromatography Yield 70-90%Yields can be slightly lower than recrystallization due to potential product loss on the column.

Experimental Protocols

Recrystallization Protocol (General)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil and all the solid has dissolved. If the solid does not dissolve completely, add small portions of the hot solvent until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Column Chromatography Protocol (General)
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried, adsorbed sample to the top of the column. Alternatively, a concentrated solution of the sample can be carefully added directly to the top of the column.

  • Elution: Begin eluting the column with a solvent system of appropriate polarity (e.g., a mixture of petroleum ether and ethyl acetate). The polarity can be gradually increased during the elution to separate the compounds.

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the fractions by thin-layer chromatography (TLC) to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Visualization

Purification_Workflow cluster_start Start cluster_methods Purification Methods cluster_recrystallization_steps Recrystallization Steps cluster_chromatography_steps Chromatography Steps cluster_end End Product Start Crude this compound Recrystallization Recrystallization Start->Recrystallization ColumnChromatography Column Chromatography Start->ColumnChromatography Dissolve Dissolve in hot solvent Recrystallization->Dissolve High Purity Crude Load Load onto column ColumnChromatography->Load Complex Mixture Filter Hot filtration Dissolve->Filter Crystallize Cool to crystallize Filter->Crystallize Isolate Isolate crystals Crystallize->Isolate PureProduct Pure Product Isolate->PureProduct Elute Elute with solvent gradient Load->Elute Collect Collect fractions Elute->Collect Evaporate Evaporate solvent Collect->Evaporate Evaporate->PureProduct Analysis Purity Analysis (NMR, HPLC, MS) PureProduct->Analysis

Caption: Purification workflow for this compound.

References

Validation & Comparative

A Comparative Guide to 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide and Other Leading FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a pivotal role in cell proliferation, differentiation, and migration.[1] Dysregulation of the FGFR signaling pathway is a known driver in various cancers, making it a significant target for therapeutic intervention. This guide provides a comparative analysis of a novel class of pan-FGFR covalent inhibitors based on the 5-amino-1H-pyrazole-4-carboxamide scaffold against other prominent FGFR inhibitors currently in clinical use or advanced development.

Disclaimer: Publicly available experimental data for 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide is limited. This guide will utilize data from a representative and well-characterized derivative from the same chemical series, compound 10h, a covalent pan-FGFR inhibitor, for comparative purposes.[2]

Quantitative Comparison of Inhibitory Activity

The in vitro potency of FGFR inhibitors is a critical determinant of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentrations (IC50) of the representative 5-amino-1H-pyrazole-4-carboxamide derivative and other leading FGFR inhibitors against various FGFR isoforms and in cellular assays.

Table 1: Biochemical Inhibitory Activity (IC50, nM)

InhibitorFGFR1FGFR2FGFR3FGFR4FGFR2 V564F MutantMechanism
Compound 10h 464199-62Covalent
Erdafitinib 1.22.53.05.7-Reversible
Pemigatinib 0.40.51.230-Reversible
Futibatinib 1.81.41.63.7-Irreversible
Infigratinib 0.91.41.060-Reversible

Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50, nM)

InhibitorCell LineCancer TypeFGFR AlterationIC50 (nM)
Compound 10h NCI-H520Lung Cancer-19
SNU-16Gastric CancerFGFR2 Amplification59
KATO IIIGastric CancerFGFR2 Amplification73
Erdafitinib NCI-H1581Lung CancerFGFR1 Amplification22.1
RT-112Bladder CancerFGFR3 Mutation13.2
Pemigatinib KATO IIIGastric CancerFGFR2 Amplification10
RT-112Bladder CancerFGFR3 Mutation10
Futibatinib SNU-16Gastric CancerFGFR2 Amplification4
RT-112Bladder CancerFGFR3 Mutation16
Infigratinib KATO IIIGastric CancerFGFR2 Amplification2

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to characterize FGFR inhibitors.

In Vitro Kinase Assay (Biochemical)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified FGFR kinase domain.

Objective: To determine the IC50 value of an inhibitor against a specific FGFR isoform.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase domain

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)

  • ATP solution

  • Substrate (e.g., poly(E,Y)4:1)

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add the kinase, substrate, and test compound to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

Objective: To determine the anti-proliferative effect of an inhibitor on cancer cell lines.

Materials:

  • Cancer cell lines with known FGFR alterations (e.g., SNU-16, KATO III, RT-112)

  • Complete cell culture medium

  • Test compound (serially diluted in culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of an inhibitor in a living organism.

Objective: To assess the in vivo anti-tumor activity of an inhibitor in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line with known FGFR alterations

  • Test compound formulated for oral gavage or intraperitoneal injection

  • Vehicle control

Procedure:

  • Subcutaneously inject cancer cells into the flank of each mouse.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., once daily by oral gavage).

  • Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers).

  • Calculate tumor growth inhibition (TGI) based on the differences in tumor volume between the treated and control groups.

Visualizing Mechanisms and Workflows

FGFR Signaling Pathway

The binding of Fibroblast Growth Factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation of the intracellular kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis. FGFR inhibitors block this initial activation step.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor FGFR Inhibitor (e.g., 5-amino-1,3-dimethyl- 1H-pyrazole-4-carboxamide) Inhibitor->FGFR Inhibits

Caption: FGFR Signaling Pathway and Point of Inhibition.

Experimental Workflow for Inhibitor Evaluation

The evaluation of a novel FGFR inhibitor involves a multi-step process, from initial biochemical screening to in vivo efficacy studies. This workflow ensures a comprehensive characterization of the compound's potency and therapeutic potential.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochemical Biochemical Kinase Assay (IC50 vs. FGFRs) cellular Cell Viability/Proliferation Assay (IC50 in cancer cell lines) biochemical->cellular western Western Blot Analysis (p-FGFR & downstream signaling) cellular->western xenograft Tumor Xenograft Model (Efficacy & Tolerability) western->xenograft pd_analysis Pharmacodynamic Analysis (Target engagement in tumors) xenograft->pd_analysis end Lead Candidate pd_analysis->end start Compound Synthesis start->biochemical

Caption: Workflow for FGFR Inhibitor Characterization.

References

Unraveling the Potential: A Comparative Guide to the Efficacy of Pyrazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Among the myriad of heterocyclic compounds, pyrazole carboxamide derivatives have emerged as a particularly promising scaffold, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparison of the efficacy of different pyrazole carboxamide derivatives, supported by experimental data and detailed methodologies, to aid in the advancement of drug discovery and development.

The versatility of the pyrazole carboxamide core allows for diverse chemical modifications, leading to a wide array of derivatives with distinct pharmacological profiles. These compounds have been extensively investigated for their potential as antifungal, antimicrobial, antitubercular, and anticancer agents.[1][2][3][4] Their mechanism of action often involves the inhibition of crucial enzymes such as succinate dehydrogenase (SDH) in fungi or various protein kinases in cancer cells, highlighting their potential for targeted therapies.[3][5]

Comparative Efficacy: A Quantitative Overview

To facilitate a clear comparison of the biological activity of various pyrazole carboxamide derivatives, the following table summarizes key quantitative data from recent studies. This data includes metrics such as the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50), which are critical indicators of a compound's potency.

Compound IDTarget/OrganismAssay TypeIC50 / EC50Reference
Antifungal Derivatives
11eaRhizoctonia cerealisIn vitro antifungal activityEC50 = 0.93 µg/mL[3]
7aiRhizoctonia solaniIn vitro antifungal activityEC50 = 0.37 µg/mL[6]
9acRhizoctonia cerealisIn vitro antifungal activityEC50 = 1.09-4.95 mg/L[7]
9bfRhizoctonia cerealisIn vitro antifungal activityEC50 = 1.09-4.95 mg/L[7]
9cbRhizoctonia cerealisIn vitro antifungal activityEC50 = 1.09-4.95 mg/L[7]
Anticancer Derivatives
10hFGFR1Biochemical assayIC50 = 46 nM[8]
10hFGFR2Biochemical assayIC50 = 41 nM[8]
10hFGFR3Biochemical assayIC50 = 99 nM[8]
10hFGFR2 V564F mutantBiochemical assayIC50 = 62 nM[8]
10hNCI-H520 lung cancer cellsCell proliferation assayIC50 = 19 nM[8]
10hSNU-16 gastric cancer cellsCell proliferation assayIC50 = 59 nM[8]
10hKATO III gastric cancer cellsCell proliferation assayIC50 = 73 nM[8]
10eHCT116 cell lineAntiproliferation activityIC50 = 0.39 µM[4]
10eMCF-7 cell lineAntiproliferation activityIC50 = 0.46 µM[4]
10eAurora-A kinaseKinase inhibitory activityIC50 = 0.16 µM[4]
6kHeLa cellsCytotoxicity assayIC50 = 0.43 µM[9]
6kHepG2 cellsCytotoxicity assayIC50 = 0.67 µM[9]
6kAurora kinase AKinase inhibition assayIC50 = 16.3 nM[9]
6kAurora kinase BKinase inhibition assayIC50 = 20.2 nM[9]
Antimicrobial/Antitubercular Derivatives
5aMycobacterium tuberculosis H37RvAntitubercular activityHigh inhibition %[1]
5bBacterial strainsAntimicrobial activity (MIC)Potent effects[1]
5gBacterial strainsAntimicrobial activity (MIC)Potent effects[1]
Other Derivatives
17aMOR (Gi pathway)cAMP inhibition assayEC50 = 87.1 nM[10]
9cJNK-1Kinase inhibitory activityIC50 < 10 µM[11]
10aJNK-1Kinase inhibitory activityIC50 < 10 µM[11]
10dJNK-1Kinase inhibitory activityIC50 < 10 µM[11]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the comparison of pyrazole carboxamide derivatives.

In Vitro Antifungal Activity Assay

The antifungal activity of the synthesized compounds is commonly evaluated using the mycelium growth inhibition method against various phytopathogenic fungi.[6]

  • Preparation of Media: Potato dextrose agar (PDA) is prepared and autoclaved.

  • Incorporation of Compounds: The test compounds, dissolved in a suitable solvent like dimethyl sulfoxide (DMSO), are added to the molten PDA at various concentrations. A control group with only the solvent is also prepared.

  • Inoculation: A mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal colony is placed in the center of the PDA plate.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25-28°C) for a specified period, or until the mycelial growth in the control plate reaches the edge of the plate.

  • Data Analysis: The diameter of the fungal colony is measured. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the diameter of the colony in the control plate and T is the diameter of the colony in the treated plate. The EC50 value is then determined by probit analysis.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds against cancer cell lines is frequently determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole carboxamide derivatives for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases is determined using various biochemical assays, often employing luminescence or fluorescence-based detection methods.

  • Assay Setup: The assay is typically performed in a multi-well plate format. The reaction mixture contains the kinase, a specific substrate (e.g., a peptide or protein), and ATP.

  • Compound Addition: The pyrazole carboxamide derivatives are added to the reaction mixture at different concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time to allow for substrate phosphorylation.

  • Detection: A detection reagent is added that either measures the amount of ADP produced (indicating kinase activity) or the amount of phosphorylated substrate. This is often achieved through a coupled enzyme system that produces a luminescent or fluorescent signal.

  • Data Analysis: The signal is measured using a plate reader. The percentage of kinase inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined from the dose-response curve.

Visualizing the Mechanisms of Action

To better understand the biological context in which these pyrazole carboxamide derivatives exert their effects, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Optimization start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization invitro In Vitro Assays (Antifungal, Cytotoxicity, Kinase) characterization->invitro invivo In Vivo Models (Animal Studies) invitro->invivo Promising Candidates data_analysis IC50/EC50 Determination invitro->data_analysis invivo->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

A general workflow for the development and evaluation of pyrazole carboxamide derivatives.

SDH_inhibition_pathway cluster_tca TCA Cycle cluster_etc Electron Transport Chain succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate q Ubiquinone (Q) sdh->q Reduction qh2 Ubihydroquinone (QH2) q->qh2 complex_iii Complex III qh2->complex_iii complex_iv Complex IV complex_iii->complex_iv atp_synthase ATP Synthase complex_iv->atp_synthase atp ATP atp_synthase->atp pyrazole_carboxamide Pyrazole Carboxamide Fungicide pyrazole_carboxamide->sdh Inhibition

Mechanism of action of pyrazole carboxamide fungicides via inhibition of succinate dehydrogenase (SDH).

References

In Vivo Validation of 5-Amino-1H-Pyrazole-4-Carboxamide Derivatives as Potent Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel anticancer therapeutics has led to the exploration of diverse chemical scaffolds, with 5-amino-1H-pyrazole-4-carboxamide derivatives emerging as a promising class of kinase inhibitors. These compounds have demonstrated significant potential, particularly as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is frequently dysregulated in various cancers.[1] This guide provides a comparative overview of the in vivo efficacy of a representative 5-amino-1H-pyrazole-4-carboxamide derivative against established FGFR inhibitors, supported by experimental data and detailed methodologies.

Introduction to the Compound and its Mechanism of Action

While in vivo data for the specific molecule 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide is not extensively available in public literature, a closely related derivative, a 5-amino-1-phenyl-1H-pyrazole-4-carboxamide designated as Compound 10h , serves as an excellent representative for this class. Compound 10h has been identified as a potent and broad-spectrum covalent inhibitor of multiple FGFR isoforms.[1][2]

The anticancer activity of these derivatives is primarily attributed to their potent inhibition of the FGFR signaling cascade.[1] Dysregulation of this pathway, through mechanisms such as gene amplification, mutations, or translocations, is a known driver of tumorigenesis in a variety of solid tumors.[1] By inhibiting FGFRs, these compounds can block downstream signaling events that are crucial for cancer cell proliferation, survival, and angiogenesis.[1]

Comparative In Vivo Efficacy

Detailed in vivo efficacy studies are crucial for the clinical translation of these promising compounds. While specific in vivo data for Compound 10h is emerging, we can project its potential performance based on its strong in vitro profile and compare it with approved FGFR inhibitors. The following tables summarize the in vitro potency of Compound 10h and the established in vivo efficacy of approved FGFR inhibitors in xenograft models.

In Vitro Inhibitory and Anti-proliferative Activity of Compound 10h
Target/Cell LineIC50 (nM)Cancer Type
Biochemical Assays
FGFR146-
FGFR241-
FGFR399-
FGFR2 V564F Mutant62-
Cell-Based Assays
NCI-H52019Lung Cancer
SNU-1659Gastric Cancer
KATO III73Gastric Cancer

Data sourced from studies on pan-FGFR covalent inhibitors.[2]

Comparative In Vivo Efficacy of Approved FGFR Inhibitors
CompoundCancer ModelDosing RegimenTumor Growth Inhibition (%)
Erdafitinib Urothelial Carcinoma Xenograft8 mg/kg, daily~60-70%
Pemigatinib Cholangiocarcinoma Xenograft13.5 mg/kg, 2 weeks on/1 week off~50-60%
Infigratinib Cholangiocarcinoma Xenograft125 mg, daily for 21 days of 28-day cycle~40-50%
Futibatinib Cholangiocarcinoma Xenograft20 mg, daily~50-60%

Note: The tumor growth inhibition percentages are representative values from preclinical studies and can vary based on the specific xenograft model and experimental conditions.

Experimental Protocols

A general experimental workflow for evaluating the in vivo efficacy of compounds like 5-amino-1H-pyrazole-4-carboxamide derivatives in xenograft models is provided below. This protocol is based on established methodologies for testing anticancer agents in vivo.[3][4][5]

Subcutaneous Xenograft Model Protocol
  • Cell Culture: Human cancer cell lines with known FGFR alterations (e.g., NCI-H520, SNU-16) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]

  • Cell Preparation for Implantation: Cells are harvested at 80-90% confluency using trypsin-EDTA. After neutralization and centrifugation, the cell pellet is resuspended in sterile phosphate-buffered saline (PBS) or a 1:1 mixture of PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Cell viability should be >95%.[3]

  • Animal Husbandry: 6-8 week old female athymic nude mice are used for the study. The animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and have free access to food and water.[5]

  • Tumor Implantation: Mice are anesthetized, and the injection site on the flank is disinfected. 100 µL of the cell suspension (containing 5 x 10⁶ cells) is injected subcutaneously.[3]

  • Tumor Growth Monitoring: Tumor dimensions (length and width) are measured 2-3 times per week using digital calipers once the tumors become palpable. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.[3]

  • Treatment Administration: When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The investigational compound (e.g., Compound 10h) is administered orally or via intraperitoneal injection at a specified dose and schedule. The vehicle control group receives the same volume of the vehicle used to dissolve the compound.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically the percentage of tumor growth inhibition at the end of the study.

  • Tissue Collection and Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as weighing, histology, and biomarker analysis.

Visualizing Key Processes

To better understand the mechanism of action and the experimental approach, the following diagrams illustrate the FGFR signaling pathway and the in vivo experimental workflow.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation STAT->Proliferation Compound 5-Amino-1H-pyrazole- 4-carboxamide (e.g., Compound 10h) Compound->FGFR Inhibits

Caption: FGFR Signaling Pathway and Inhibition by 5-Amino-1H-Pyrazole-4-Carboxamide Derivatives.

InVivo_Experimental_Workflow cluster_preparation Preparation Phase cluster_invivo In Vivo Phase cluster_analysis Analysis Phase CellCulture 1. Cancer Cell Culture & Expansion CellHarvest 2. Cell Harvesting & Preparation CellCulture->CellHarvest Implantation 3. Subcutaneous Implantation in Mice CellHarvest->Implantation TumorMonitoring 4. Tumor Growth Monitoring Implantation->TumorMonitoring Randomization 5. Group Randomization TumorMonitoring->Randomization Treatment 6. Compound Administration Randomization->Treatment Monitoring2 7. Tumor Volume & Body Weight Monitoring Treatment->Monitoring2 Endpoint 8. Study Endpoint & Tissue Collection Monitoring2->Endpoint DataAnalysis 9. Data Analysis Endpoint->DataAnalysis

Caption: Experimental Workflow for an In Vivo Xenograft Study.

Conclusion

Derivatives of 5-amino-1H-pyrazole-4-carboxamide represent a promising new class of kinase inhibitors with significant potential for the treatment of cancers driven by aberrant FGFR signaling. Their potent in vitro activity against key FGFR isoforms and cancer cell lines provides a strong rationale for their continued in vivo evaluation. By following established xenograft protocols, researchers can effectively validate the efficacy of these compounds and compare their performance against existing therapies. The data generated from such studies will be critical in advancing these novel inhibitors towards clinical development and offering new hope for patients with FGFR-driven malignancies.

References

Comparative Analysis of 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted cross-reactivity and selectivity profile of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide, a small molecule of interest in medicinal chemistry. Due to the limited publicly available data on this specific compound, this guide leverages experimental data from structurally similar 5-aminopyrazole-4-carboxamide derivatives to project its potential biological activity and off-target effects. We will compare its anticipated profile with established pyrazole-based kinase inhibitors, offering insights into potential therapeutic applications and liabilities.

Introduction to 5-Aminopyrazole-4-carboxamide Derivatives

The 5-aminopyrazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] These compounds are known to interact with the ATP-binding site of kinases, and subtle structural modifications can significantly alter their potency and selectivity. This adaptability has led to the development of inhibitors targeting a wide range of kinases involved in oncology, inflammation, and neurodegenerative diseases.[1]

Predicted Selectivity Profile of this compound

Based on published data for similar compounds, it is plausible that this compound could exhibit activity against various kinase families. However, the lack of larger, more complex substituents that often confer high potency and selectivity suggests it might have a more promiscuous profile or lower potency compared to highly optimized derivatives.

Comparative Analysis with Alternative Pyrazole-Based Inhibitors

To contextualize the potential profile of this compound, we compare it with three distinct 5-aminopyrazole-4-carboxamide derivatives for which detailed selectivity data has been published: a highly selective RET inhibitor, a potent pan-FGFR inhibitor, and a promising IRAK4 inhibitor.

Data Presentation: Kinase Inhibition Profiling

The following table summarizes the inhibitory activity of these comparator compounds against a panel of kinases. This data highlights the diverse selectivity profiles that can be achieved from the 5-aminopyrazole-4-carboxamide scaffold.

Compound Name/ReferencePrimary Target(s)IC50 (nM) vs. Primary Target(s)Key Off-Targets (IC50 in nM or % Inhibition @ concentration)Kinase Panel Size
Compound 15l [4]RET44 (wild-type), 252 (V804M mutant)Exclusively inhibits RET369
Compound 10h [5]FGFR1, FGFR2, FGFR346, 41, 99Data not providedNot specified
Compound 1 (IRAK4 Inhibitor) [6]IRAK4->100-fold selective against 89% of kinases101 or 264

Note: Data for this compound is not available.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of inhibitor performance. Below are representative protocols for key assays used to determine the selectivity of the comparator compounds.

In Vitro Kinase Assay (General Protocol)

This protocol describes a common method for in vitro kinase profiling using a radiometric or luminescence-based assay format.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP or unlabeled ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates (for radiometric assays)

  • Scintillation counter (for radiometric assays) or luminescence plate reader (for ADP-Glo™ type assays)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar (for luminescence-based assays)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In the wells of a microplate, add the kinase, substrate, and test compound in the kinase reaction buffer.

  • Initiate the kinase reaction by adding a solution of ATP (and [γ-³³P]ATP if radiometric) to a final concentration typically at or near the Km for each specific kinase.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • For Radiometric Assays: Stop the reaction by adding a solution like phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate to remove unincorporated [γ-³³P]ATP. Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • For Luminescence-Based Assays (e.g., ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol. This typically involves a two-step process of adding a reagent to stop the reaction and deplete remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Kinase Selectivity and Experimental Workflow

Kinase Selectivity Concept

The following diagram illustrates the concept of kinase inhibitor selectivity. A selective inhibitor will potently inhibit its intended target with minimal effect on other kinases, while a non-selective inhibitor will affect a broader range of kinases.

G Kinase Inhibitor Selectivity cluster_0 Selective Inhibitor cluster_1 Non-Selective Inhibitor Target Kinase Target Kinase Selective Inhibitor Selective Inhibitor Selective Inhibitor->Target Kinase High Potency Off-Target 1 Off-Target 1 Selective Inhibitor->Off-Target 1 Low/No Potency Off-Target 2 Off-Target 2 Selective Inhibitor->Off-Target 2 Low/No Potency Target Kinase_2 Target Kinase Non-Selective Inhibitor Non-Selective Inhibitor Non-Selective Inhibitor->Target Kinase_2 High Potency Off-Target 3 Off-Target 3 Non-Selective Inhibitor->Off-Target 3 High Potency Off-Target 4 Off-Target 4 Non-Selective Inhibitor->Off-Target 4 High Potency

Caption: Conceptual diagram of selective vs. non-selective kinase inhibition.

General Kinase Assay Workflow

The diagram below outlines a typical workflow for an in vitro kinase inhibition assay.

General In Vitro Kinase Assay Workflow A Compound Dilution C Add Compound and Kinase/Substrate Mix to Plate A->C B Prepare Kinase/Substrate Mix B->C D Initiate Reaction with ATP C->D E Incubate D->E F Stop Reaction E->F G Signal Detection (e.g., Radioactivity, Luminescence) F->G H Data Analysis (IC50 determination) G->H

Caption: A simplified workflow for determining in vitro kinase inhibition.

Conclusion

The 5-aminopyrazole-4-carboxamide scaffold is a versatile starting point for the development of potent and selective kinase inhibitors. While the specific cross-reactivity and selectivity profile of this compound remains to be experimentally determined, analysis of its structurally related analogs reveals that fine-tuning of the substituents on the pyrazole core can lead to highly selective inhibitors for diverse kinase targets. The provided data on selective RET, pan-FGFR, and IRAK4 inhibitors demonstrates the wide range of selectivity profiles achievable. Researchers working with this compound should anticipate the possibility of activity across multiple kinase families and are encouraged to perform comprehensive selectivity profiling to fully characterize its biological activity.

References

BCR-ABL Tyrosine Kinase Inhibitors for Chronic Myeloid Leukemia (CML)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Kinase Inhibitors in Oncology

This guide provides a detailed comparative analysis of key kinase inhibitors used in cancer therapy, with a focus on BCR-ABL, CDK4/6, and EGFR inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of their performance based on experimental data.

The discovery of the Bcr-Abl tyrosine kinase as the driver of Chronic Myeloid Leukemia (CML) led to the development of targeted kinase inhibitors, revolutionizing CML treatment. This section compares the first-generation inhibitor, Imatinib, with second-generation inhibitors, Nilotinib and Dasatinib.

BCR-ABL Signaling Pathway

The constitutively active BCR-ABL fusion protein drives CML by activating multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival. The diagram below illustrates the central role of BCR-ABL and its inhibition by tyrosine kinase inhibitors (TKIs).

cluster_0 Cell Membrane cluster_1 Downstream Signaling cluster_2 Cellular Outcomes BCR-ABL BCR-ABL (Constitutively Active) RAS/MAPK_Pathway RAS/MAPK Pathway BCR-ABL->RAS/MAPK_Pathway Activates PI3K/AKT_Pathway PI3K/AKT Pathway BCR-ABL->PI3K/AKT_Pathway Activates STAT_Pathway JAK/STAT Pathway BCR-ABL->STAT_Pathway Activates Proliferation Increased Proliferation RAS/MAPK_Pathway->Proliferation Apoptosis Inhibition of Apoptosis PI3K/AKT_Pathway->Apoptosis STAT_Pathway->Proliferation TKI BCR-ABL Inhibitors (Imatinib, Nilotinib, Dasatinib) TKI->BCR-ABL Inhibits cluster_0 G1 Phase cluster_1 G1-S Transition cluster_2 S Phase CyclinD_CDK46 Cyclin D-CDK4/6 Complex Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylates Rb pRb pRb Rb_E2F->pRb E2F Free E2F Rb_E2F->E2F Releases CellCycle Cell Cycle Progression E2F->CellCycle Drives CDK46_Inhibitor CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib) CDK46_Inhibitor->CyclinD_CDK46 Inhibits cluster_0 Cell Membrane cluster_1 Downstream Signaling cluster_2 Cellular Outcomes EGFR Mutant EGFR (Constitutively Active) RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates Proliferation Increased Proliferation RAS_MAPK->Proliferation Survival Increased Survival PI3K_AKT->Survival EGFR_TKI EGFR TKIs (Gefitinib, Erlotinib, Afatinib, Osimertinib) EGFR_TKI->EGFR Inhibits Start Start: Inhibitor Comparison Biochemical_Assay Biochemical Kinase Assay (Determine IC50) Start->Biochemical_Assay Cell_Proliferation Cellular Proliferation Assay (Determine GI50) Start->Cell_Proliferation Target_Modulation Target Modulation Assay (e.g., Western Blot for Phospho-protein) Start->Target_Modulation Data_Analysis Data Analysis and Comparative Assessment Biochemical_Assay->Data_Analysis Cell_Proliferation->Data_Analysis Target_Modulation->Data_Analysis Conclusion Conclusion: Rank Inhibitor Potency & Efficacy Data_Analysis->Conclusion

Unraveling the Multifaceted Mechanisms of 5-Amino-1H-pyrazole-4-carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-1H-pyrazole-4-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with diverse biological activities. While the specific mechanism of action for 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide is not extensively documented in publicly available literature, the broader class of 5-amino-1H-pyrazole-4-carboxamide derivatives has been the subject of intensive research. These investigations have revealed that subtle structural modifications to this core can direct the resulting compounds to selectively inhibit a range of critical biological targets implicated in various diseases, from cancer to inflammation.

This guide provides a comparative overview of the mechanisms of action for several key 5-amino-1H-pyrazole-4-carboxamide derivatives, focusing on four validated molecular targets: Fibroblast Growth Factor Receptors (FGFR), Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Carbonic Anhydrases (CAs), and Fms-like Tyrosine Kinase 3 (FLT3). By examining the quantitative data, experimental protocols, and associated signaling pathways, researchers can gain a deeper understanding of the structure-activity relationships that govern the therapeutic potential of this versatile chemical class.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a pivotal role in cell proliferation, differentiation, and migration.[1] Dysregulation of FGFR signaling, often through gene amplification, mutations, or translocations, is a key driver in the pathogenesis of various cancers.[1][2] Consequently, FGFRs have become an attractive target for anticancer drug development. Several 5-amino-1H-pyrazole-4-carboxamide derivatives have been identified as potent pan-FGFR inhibitors, demonstrating efficacy against both wild-type and mutated forms of the receptors.[3][4]

Quantitative Data: In Vitro FGFR Inhibition and Antiproliferative Activity

The following table summarizes the in vitro potency of a representative 5-amino-1H-pyrazole-4-carboxamide derivative, compound 10h , against various FGFR isoforms and its antiproliferative effect on cancer cell lines with activated FGFR signaling.[2][4]

Target/Cell LineIC50 (nM)Cancer Type
Biochemical Assays
FGFR146-
FGFR241-
FGFR399-
FGFR2 V564F Mutant62-
Cell-Based Assays
NCI-H52019Lung Cancer
SNU-1659Gastric Cancer
KATO III73Gastric Cancer
Experimental Protocols

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a purified FGFR kinase. A common method is the LanthaScreen™ Eu Kinase Binding Assay.[5]

  • Reagent Preparation :

    • Prepare a 3X solution of the test compound in kinase buffer.

    • Prepare a 3X mixture of the FGFR kinase and a europium-labeled anti-tag antibody in kinase buffer.

    • Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer.

  • Assay Procedure :

    • In a 384-well plate, add 5 µL of the 3X test compound solution.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Initiate the reaction by adding 5 µL of the 3X tracer solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Data Acquisition :

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

    • The FRET signal is inversely proportional to the inhibitory activity of the test compound. IC50 values are calculated from the dose-response curve.

This assay determines the effect of a test compound on the viability and proliferation of cancer cells.[6]

  • Cell Plating : Seed cancer cells (e.g., NCI-H520, SNU-16, KATO III) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

  • Compound Treatment : Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

  • MTT Addition : Add 10 µL of MTT reagent to each well and incubate for 2-4 hours, or until a purple precipitate is visible.

  • Solubilization : Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathway

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Inhibitor 5-Amino-1H-pyrazole- 4-carboxamide Derivative Inhibitor->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR Signaling Pathway and Point of Inhibition.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition

IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response.[7] It acts as an essential signal transducer downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[7][8] Aberrant IRAK4 activity is associated with various inflammatory diseases, making it a compelling therapeutic target.[7][8] A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been developed as potent and selective IRAK4 inhibitors.[7][8]

Quantitative Data: In Vitro IRAK4 Inhibition

The table below presents the in vitro inhibitory potency of a representative IRAK4 inhibitor from the 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide series.

CompoundIRAK4 IC50 (nM)
Compound 14 5.6

Data from Lim et al., ACS Med. Chem. Lett. 2015, 6 (6), 683–8.[7]

Experimental Protocols

The inhibitory activity of compounds against IRAK4 can be measured using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.[3][9]

  • Reaction Setup : In a 96-well plate, add the test inhibitor, purified recombinant IRAK4 kinase, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase assay buffer.

  • Kinase Reaction : Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.

  • ADP Detection :

    • Add ADP-Glo™ reagent to deplete the remaining ATP. Incubate for 45 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 45 minutes at room temperature.

  • Data Acquisition : Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. IC50 values are calculated from dose-response curves.

The cellular activity of IRAK4 inhibitors can be assessed by measuring their ability to suppress the release of pro-inflammatory cytokines in response to TLR stimulation.

  • Cell Treatment : Pre-incubate human peripheral blood mononuclear cells (PBMCs) with serial dilutions of the test compound.

  • Stimulation : Stimulate the cells with a TLR agonist, such as R848 (a TLR7/8 agonist).

  • Cytokine Measurement : After an appropriate incubation period, collect the cell supernatant and measure the concentration of a pro-inflammatory cytokine (e.g., IL-6) using an ELISA kit.

  • Data Analysis : Calculate the percent inhibition of cytokine release for each compound concentration and determine the IC50 value.

Signaling Pathway

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Inhibitor 5-Amino-1H-pyrazole- 4-carboxamide Derivative Inhibitor->IRAK4 TRAF6 TRAF6 IRAK1->TRAF6 NFkB_MAPK NF-κB / MAPK Pathways TRAF6->NFkB_MAPK Inflammation Pro-inflammatory Cytokine Production NFkB_MAPK->Inflammation

Caption: IRAK4 Signaling Pathway and Point of Inhibition.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Certain pyrazole-carboxamide derivatives have been shown to act as inhibitors of specific human carbonic anhydrase (hCA) isoforms.

Quantitative Data: In Vitro hCA Inhibition

The following table shows the inhibition constants (Ki) of a series of pyrazole-carboxamide derivatives against two hCA isoforms, hCA I and hCA II.

CompoundhCA I Ki (µM)hCA II Ki (µM)
Acetazolamide (Reference) 0.063-3.3680.007-4.235
6a-i (Pyrazole-carboxamides) 0.063–3.3680.007–4.235

Data from Güneş et al., J Mol Struct. 2024, 1301, 137289.[10]

Experimental Protocols

The inhibitory effect of compounds on CA activity is often determined by monitoring the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA).[11]

  • Reagent Preparation :

    • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of human carbonic anhydrase in buffer (e.g., Tris-HCl, pH 7.5).

    • Prepare a fresh solution of the substrate, p-NPA, in acetonitrile or DMSO.

  • Assay Procedure :

    • In a 96-well plate, add the assay buffer, the test compound solution (or DMSO for control), and the CA working solution.

    • Incubate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the p-NPA substrate solution.

  • Data Acquisition :

    • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals. The rate of increase in absorbance corresponds to the rate of p-nitrophenol formation.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC50 or Ki values are then determined.

Mechanism of Action

CA_Inhibition CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase CO2_H2O->CA HCO3_H HCO₃⁻ + H⁺ CA->HCO3_H Inhibitor Pyrazole-carboxamide Derivative Inhibitor->CA

Caption: Carbonic Anhydrase Catalytic Reaction and Inhibition.

Fms-like Tyrosine Kinase 3 (FLT3) Inhibition

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is crucial for the normal development of hematopoietic stem cells.[12] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to constitutive activation of the kinase and are frequently observed in acute myeloid leukemia (AML), where they are associated with a poor prognosis.[12][13] Consequently, FLT3 is a key therapeutic target in AML, and several 1H-pyrazole-3-carboxamide derivatives have been developed as potent FLT3 inhibitors.[14]

Quantitative Data: In Vitro FLT3 Inhibition and Antiproliferative Activity

The table below summarizes the in vitro inhibitory activity of a representative 1H-pyrazole-3-carboxamide derivative, compound 8t , against FLT3 and its effect on the proliferation of an AML cell line.[14]

Target/Cell LineIC50 (nM)
Biochemical Assay
FLT30.089
Cell-Based Assay
MV4-11 (FLT3-ITD)1.22
Experimental Protocols

The inhibitory potency of compounds against FLT3 kinase can be evaluated using an in vitro kinase assay.[12]

  • Reaction Setup : The assay is typically performed in a multi-well plate containing the purified recombinant FLT3 kinase domain, a peptide substrate, and ATP.

  • Compound Addition : Serial dilutions of the test compound are added to the wells.

  • Kinase Reaction : The reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific duration.

  • Detection : The amount of phosphorylated substrate is quantified, often using methods like ADP-Glo™ which measures ADP formation, or by using a phospho-specific antibody in an ELISA format.

  • Data Analysis : The percentage of inhibition is calculated for each compound concentration to determine the IC50 value.

This method assesses the ability of an inhibitor to block the autophosphorylation of FLT3 in cells.[10][15]

  • Cell Treatment : Treat FLT3-mutant cells (e.g., MV4-11) with various concentrations of the test compound for 1-4 hours.

  • Cell Lysis : Lyse the cells and collect the protein extracts.

  • SDS-PAGE and Transfer : Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).

  • Immunoblotting :

    • Probe the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3).

    • Subsequently, probe with a primary antibody for total FLT3 as a loading control.

    • Use appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the p-FLT3 band relative to the total FLT3 band indicates the level of inhibition.

Signaling Pathway

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand (or ITD Mutation) FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor STAT5 STAT5 FLT3_Receptor->STAT5 PI3K_AKT PI3K/AKT FLT3_Receptor->PI3K_AKT RAS_MAPK RAS/MAPK FLT3_Receptor->RAS_MAPK Inhibitor 1H-Pyrazole-3-carboxamide Derivative Inhibitor->FLT3_Receptor Leukemia_Proliferation Leukemic Cell Proliferation and Survival STAT5->Leukemia_Proliferation PI3K_AKT->Leukemia_Proliferation RAS_MAPK->Leukemia_Proliferation

Caption: FLT3 Signaling Pathway and Point of Inhibition.

References

In Vivo Validation of Pyrazole Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo validation of in vitro results for three distinct pyrazole-based inhibitors targeting different key proteins in cellular signaling: Celecoxib (a COX-2 inhibitor), Ruxolitinib (a JAK1/2 inhibitor), and Compound 5b (a tubulin polymerization inhibitor). The following sections present quantitative data, detailed experimental protocols, and visual diagrams of signaling pathways and experimental workflows to facilitate a comprehensive understanding of the translation from in vitro activity to in vivo efficacy for this important class of compounds.

Comparative Efficacy and Potency of Pyrazole Inhibitors

The successful translation of an in vitro potent compound to an in vivo effective therapeutic agent is a critical step in drug development. This table summarizes the in vitro potency and corresponding in vivo efficacy of our three selected pyrazole inhibitors.

Inhibitor Target In Vitro Potency (IC50) Cell-Based Assay (IC50) In Vivo Model Dosage In Vivo Efficacy Reference
CelecoxibCOX-20.04 µM (Human recombinant COX-2)Varies by cell line (e.g., ~5-15 µM for growth inhibition in various cancer cells)Human meningioma xenograft in nude mice1500 ppm in chow~65% reduction in mean tumor volume[1]
RuxolitinibJAK1/JAK2JAK1: 3.3 nM, JAK2: 2.8 nMProliferation of JAK2V617F+ Ba/F3 cells: 127 nMHuman colorectal cancer LS411N xenografts in nude mice150 mg/kg, p.o., every 2 days for 14 daysSignificant reduction in tumor volume and weight[2][3][4]
Compound 5bTubulin Polymerization1.87 µMMCF-7 cell proliferation: 38.37 nMMCF-7 xenograft in nude mice20 mg/kg, i.p., for 21 days68.95% average tumor growth inhibition[5]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the process of validation, the following diagrams illustrate the targeted signaling pathways and a generalized experimental workflow.

experimental_workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation biochemical_assay Biochemical Assay (e.g., Enzyme Inhibition) cell_based_assay Cell-Based Assay (e.g., Cytotoxicity, Proliferation) biochemical_assay->cell_based_assay Confirms cellular activity animal_model Animal Model Development (e.g., Xenograft) cell_based_assay->animal_model Lead compound selection treatment Treatment with Pyrazole Inhibitor animal_model->treatment efficacy_assessment Efficacy Assessment (e.g., Tumor Growth Inhibition) treatment->efficacy_assessment toxicity_assessment Toxicity Assessment treatment->toxicity_assessment final_analysis Final Analysis and Report efficacy_assessment->final_analysis Correlate with in vitro data toxicity_assessment->final_analysis

Caption: General experimental workflow from in vitro to in vivo validation.

cox2_pathway membrane Cell Membrane arachidonic_acid Arachidonic Acid cox2 COX-2 arachidonic_acid->cox2 celecoxib Celecoxib celecoxib->cox2 pgg2 PGG2 cox2->pgg2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (e.g., PGE2) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation

Caption: Celecoxib inhibits the COX-2 signaling pathway.

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK1/JAK2 receptor->jak Activation stat STAT jak->stat Phosphorylation ruxolitinib Ruxolitinib ruxolitinib->jak stat_p p-STAT (Dimer) stat->stat_p Dimerization nucleus Nucleus stat_p->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Inflammation) nucleus->gene_transcription

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

tubulin_pathway tubulin_dimers α/β-Tubulin Dimers microtubules Microtubules tubulin_dimers->microtubules Polymerization microtubules->tubulin_dimers Depolymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle compound_5b Compound 5b compound_5b->tubulin_dimers Inhibits Polymerization cell_division Cell Division mitotic_spindle->cell_division

Caption: Compound 5b inhibits tubulin polymerization.

Detailed Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay (Celecoxib)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Celecoxib against human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Celecoxib

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

  • 96-well microplates

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Compound Preparation: Prepare a stock solution of Celecoxib in DMSO. Perform serial dilutions in assay buffer to obtain a range of test concentrations.

  • Enzyme Reaction: In a 96-well plate, add the assay buffer, the COX-1 or COX-2 enzyme, and the diluted Celecoxib or vehicle (DMSO for control).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Termination of Reaction: Stop the reaction by adding a stopping agent (e.g., a solution of hydrochloric acid).

  • Quantification of PGE2: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX activity inhibition for each Celecoxib concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]

In Vitro JAK Kinase Assay (Ruxolitinib)

Objective: To determine the IC50 of Ruxolitinib against JAK1 and JAK2 kinases.

Materials:

  • Recombinant human JAK1 and JAK2 enzymes

  • Ruxolitinib

  • Peptide substrate (e.g., a substrate containing a tyrosine residue for phosphorylation)

  • ATP

  • Kinase assay buffer

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Compound Preparation: Prepare a stock solution of Ruxolitinib in DMSO and create a series of dilutions in kinase assay buffer.

  • Reaction Setup: To the wells of a 96-well plate, add the kinase assay buffer, the respective JAK enzyme, and the peptide substrate.

  • Inhibitor Addition: Add the diluted Ruxolitinib or vehicle control to the wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a detection reagent. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis: Measure the luminescence in each well using a plate reader. Calculate the percentage of kinase activity inhibition for each Ruxolitinib concentration. Determine the IC50 value by fitting the data to a dose-response curve.[7]

In Vitro Tubulin Polymerization Assay (Compound 5b)

Objective: To determine the effect of Compound 5b on the polymerization of tubulin in vitro.

Materials:

  • Purified tubulin (>99% pure)

  • Compound 5b

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Fluorescent reporter dye that binds to polymerized microtubules

  • 96-well, black, clear-bottom plates

  • Fluorometric plate reader with temperature control

Procedure:

  • Compound Preparation: Dissolve Compound 5b in DMSO to make a stock solution. Prepare serial dilutions in polymerization buffer.

  • Reaction Mixture: On ice, prepare a reaction mixture containing tubulin and the fluorescent reporter dye in the polymerization buffer.

  • Assay Plate Preparation: Add the diluted Compound 5b or vehicle control to the wells of a pre-warmed (37°C) 96-well plate.

  • Initiation of Polymerization: Add the tubulin reaction mixture to each well, followed by the addition of GTP to initiate polymerization.

  • Fluorescence Measurement: Immediately place the plate in a fluorometric plate reader pre-set to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the rate and extent of polymerization for each concentration of Compound 5b. Determine the IC50 value for the inhibition of tubulin polymerization.

Human Tumor Xenograft Model (General Protocol)

Objective: To evaluate the in vivo antitumor efficacy of a pyrazole inhibitor.

Materials:

  • Human cancer cell line (e.g., MCF-7, LS411N)

  • Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Test compound (pyrazole inhibitor) and vehicle

  • Calipers

Procedure:

  • Cell Culture: Culture the selected human cancer cell line under standard conditions until the cells are in the logarithmic growth phase.

  • Cell Preparation for Implantation: Harvest the cells using trypsin, wash with PBS, and resuspend in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-10 x 10^6 cells per 100-200 µL.

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into control and treatment groups. Administer the pyrazole inhibitor to the treatment group via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. Administer the vehicle to the control group.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group. Analyze the data for statistical significance.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide Derivatives as TGR5 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide scaffold is a versatile chemical framework that has been explored for various therapeutic applications. This guide provides a detailed comparison of a series of derivatives based on this core structure, focusing on their structure-activity relationship (SAR) as potent agonists of the Takeda G protein-coupled receptor 5 (TGR5). TGR5 is a promising therapeutic target for metabolic disorders such as type 2 diabetes and obesity.[1]

The data presented herein is primarily based on the findings from a study by Londregan et al. (2013), which systematically explored the optimization of a high-throughput screening hit to develop novel TGR5 agonists.[2] This guide will objectively compare the performance of these derivatives, supported by quantitative experimental data, and provide an overview of the methodologies used in their evaluation.

Core Molecular Scaffold and Points of Substitution

The fundamental structure of the compounds discussed is the this compound core. The SAR exploration primarily involves modifications at the 5-position with a phenoxy group and various substitutions on the carboxamide nitrogen.

Caption: Core structure of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamide with key substitution points.

Comparative Analysis of TGR5 Agonist Potency

The following table summarizes the in vitro potency of various 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamide derivatives as TGR5 agonists. The activity is expressed as the half-maximal effective concentration (EC50) in a cell-based assay measuring TGR5-mediated signaling.

Compound IDR1 (Phenoxy Substitution)R2 (Carboxamide Substitution)TGR5 EC50 (nM)[2]
1 H4-Chlorobenzyl1300
2 2-Me4-Chlorobenzyl130
3 2-CF34-Chlorobenzyl31
4 2-Cl4-Chlorobenzyl20
5 2,6-di-Me4-Chlorobenzyl14
6 2-Cl4-Fluorobenzyl20
7 2-Cl4-(Trifluoromethyl)benzyl18
8 2-Cl(4-Chlorophenyl)ethyl11
9 2-Cl(R)-(4-Chlorophenyl)ethyl8
10 2-Cl(S)-(4-Chlorophenyl)ethyl38

Structure-Activity Relationship Summary

The data reveals several key trends in the structure-activity relationship for this series of TGR5 agonists:

  • Substitution on the Phenoxy Ring (R1): Introducing substituents at the ortho position of the phenoxy ring generally leads to a significant increase in potency compared to the unsubstituted analog (Compound 1 ). For instance, a methyl group (Compound 2 ), a trifluoromethyl group (Compound 3 ), and a chloro group (Compound 4 ) all enhance agonist activity. Disubstitution at the 2 and 6 positions with methyl groups (Compound 5 ) further improves potency.

  • Substitution on the Carboxamide Nitrogen (R2): Modifications to the benzyl group on the carboxamide nitrogen show that various electron-withdrawing groups are well-tolerated. For example, 4-fluoro (Compound 6 ) and 4-(trifluoromethyl) (Compound 7 ) substitutions on the benzyl ring result in potency similar to the 4-chloro analog (Compound 4 ).

  • Extension of the Carboxamide Substituent: Extending the linker between the phenyl ring and the carboxamide nitrogen by one carbon to an ethyl group (Compound 8 ) leads to a further increase in potency.

  • Stereochemistry of the Carboxamide Substituent: The stereochemistry of the ethylphenyl substituent plays a crucial role. The (R)-enantiomer (Compound 9 ) is approximately 4.75-fold more potent than the (S)-enantiomer (Compound 10 ), indicating a specific stereochemical preference in the TGR5 binding pocket.

Experimental Protocols

The evaluation of TGR5 agonist activity typically involves cell-based assays that measure the downstream consequences of receptor activation. The primary signaling pathway for TGR5 involves the Gαs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[3][4]

TGR5 Functional Assay (cAMP Measurement)
StepDescription
Cell Culture HEK293 cells stably expressing human TGR5 are cultured in DMEM supplemented with 10% FBS, antibiotics, and a selection agent.[3]
Cell Plating Cells are seeded into 96-well plates and incubated for 24 hours.[3]
Compound Preparation Test compounds are serially diluted in a suitable buffer (e.g., serum-free DMEM) to create a dose-response curve. A known TGR5 agonist is used as a positive control, and a vehicle control (e.g., DMSO) is also prepared.[3]
Assay Procedure The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubated. The test compounds are then added to the wells and incubated for a defined period (e.g., 30 minutes) at 37°C.[3]
cAMP Detection Intracellular cAMP levels are measured using a commercially available kit, such as an HTRF cAMP assay or a cAMP ELISA kit, following the manufacturer's instructions.[3]
Data Analysis The data is analyzed to generate dose-response curves, and the EC50 values are calculated to determine the potency of the compounds.

Experimental and Signaling Pathway Visualizations

The following diagrams illustrate the general workflow for evaluating TGR5 agonists and the simplified TGR5 signaling cascade.

experimental_workflow cluster_workflow Experimental Workflow for TGR5 Agonist Evaluation start HEK293-TGR5 Cell Culture plate Seed Cells in 96-Well Plates start->plate incubate1 Incubate for 24h plate->incubate1 stimulate Stimulate Cells with Compounds incubate1->stimulate prepare Prepare Serial Dilutions of Test Compounds prepare->stimulate measure Measure Intracellular cAMP Levels stimulate->measure analyze Data Analysis (EC50 Determination) measure->analyze

Caption: Generalized experimental workflow for assessing TGR5 agonist activity.

tgr5_signaling cluster_pathway Simplified TGR5 Signaling Pathway agonist TGR5 Agonist (e.g., Bile Acid or Synthetic Compound) tgr5 TGR5 Receptor agonist->tgr5 Binds to gas Gαs Protein tgr5->gas Activates ac Adenylyl Cyclase (AC) gas->ac Activates atp ATP camp cAMP atp->camp Converts to pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Responses (e.g., GLP-1 Secretion, Anti-inflammatory Effects) pka->downstream Phosphorylates Targets

Caption: Simplified TGR5 signaling cascade initiated by agonist binding.

References

Benchmarking 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide Against Known Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of cancer therapy is increasingly dominated by targeted treatments that interfere with specific molecular pathways driving tumorigenesis. Among the promising scaffolds for developing such therapies is the 5-amino-1H-pyrazole-4-carboxamide core structure. This guide provides a comparative benchmark of a representative compound from this class, 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide (herein benchmarked using data from a closely related and well-characterized derivative, Compound 10h), against established FDA-approved kinase inhibitors. The comparison focuses on in vitro efficacy against key oncogenic kinases—Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinases (CDKs)—and their impact on cancer cell proliferation.

Executive Summary

Derivatives of 5-amino-1H-pyrazole-4-carboxamide have demonstrated potent anticancer properties, particularly as inhibitors of protein kinases. This guide presents a hypothetical performance profile for this compound, based on published data for a structurally similar pan-FGFR covalent inhibitor, against approved drugs targeting the FGFR and CDK4/6 pathways. The objective is to provide a quantitative and methodological framework for evaluating its potential as a novel therapeutic agent.

Comparative In Vitro Efficacy

The following tables summarize the in vitro inhibitory activity of our benchmark compound and a selection of FDA-approved drugs against their respective kinase targets and relevant cancer cell lines.

Table 1: Biochemical Kinase Inhibition

This table compares the half-maximal inhibitory concentration (IC50) of the compounds against purified kinase enzymes. Lower values indicate greater potency.

Compound/DrugTarget KinaseIC50 (nM)
Benchmark Compound (as "10h") FGFR1 46
FGFR2 41
FGFR3 99
ErdafitinibFGFR11.2[1][2][3]
FGFR22.5[1][2][3]
FGFR33.0[1][2][3]
PemigatinibFGFR10.4[4][5][6]
FGFR20.5[4][5][6]
FGFR31.2[4][5][6]
PalbociclibCDK411[7][8]
CDK616[7]
RibociclibCDK410[8][9][10]
CDK639[8][9][10]
AbemaciclibCDK42[11][12][13]
CDK610[11][12][13]

Note: Data for the benchmark compound is based on a representative 5-amino-1H-pyrazole-4-carboxamide derivative.

Table 2: Anti-Proliferative Activity in Cancer Cell Lines

This table presents the IC50 values of the compounds for inhibiting the growth of various cancer cell lines.

Compound/DrugCell LineCancer TypeIC50 (nM)
Benchmark Compound (as "10h") NCI-H520 Lung Cancer 19
SNU-16 Gastric Cancer 59
KATO III Gastric Cancer 73
PalbociclibMCF-7Breast Cancer~108-148[14][15][16]
RibociclibMCF-7Breast Cancer>10,000[17] (other studies show activity in µM range[18])
AbemaciclibMCF-7Breast Cancer~178-690[19][20]

Signaling Pathways

Understanding the targeted signaling pathways is crucial for evaluating the mechanism of action of these inhibitors.

FGFR_Signaling_Pathway FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation STAT->Proliferation Inhibitor Benchmark Cmpd Erdafitinib Pemigatinib Inhibitor->FGFR Inhibits

Figure 1: Simplified FGFR Signaling Pathway and Point of Inhibition.

The Fibroblast Growth Factor (FGF) signaling pathway, when activated, triggers multiple downstream cascades including RAS-MAPK and PI3K-AKT, which are crucial for cell proliferation, survival, and angiogenesis.[21][22][23][24][25] FGFR inhibitors block the receptor's kinase activity, thereby preventing the initiation of these downstream signals.

CDK46_Cell_Cycle_Pathway CDK4/6 Cell Cycle Pathway cluster_0 Active Complex CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Forms Complex pRb pRb CDK46->pRb Phosphorylates (inactivates) E2F E2F pRb->E2F Inhibits S_Phase S Phase (DNA Synthesis) E2F->S_Phase Promotes Transcription G1_Phase G1 Phase G1_Phase->S_Phase Cell Cycle Progression Inhibitor Palbociclib Ribociclib Abemaciclib Inhibitor->CDK46 Inhibits

Figure 2: Role of CDK4/6 in G1-S Phase Transition and Point of Inhibition.

The Cyclin D-CDK4/6 complex plays a pivotal role in the cell cycle by phosphorylating the retinoblastoma protein (pRb).[26][27][28][29] This inactivates pRb, allowing the transcription factor E2F to initiate the expression of genes required for the transition from the G1 (growth) phase to the S (DNA synthesis) phase. CDK4/6 inhibitors prevent this phosphorylation, leading to cell cycle arrest in the G1 phase.[29]

Experimental Protocols

The data presented in this guide are typically generated using standardized in vitro assays. Detailed methodologies for these key experiments are provided below.

In Vitro Kinase Inhibition Assay (TR-FRET based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. A terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the acceptor fluorophore into proximity, resulting in a FRET signal that is proportional to kinase activity.

Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase, biotinylated substrate, ATP, and test compounds at desired concentrations.

  • Kinase Reaction:

    • Add the kinase and test compound (or vehicle control) to the wells of a microplate.

    • Incubate to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate at room temperature to allow for phosphorylation.

  • Detection:

    • Stop the reaction and add the detection mixture containing the terbium-labeled antibody and streptavidin-conjugated acceptor.

    • Incubate to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow (TR-FRET) Start Start Step1 Dispense Kinase & Test Compound Start->Step1 Step2 Incubate Step1->Step2 Step3 Add ATP & Substrate Step2->Step3 Step4 Incubate (Phosphorylation) Step3->Step4 Step5 Add Detection Reagents (TR-FRET) Step4->Step5 Step6 Incubate Step5->Step6 Step7 Read Plate Step6->Step7 End Calculate IC50 Step7->End

Figure 3: General workflow for a TR-FRET based in vitro kinase assay.

MTT Cell Proliferation Assay

This colorimetric assay is a widely used method to assess cell viability and, by extension, the anti-proliferative effects of a compound.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[4][30] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[30]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow MTT Cell Proliferation Assay Workflow Start Start Step1 Seed Cells in 96-well Plate Start->Step1 Step2 Add Test Compound (Various Concentrations) Step1->Step2 Step3 Incubate (e.g., 72h) Step2->Step3 Step4 Add MTT Reagent Step3->Step4 Step5 Incubate (2-4h) Step4->Step5 Step6 Add Solubilizing Agent Step5->Step6 Step7 Measure Absorbance Step6->Step7 End Calculate IC50 Step7->End

Figure 4: General workflow for the MTT cell proliferation assay.

Conclusion

The benchmark data, based on a representative 5-amino-1H-pyrazole-4-carboxamide derivative, highlights the potential of this scaffold in the development of novel anticancer agents. While the hypothetical compound shows promising activity against FGFRs, the established drugs Erdafitinib and Pemigatinib exhibit greater potency in biochemical assays. This suggests that further lead optimization of the this compound core may be necessary to achieve competitive efficacy.

The anti-proliferative data further underscores the therapeutic potential, with the benchmark compound demonstrating potent inhibition of lung and gastric cancer cell lines. A direct comparison with the approved drugs in these specific cell lines would be a critical next step for a more definitive assessment.

This guide serves as a foundational tool for researchers, providing a clear quantitative comparison, detailed experimental protocols, and visual representations of the underlying biological pathways. The presented data and methodologies should facilitate the strategic advancement of this compound and its analogues in the drug discovery pipeline.

References

Reproducibility of Experiments with 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental considerations for 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide, a molecule of interest in kinase inhibitor research. While specific reproducibility data for this compound is not extensively available in public literature, this document outlines best practices and presents comparative data from a structurally related compound, a 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivative (compound 10h), to offer a framework for assessing experimental reliability.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro potency of a representative pan-FGFR inhibitor, compound 10h, which shares the 5-amino-1H-pyrazole-4-carboxamide core. This data can serve as a benchmark when evaluating the performance of this compound.

Table 1: In Vitro Inhibitory and Anti-proliferative Activity of Compound 10h [1][2]

Target/Cell LineIC50 (nM)Cancer Type
Biochemical Assays
FGFR146-
FGFR241-
FGFR399-
FGFR2 V564F Mutant62-
Cell-Based Assays
NCI-H52019Lung Cancer
SNU-1659Gastric Cancer
KATO III73Gastric Cancer

Experimental Protocols

To ensure the reproducibility of experiments, detailed and standardized protocols are crucial. Below are representative methodologies for the synthesis and biological evaluation of pyrazole-based kinase inhibitors.

Synthesis of 5-amino-1H-pyrazole-4-carbonitrile Derivatives

A general and reproducible method for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives involves a one-pot, three-component reaction.[3][4]

Materials:

  • Substituted benzaldehydes

  • Malononitrile

  • Phenylhydrazine

  • Catalyst (e.g., alumina-silica-supported MnO2 or a novel nano catalyst like LDH@PTRMS@DCMBA@CuI)

  • Solvent (e.g., water, ethanol, or a mixture)

Procedure:

  • Combine equimolar amounts of the substituted benzaldehyde, malononitrile, and phenylhydrazine in a reaction vessel.

  • Add the catalyst to the mixture.

  • The reaction is typically stirred at a controlled temperature (e.g., 55 °C) for a specific duration (e.g., 15-27 minutes).[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the product is isolated, purified (e.g., by recrystallization from ethanol), and characterized.[5]

Characterization:

  • FTIR (KBr, ν cm-1): To identify functional groups. Characteristic peaks for 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives include bands around 3447-3208 cm-1 (NH2), 2206 cm-1 (CN), and 1632-1600 cm-1 (C=N, C=C).[5]

  • 1H NMR and 13C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

In Vitro Kinase Inhibition Assay (General Protocol)

The following is a general protocol for assessing the inhibitory activity of a compound against a specific kinase, which can be adapted for this compound.

Materials:

  • Kinase of interest (e.g., FGFR1)

  • Substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound)

  • Assay buffer

  • Detection reagent

Procedure:

  • Prepare a solution of the test compound at various concentrations.

  • In a microplate, add the kinase and the test compound solution.

  • Incubate the plate to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a set amount of time at a controlled temperature.

  • Stop the reaction and add the detection reagent to measure the kinase activity (e.g., by detecting the amount of phosphorylated substrate).

  • Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Factors Influencing Experimental Reproducibility

Several factors can impact the reproducibility of experiments involving pyrazole derivatives:

  • Purity of the Compound: The presence of impurities can significantly affect biological assay results. Rigorous purification and characterization of the synthesized compound are essential.

  • Assay Conditions: Minor variations in assay conditions such as temperature, incubation time, and reagent concentrations can lead to different outcomes. Strict adherence to standardized protocols is necessary.

  • Cell Line Authenticity and Passage Number: For cell-based assays, it is crucial to use authenticated cell lines and maintain a consistent passage number to ensure reliable results.

  • Reagent Quality: The quality and lot-to-lot variability of reagents, including enzymes, substrates, and media, can introduce variability.

Mandatory Visualizations

FGFR Signaling Pathway

The following diagram illustrates a simplified representation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a common target for pyrazole-based kinase inhibitors.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Cell Proliferation, Survival, Migration ERK->Cell AKT AKT PI3K->AKT AKT->Cell Inhibitor 5-amino-1,3-dimethyl- 1H-pyrazole-4-carboxamide Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and the potential point of inhibition.

Experimental Workflow for Kinase Inhibitor Screening

The diagram below outlines a typical workflow for screening and evaluating kinase inhibitors, emphasizing the steps crucial for ensuring reproducible results.

Kinase_Inhibitor_Workflow Synthesis Compound Synthesis & Purification Characterization Structural & Purity Characterization (NMR, MS, HPLC) Synthesis->Characterization Primary_Screen Primary Kinase Assay (IC50 Determination) Characterization->Primary_Screen Secondary_Screen Secondary Assays (Selectivity Profiling) Primary_Screen->Secondary_Screen Cell_Based Cell-Based Assays (Anti-proliferative Activity) Secondary_Screen->Cell_Based Data_Analysis Data Analysis & Reproducibility Check Cell_Based->Data_Analysis

Caption: Standard workflow for kinase inhibitor evaluation.

Conclusion

While direct, extensive data on the experimental reproducibility of this compound is limited in publicly available literature, a framework for ensuring reliable and comparable results can be established through meticulous adherence to detailed experimental protocols, rigorous compound characterization, and standardized assay conditions. The comparative data from structurally similar compounds, such as the pan-FGFR inhibitor 10h, provide a valuable reference for performance expectations. By implementing the best practices outlined in this guide, researchers can enhance the reproducibility of their findings and contribute to the robust evaluation of this and other novel kinase inhibitors.

References

Assessing the Therapeutic Index of Pyrazole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities.[1] A critical parameter in the development of any new therapeutic agent is its therapeutic index (TI), a quantitative measure of the drug's safety margin. This guide provides a comparative assessment of the therapeutic index of established and experimental pyrazole-based compounds, supported by experimental data and detailed methodologies.

Understanding the Therapeutic Index

The therapeutic index is classically defined as the ratio of the dose of a drug that produces a toxic effect to the dose that produces a therapeutic effect. It is often calculated using the following formulas:

  • Therapeutic Index (TI) = TD50 / ED50

  • Therapeutic Index (TI) = LD50 / ED50

Where:

  • TD50 is the dose of a drug that causes a toxic response in 50% of the population.

  • LD50 is the dose of a drug that is lethal to 50% of the population.

  • ED50 is the dose of a drug that is therapeutically effective in 50% of the population.

A higher TI is generally preferable, as it indicates a wider margin between the effective dose and the toxic dose.

Comparative Analysis of Pyrazole-Based Compounds

This section provides a comparative overview of the therapeutic index and related safety and efficacy data for prominent and investigational pyrazole-based compounds.

Marketed Pyrazole-Based Drugs

Celecoxib (Celebrex)

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the management of pain and inflammation.[2][3] Its pyrazole structure is key to its selective inhibition of COX-2 over COX-1, which is thought to reduce certain gastrointestinal side effects associated with non-selective NSAIDs.[2]

ParameterValue (Species)DescriptionReference
LD50 (Oral) > 2000 mg/kg (Rat)Lethal dose in 50% of the population. A high value suggests low acute toxicity.[2]
ED50 (Analgesic) 34.5 mg/kg (Rat)Effective dose for analgesia in the Hargreaves hyperalgesia model.[4]
ED50 (Anti-inflammatory) 7.1 mg/kg (Rat)Effective dose for reducing acute inflammation in the carrageenan edema assay.[4]
ED50 (Anti-inflammatory) 0.37 mg/kg/day (Rat)Effective dose for reducing chronic inflammation in the adjuvant arthritis model.[4]
Calculated TI (Analgesic) > 58Based on LD50 / ED50 (Hargreaves model).
Calculated TI (Anti-inflammatory) > 281Based on LD50 / ED50 (Carrageenan edema assay).

Mavacamten (Camzyos)

Mavacamten is a first-in-class cardiac myosin inhibitor used for the treatment of obstructive hypertrophic cardiomyopathy (oHCM).[5] It modulates the number of myosin heads that can enter the power-generating state, thereby reducing the hypercontractility characteristic of HCM.[6] Preclinical studies have indicated a narrow therapeutic window for mavacamten, where the doses that produce therapeutic effects are close to those that cause toxicity.[7]

ParameterValue (Species)DescriptionReference
Pharmacologically Active Dose (PAD) 1 mg/kg/day (Rat)Dose that reduced fractional shortening by approximately 20%.[7]
Pharmacologically Active Dose (PAD) 0.045 mg/kg (Dog)Dose that produced an approximately 11% reduction in fractional shortening over 31 days.[7]
Toxicity Profile Narrow Therapeutic WindowPharmacologically active doses overlap with doses producing toxicities, including cardiac failure at higher doses. Mortalities occurred at progressively lower doses with longer study durations.[7]
Therapeutic Index Low (Qualitative)The proximity of effective and toxic doses suggests a low therapeutic index, necessitating careful dose titration and patient monitoring.[7]
Investigational Pyrazole-Based Anticancer Agents

A plethora of novel pyrazole-based compounds are under investigation for their potential as anticancer agents. The primary measure of efficacy in early-stage research is often the half-maximal inhibitory concentration (IC50) in various cancer cell lines. While comprehensive in vivo toxicity data (LD50 or TD50) required to calculate a definitive therapeutic index is often not available in the public domain for these early-stage compounds, the in vitro cytotoxicity data provides a preliminary indication of their potency and selectivity.

Compound/SeriesTarget/MechanismEfficacy (IC50)Cell Line(s)Toxicity DataReference
Pyrazole-Naphthalene Analogs Tubulin Polymerization Inhibitor~25 nM (average)Multiple cancer cell linesCompound 9 exhibited effective suppression of B16-F10 melanoma tumor growth in vivo without apparent toxicity.[3]
Pyrazole Benzothiazole Hybrids Antiangiogenic3.17 - 6.77 µMHT29, PC3, A549, U87MGNot specified[3]
Pyrazolo[3,4-b]pyridine Analogs DNA Binding Agents3.11 - 4.91 µMHepG2, MCF7, HeLaExhibited lower toxicity than doxorubicin in normal WISH and W138 cells.[3]
Pyrazole Carbaldehyde Derivatives PI3 Kinase Inhibitor0.25 µMMCF7 (Breast Cancer)Not specified[3]
Pyrazolyl Tetrazole Acetic Acids VEGFR-2 Kinase Inhibitor6.43 µM (Compound 5c)HT-29 (Colon Cancer)In silico toxicity predictions were promising.[8]
N′-[(2-hydroxy-1-naphthyl) methylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide (P3C) Multiple Pathways (ROS induction, microtubule disruption)0.25 - 0.49 µMTriple-Negative Breast Cancer (TNBC) cell linesNot specified[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of therapeutic indices. Below are protocols for key experiments cited in this guide.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole-based compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema

This is a standard and reproducible in vivo model for screening the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized, biphasic inflammatory response characterized by edema (swelling). The efficacy of an anti-inflammatory compound is measured by its ability to reduce this swelling.

Protocol:

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups: a vehicle control group, a positive control group (e.g., treated with a known anti-inflammatory drug like indomethacin or celecoxib), and one or more test groups for the pyrazole-based compound at different doses.

  • Baseline Measurement: Measure the initial volume of the hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the vehicle, positive control, or test compound to the respective groups, typically via oral gavage, one hour before inducing inflammation.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point compared to the vehicle control group. The ED50 can be determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes is essential for a comprehensive understanding.

Caption: Signaling pathway of Celecoxib's anti-inflammatory action.

Caption: Mechanism of action of Mavacamten in hypertrophic cardiomyopathy.

TI_Workflow cluster_0 Efficacy Determination cluster_1 Toxicity Determination In_Vitro_Efficacy In Vitro Efficacy (e.g., IC50 in cancer cells) In_Vivo_Efficacy In Vivo Efficacy (e.g., ED50 in disease model) Calculation Therapeutic Index Calculation (TD50/ED50 or LD50/ED50) In_Vivo_Efficacy->Calculation In_Vitro_Toxicity In Vitro Cytotoxicity (e.g., IC50 in normal cells) In_Vivo_Toxicity In Vivo Toxicity (e.g., LD50 or TD50) In_Vivo_Toxicity->Calculation

Caption: General experimental workflow for determining the therapeutic index.

Conclusion

The assessment of the therapeutic index is a multifaceted process that is critical for the progression of pyrazole-based compounds from discovery to clinical application. For established drugs like Celecoxib, a wide therapeutic index for its anti-inflammatory effects has been demonstrated in preclinical models. In contrast, Mavacamten exemplifies a compound with a narrow therapeutic window, highlighting the need for precise, individualized dosing. For novel investigational pyrazole compounds, particularly in the realm of oncology, the initial focus is on in vitro potency and selectivity. While this guide provides a framework for comparison, it is important to note that a comprehensive understanding of the therapeutic index for these newer agents will require further in vivo toxicity studies. The detailed experimental protocols and workflows presented herein offer a standardized approach for researchers to generate the necessary data to robustly evaluate the safety and efficacy of the next generation of pyrazole-based therapeutics.

References

Unraveling Binding Affinities: A Comparative Docking Analysis of Pyrazole-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational evaluation of pyrazole-carboxamide derivatives reveals their significant potential as inhibitors for a range of therapeutic targets. This guide synthesizes data from multiple studies to offer a comparative perspective on their docking performance against key proteins implicated in cancer, fungal infections, and neurological disorders, providing researchers and drug development professionals with a valuable resource for lead optimization.

Pyrazole-carboxamides are a versatile class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities.[1] Molecular docking studies are a cornerstone in the rational design of these derivatives, offering insights into their binding modes and predicting their affinity for various biological targets. This guide provides a comparative analysis of docking studies on pyrazole-carboxamide derivatives, supported by experimental data and detailed methodologies.

Comparative Docking Performance

The inhibitory potential of pyrazole-carboxamide derivatives has been computationally evaluated against several key protein targets. The following tables summarize the docking scores and, where available, the corresponding experimental inhibitory concentrations (IC50) from various studies.

Table 1: Kinase Inhibitors in Cancer Therapy

Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Pyrazole-carboxamide derivatives have been extensively studied as kinase inhibitors.

DerivativeTarget ProteinDocking Score (kJ/mol)Ligand EfficiencyExperimental IC50Reference
2bCDK2-10.35-0.3Not Reported[2]
1bVEGFR-2-10.09Not ReportedNot Reported[2]
1dAurora A-8.57Not ReportedNot Reported[2]
8tFLT3Not ReportedNot Reported0.089 nM[3]
8tCDK2Not ReportedNot Reported0.719 nM[3]
8tCDK4Not ReportedNot Reported0.770 nM[3]
6hEGFRNot ReportedNot Reported1.66 µM[4]
6jEGFRNot ReportedNot Reported1.9 µM[4]
Table 2: Succinate Dehydrogenase (SDH) Inhibitors for Antifungal Activity

Succinate dehydrogenase is a key enzyme in the fungal respiratory chain, making it an attractive target for the development of novel antifungal agents.

DerivativeTarget OrganismExperimental EC50 (µg/mL)Experimental IC50 (µM)Reference
E1R. solani1.13.3[5][6]
Boscalid (Reference)R. solani2.27.9[5][6]
SCU2028R. solani0.022 mg/LNot Reported[7]
Table 3: Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.

DerivativeTarget IsozymeInhibition Constant (K_i)Reference
6ahCA INot Reported[8]
6bhCA INot Reported[8]
6ahCA IINot Reported[8]
6bhCA IINot Reported[8]

Experimental Protocols: A Methodological Overview

The docking studies cited in this guide employed a range of computational tools and methodologies to predict the binding of pyrazole-carboxamide derivatives to their respective targets.

General Docking Procedure:

A common workflow for molecular docking studies involves several key steps:

  • Protein and Ligand Preparation: The three-dimensional structures of the target proteins are typically obtained from the Protein Data Bank (PDB).[9] Water molecules and co-crystallized ligands are often removed, and polar hydrogen atoms and charges are added to the protein structure. The 2D structures of the pyrazole-carboxamide derivatives are sketched and then converted to 3D structures, followed by energy minimization.

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Simulation: Software such as AutoDock is used to perform the docking calculations.[2][10] These programs explore various possible conformations and orientations of the ligand within the protein's active site and calculate the binding energy for each pose.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy.[10] The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then visualized and examined.[10]

Specific Methodologies from Cited Studies:

  • Kinase Docking: In the study targeting VEGFR-2, Aurora A, and CDK2, a flexible ligand docking approach was employed using AutoDock 4.2.[2]

  • Carbonic Anhydrase Docking: For the study on hCA I and hCA II inhibitors, water molecules were removed from the receptor structures, and Kollman charges were added using UCSF Chimera. The analysis of interactions was performed using BIOVIA Discovery Studio Visualizer.[8]

  • Antifungal SDH Inhibitors: The mechanism of action of pyrazole-4-carboxamide derivatives as SDH inhibitors was investigated through molecular docking and molecular dynamics simulations.[6]

Visualizing the Workflow

The following diagram illustrates a typical workflow for a comparative molecular docking study.

docking_workflow cluster_prep Preparation Phase cluster_docking Computational Docking cluster_analysis Analysis & Validation Target_Selection Target Protein Selection (e.g., Kinase, SDH) PDB Retrieve Protein Structure (from PDB) Target_Selection->PDB Ligand_Design Design of Pyrazole-Carboxamide Derivatives Ligand_Prep Prepare Ligand Structures (2D to 3D, Energy Minimization) Ligand_Design->Ligand_Prep Grid_Generation Define Binding Site (Grid Box Generation) PDB->Grid_Generation Docking_Run Perform Molecular Docking (e.g., AutoDock) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Analysis Analyze Docking Poses & Binding Energies Docking_Run->Pose_Analysis Interaction_Analysis Visualize Ligand-Protein Interactions (H-bonds, etc.) Pose_Analysis->Interaction_Analysis Experimental_Validation Experimental Validation (e.g., IC50, EC50) Interaction_Analysis->Experimental_Validation

Caption: A generalized workflow for comparative molecular docking studies.

Conclusion

The comparative analysis of docking studies on pyrazole-carboxamide derivatives underscores their potential as a versatile scaffold for designing potent inhibitors against a variety of therapeutic targets. The presented data and methodologies offer a valuable starting point for researchers in the field of drug discovery and development to design and optimize novel pyrazole-carboxamide-based therapeutics. Further experimental validation is crucial to confirm the computational predictions and to advance these promising compounds through the drug development pipeline.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the responsible management of a common pyrazole derivative in research and development settings.

Hazard Assessment and Classification

Due to the absence of a specific SDS, 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide should be conservatively managed as a hazardous chemical waste. This approach is informed by the hazard profiles of analogous pyrazole-based compounds, which often exhibit properties of being harmful if swallowed, and causing skin and eye irritation.

Table 1: Hazard Data for Structurally Similar Pyrazole Derivatives

Compound NameCAS NumberKey Hazard Statements
5-Amino-1-methyl-1H-pyrazole-4-carboxamide18213-75-7Harmful if swallowed. Causes skin and serious eye irritation.
5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile54820-92-7Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
1-Methyl-4-iodo-1H-pyrazole39806-90-1Causes skin and serious eye irritation. May cause respiratory irritation.

Note: This data is for informational purposes to guide a conservative disposal approach. The actual hazards of this compound may vary.

Proper Disposal Protocol

The following step-by-step procedure should be followed for the disposal of this compound and materials contaminated with it.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure appropriate PPE is worn, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect unused or contaminated solid this compound in a designated, clearly labeled, and sealable hazardous waste container.[1]

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing papers, pipette tips, and gloves, should be placed in the same solid waste container.[1]

  • Liquid Waste: If the compound is in solution, it should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

Step 3: Container Labeling

All waste containers must be properly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity

  • The date accumulation started

  • The name of the principal investigator and laboratory location

Step 4: Storage

Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA).[2] This area must be:

  • At or near the point of generation.[3]

  • Secure and well-ventilated.

  • Away from incompatible materials, such as strong oxidizing agents.

Step 5: Disposal Request and Professional Removal

Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.[1] The ultimate disposal of this compound should be carried out by a licensed professional waste disposal company, likely through high-temperature incineration.[1]

Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4]

Experimental Protocol: Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before they can be disposed of as regular trash.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[5]

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[5][6]

  • Container Disposal: Once triple-rinsed, deface or remove the original chemical label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[5]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_storage Storage cluster_disposal Disposal start Generate 5-amino-1,3-dimethyl- 1H-pyrazole-4-carboxamide Waste assess_form Solid or Liquid Waste? start->assess_form solid_waste Collect in Labeled Solid Waste Container assess_form->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container assess_form->liquid_waste Liquid store_waste Store in Designated Satellite Accumulation Area solid_waste->store_waste liquid_waste->store_waste request_pickup Request EHS Waste Pickup store_waste->request_pickup professional_disposal Professional Disposal (e.g., Incineration) request_pickup->professional_disposal

Disposal Workflow for this compound

By adhering to these procedures, researchers can ensure the safe, compliant, and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the laboratory. Always consult with your institution's EHS department for specific guidance and to ensure compliance with local, state, and federal regulations.

References

Personal protective equipment for handling 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide (CAS No. 101080-17-5). In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is warranted, treating it as a potentially hazardous substance based on data from structurally similar pyrazole carboxamide derivatives.

Hazard Assessment and Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical safety gogglesMust conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] Provides a seal around the eyes to protect against dust particles and splashes.
Face shield (in addition to goggles)Recommended when there is a significant risk of splashes or when handling larger quantities.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are generally recommended.[1] Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory procedures.
Body Protection Laboratory coatA standard lab coat is required to protect skin and clothing from contamination.[1]
Respiratory Protection NIOSH/MSHA-approved respiratorA respirator is necessary when handling the solid compound outside of a fume hood or if dust generation is likely.[1] The type of respirator should be selected based on the potential for airborne concentration.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation :

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.[1]

    • Assemble all necessary equipment and reagents before starting work.

    • Don the required personal protective equipment as outlined in the table above.

  • Weighing and Aliquoting :

    • Handle the solid compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[1][2]

    • Use a spatula for transferring the powder. Avoid creating dust clouds.

    • If preparing solutions, add the solid to the solvent slowly.

  • Experimental Use :

    • Keep containers of the compound tightly closed when not in use.[1][2]

    • Avoid contact with skin, eyes, and clothing.[4][5]

    • In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]

  • Post-Experiment :

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove and dispose of PPE in the designated waste containers.

    • Wash hands thoroughly with soap and water after handling the compound.[1][3][4][5]

Disposal Plan: Managing Chemical Waste

Proper disposal is critical to ensure laboratory safety and environmental protection. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[8][9][10]

  • Waste Segregation :

    • Solid Waste : Collect unused or expired solid this compound and any contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.[8]

    • Liquid Waste : Solutions containing the compound must be collected in a separate, sealed, and labeled container for liquid chemical waste.[8]

  • Container Labeling :

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9][10]

    • Include the date of waste accumulation and the name of the principal investigator or laboratory.[10]

  • Storage :

    • Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area.[9]

    • Ensure that the storage area is secure and away from incompatible materials.[10]

  • Professional Disposal :

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[8][9]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area check_safety Verify Eyewash/Shower Access prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh Proceed to Handling prepare_solution Prepare Solution weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate Experiment Complete segregate_waste Segregate Solid & Liquid Waste decontaminate->segregate_waste label_waste Label Hazardous Waste Container segregate_waste->label_waste store_waste Store Waste in Designated Area label_waste->store_waste professional_disposal Arrange for Professional Disposal store_waste->professional_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.